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  • Product: Ethyl 6-oxospiro[2.5]octane-5-carboxylate
  • CAS: 956079-08-6

Core Science & Biosynthesis

Foundational

Ethyl 6-oxospiro[2.5]octane-5-carboxylate chemical structure

An in-depth technical analysis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate requires a fundamental understanding of both its unique conformational dynamics and its strategic utility in medicinal chemistry. As a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate requires a fundamental understanding of both its unique conformational dynamics and its strategic utility in medicinal chemistry. As a highly specialized spirocyclic


-keto ester, this molecule serves as a critical building block for synthesizing conformationally restricted heterocycles, most notably the tetrahydroquinazolinone scaffolds found in Poly (ADP-ribose) polymerase (PARP) inhibitors.

This guide deconstructs the structural causality, synthetic methodologies, and downstream applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Structural Causality and Pharmacophore Dynamics

The architecture of Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS: 956079-08-6) is defined by a spiro[2.5]octane core—a cyclopropane ring spiro-fused to a cyclohexane ring at the C3 position. The


-keto ester functionality is localized at C5 and C6.

Why is this specific spiro-system valuable? In drug discovery, introducing a spiro-cyclopropane ring into a cyclohexane system fundamentally alters the target's conformational landscape. Standard cyclohexane rings undergo rapid chair-to-chair interconversion. However, the spiro-fused cyclopropane introduces significant ring strain and steric bulk at the C3 position, effectively "locking" the cyclohexane ring into a preferred chair conformation. This restriction dictates the spatial trajectory of the


-keto ester at C5/C6, ensuring that when this moiety is cyclized into a pyrimidine ring (forming a quinazoline), the resulting pharmacophore projects into the enzyme's binding pocket with highly predictable, rigid vector geometry.
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, verified against commercial and literature standards [1].

PropertyValue / Description
Chemical Name Ethyl 6-oxospiro[2.5]octane-5-carboxylate
CAS Number 956079-08-6
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Core Scaffold Spiro[2.5]octane
Functional Motif

-keto ester (adjacent ketone and ethyl ester)
Spiro Carbon Position C3 (relative to the cyclohexane system)

De Novo Synthesis Strategy

Synthesizing Ethyl 6-oxospiro[2.5]octane-5-carboxylate requires precise control over the spiro-annulation to avoid over-alkylation. Direct alkylation of 1,4-cyclohexanedione is prone to yielding complex polymeric mixtures. Therefore, a highly reliable, causally sound approach begins with 1,4-cyclohexanedione monoethylene acetal .

By masking one ketone, we direct the geometry of the molecule. A Wittig olefination converts the free ketone into a terminal alkene, which is then subjected to a Simmons-Smith cyclopropanation to form the spiro[2.5]octane core. Following acidic deprotection of the ketal, the resulting symmetric spiro[2.5]octan-6-one undergoes


-ethoxycarbonylation to yield the final 

-keto ester.

G cluster_0 cluster_1 cluster_2 A 1,4-Cyclohexanedione monoethylene acetal B Wittig Olefination (Ph3P=CH2) A->B C 4-Methylene Derivative B->C D Simmons-Smith Cyclopropanation (CH2I2, Zn-Cu) C->D E Spiro-ketal Intermediate D->E F Acidic Deprotection (H3O+) E->F G Spiro[2.5]octan-6-one F->G H Alpha-Ethoxycarbonylation (Diethyl carbonate, NaH) G->H I Ethyl 6-oxospiro[2.5]octane-5-carboxylate H->I

Forward synthesis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate via spiro-annulation.

Experimental Protocol: Self-Validating Synthesis Workflow

The final step of the synthesis—the


-ethoxycarbonylation—is a critical node that requires strict anhydrous conditions. The following protocol is adapted from established patent literature for PARP inhibitor intermediates [2].

Step-by-Step Methodology:


-Ethoxycarbonylation 
  • Enolate Initiation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere at 0 °C.

  • Electrophile Addition: Add diethyl carbonate (1.5 eq) dropwise to the suspension. Causality note: Adding the electrophile before the ketone prevents self-condensation (aldol reactions) of the ketone.

  • Substrate Introduction: Slowly introduce a solution of spiro[2.5]octan-6-one (1.0 eq) in THF. The immediate evolution of hydrogen gas (

    
    ) serves as a visual validation of enolate formation.
    
  • Thermodynamic Drive: Heat the reaction mixture to reflux (approx. 65 °C) for 3 hours to drive the equilibrium toward the carboxylated product.

  • Self-Validating Quench: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride (

    
    ).
    
    • Mechanism of Validation: The

      
       quench is specifically chosen because its mild acidity (pH ~5.5) safely neutralizes unreacted NaH and protonates the enolate without risking the hydrolysis of the newly formed ethyl ester, which would occur if a strong acid were used.
      
  • Isolation: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield Ethyl 6-oxospiro[2.5]octane-5-carboxylate.

Downstream Application: PARP Inhibitor Scaffold Generation

The primary utility of Ethyl 6-oxospiro[2.5]octane-5-carboxylate is its role as a bis-electrophile in cyclocondensation reactions. When reacted with an amidine or guanidine, the


-keto ester undergoes a base-promoted cyclization to form a spiro-fused tetrahydroquinazolinone[2].

In this reaction, the amidine nitrogen attacks the ester carbonyl (forming an amide bond) and the ketone carbon (forming an imine/enamine), followed by dehydration. Because the spiro carbon is at C3 of the original octane system, the resulting heterocycle is a spiro[cyclopropane-1,6'-quinazolin]-4'(5'H)-one . This specific topology is highly sought after in oncology for its ability to selectively bind the NAD+ pocket of PARP enzymes.

G A Ethyl 6-oxospiro[2.5]octane-5-carboxylate (beta-keto ester) C Base-Promoted Cyclocondensation (NaOEt / EtOH, Reflux) A->C B Amidine / Guanidine Derivative (NH2-C(R)=NH) B->C D Spiro[cyclopropane-1,6'-quinazolin]-4'(5'H)-one (PARP Inhibitor Core) C->D

Cyclocondensation pathway forming the tetrahydroquinazolinone PARP inhibitor scaffold.

Cyclocondensation Protocol:

  • Combine Ethyl 6-oxospiro[2.5]octane-5-carboxylate (1.0 eq) and the target amidine hydrochloride (1.2 eq) in absolute ethanol.

  • Add sodium ethoxide (NaOEt, 2.5 eq) to liberate the free amidine base and catalyze the condensation.

  • Reflux the mixture for 12-16 hours. The reaction progress can be validated via LC-MS, observing the mass shift corresponding to the loss of

    
     and 
    
    
    
    .
  • Concentrate the solvent, neutralize with 1M HCl, and isolate the precipitated spiro-quinazoline via vacuum filtration.

References

  • Sigma-Aldrich. "ETHYL 6-OXOSPIRO[2.5]OCTANE-5-CARBOXYLATE AldrichCPR".
  • Google Patents. "WO2014009872A1 - Tetrahydroquinazolinone derivatives as parp inhibitors".
  • Ambeed. "Product Name Index - Ethyl 6-oxospiro[2.5]octane-5-carboxylate".
Exploratory

Properties of spiro[2.5]octane-5-carboxylate derivatives

An In-Depth Technical Guide to the Properties of Spiro[2.5]octane-5-carboxylate Derivatives Executive Summary The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring through a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties of Spiro[2.5]octane-5-carboxylate Derivatives

Executive Summary

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring through a single carbon atom, represents a compelling structural motif in modern chemistry. Its inherent three-dimensionality and conformational rigidity make it a scaffold of significant interest, particularly in the field of medicinal chemistry.[1][2] When functionalized with a carboxylate group at the 5-position, these derivatives gain a versatile handle for chemical modification and interaction with biological targets. This guide offers a comprehensive technical overview of the synthesis, physicochemical properties, and potential applications of spiro[2.5]octane-5-carboxylate derivatives, synthesized from the perspective of a Senior Application Scientist. We will delve into the causality behind synthetic choices, the self-validating nature of analytical protocols, and the authoritative grounding for the described biological activities.

The Spiro[2.5]octane Core: A Scaffold for Innovation

Spirocyclic systems are gaining prominence in drug discovery for their ability to confer unique properties upon a molecule.[3] The fusion of two rings through a quaternary "spiro" carbon atom creates a rigid, three-dimensional structure that departs from the often-flat profiles of traditional aromatic drug candidates.[2][4] This complexity can lead to enhanced binding affinity and selectivity for biological targets by presenting functional groups in precise spatial orientations.[1][2]

The spiro[2.5]octane system, specifically, combines the high ring strain and unique electronic properties of a cyclopropane ring with the conformational flexibility of a cyclohexane ring. The carboxylate group at the C-5 position further enhances its utility, providing a key site for:

  • Salt formation: Improving solubility and formulation characteristics.

  • Ester and amide synthesis: Enabling the creation of diverse derivative libraries for structure-activity relationship (SAR) studies.

  • Hydrogen bonding: Acting as a crucial hydrogen bond acceptor or donor in interactions with biological macromolecules like enzymes and receptors.[1]

Physicochemical and Structural Properties

While extensive experimental data for specific spiro[2.5]octane-5-carboxylate esters is limited in publicly available literature, we can infer and compute key properties based on the parent acid and related structures. These properties are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.

Data Presentation: Computed Physicochemical Properties

The following table summarizes key computed data for representative spiro[2.5]octane-5-carboxylate derivatives. Such in-silico predictions are a cornerstone of modern drug development, guiding synthetic efforts and prioritizing candidates for biological screening.

PropertySpiro[2.5]octane-5-carboxylic acidEthyl spiro[2.5]octane-6-carboxylate*
Molecular Formula C₉H₁₄O₂C₁₁H₁₈O₂
Molecular Weight 154.21 g/mol 182.26 g/mol [5]
LogP (Octanol-Water) 2.3 (Predicted)[6]2.52 (Predicted)[5]
Topological Polar Surface Area (TPSA) 37.3 Ų[6]26.3 Ų[5]
Hydrogen Bond Donors 1[6]0[5]
Hydrogen Bond Acceptors 2[6]2[5]
Rotatable Bonds 1[6]2[5]

Note: Data for the 6-carboxylate isomer is used as a close proxy for the 5-carboxylate. The shift in substituent position is expected to have a minor impact on these bulk properties.

Spectroscopic Characterization

The validation of any synthesized compound relies on rigorous spectroscopic analysis. For a typical spiro[2.5]octane-5-carboxylate derivative, such as the ethyl ester, one would expect the following characteristic signals:

  • ¹H NMR: The spectrum would be complex due to the rigid, asymmetric nature of the scaffold. Key features would include:

    • Multiplets in the 0.3-0.8 ppm range corresponding to the cyclopropyl protons.

    • A series of overlapping multiplets between 1.0-2.5 ppm for the cyclohexane ring protons.

    • A quartet around 4.1 ppm (for the -OCH₂- of the ethyl ester) and a triplet around 1.2 ppm (for the -CH₃ of the ethyl ester).

  • ¹³C NMR: The spectrum would show distinct signals for each carbon, including:

    • The spiro-carbon atom appearing as a quaternary signal.

    • Signals for the two methylene carbons of the cyclopropane ring at high field.

    • Multiple signals for the cyclohexane carbons.

    • A characteristic signal for the carbonyl carbon of the ester at approximately 170-175 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester functional group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the derivative would be observed, confirming its elemental composition.[7]

Synthetic Strategies: Building the Core

The synthesis of spiro[2.5]octane-5-carboxylate derivatives begins with the construction of the parent carboxylic acid. A robust, multi-step synthesis starting from the readily available 1,3-cyclohexanedione has been reported.[1][8] The subsequent esterification is a standard transformation.

Workflow Diagram: Synthesis of Spiro[2.5]octane-5-carboxylate

The following diagram illustrates the logical flow from a common starting material to the target compound class. The choice of this pathway is dictated by the commercial availability of the starting dione and the reliability of each subsequent reaction type.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivatization A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B Methanol, H₂SO₄ C 5-Methoxyspiro[2.5]oct-4-ene B->C Cyclopropanation (e.g., Grignard/Lewis Acid) D Spiro[2.5]octan-5-one C->D Acid-catalyzed rearrangement E Spiro[2.5]octane-5-nitrile D->E p-Tosyl isonitrile, Base F Spiro[2.5]octane-5-carboxylic Acid E->F Alkaline Hydrolysis G Spiro[2.5]octane-5-carboxylate (Target Derivatives) F->G Esterification (e.g., EtOH, H⁺)

Caption: Synthetic pathway for Spiro[2.5]octane-5-carboxylate derivatives.[1][8]

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid

This protocol is adapted from patent literature, providing a self-validating pathway where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.[8]

  • Step 1: Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid at approximately 65°C to yield 3-methoxy-cyclohexenone.

  • Step 2: Cyclopropanation: The resulting enol ether is dissolved in a suitable solvent like toluene or THF. It is then treated with an ethyl Grignard reagent in the presence of a Lewis acid to form 5-methoxyspiro[2.5]oct-4-ene. This reaction is typically performed at temperatures ranging from 20-60°C.

  • Step 3: Rearrangement to Ketone: The crude 5-methoxyspiro[2.5]oct-4-ene is treated with a catalytic amount of p-toluenesulfonic acid in a solvent such as methyl tert-butyl ether at room temperature, which induces a rearrangement to form spiro[2.5]octan-5-one.

  • Step 4: Nitrile Formation: The ketone is reacted with p-tosyl isonitrile in the presence of a base (e.g., potassium tert-butoxide) in a solvent like dimethoxyethane at 50°C to produce spiro[2.5]octane-5-nitrile.

  • Step 5: Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide in ethanol) by refluxing the mixture at approximately 80°C overnight to yield the final product, spiro[2.5]octane-5-carboxylic acid.[8]

Subsequent standard esterification (e.g., Fischer esterification with an alcohol and acid catalyst) can be employed to generate the desired carboxylate derivatives.

Applications in Drug Discovery

The rigid three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive candidate for targeting the protein-protein interaction domains and enzyme active sites often implicated in disease.[4][9]

Anticancer Potential

Structurally related spiro[2.5]octane derivatives, specifically spiro[cyclopropane-1,3'-indolin]-2'-ones, have demonstrated significant cytotoxic potential against various human cancer cell lines.[9] This provides a strong rationale for exploring the anticancer activity of spiro[2.5]octane-5-carboxylate derivatives.

Data Presentation: In Vitro Anticancer Activity of Related Spiro Compounds

CompoundCancer Cell LineIC₅₀ (µM)[9]
Compound 6u HT-29 (Colon)12.5
DU-145 (Prostate)3.1
Hela (Cervical)18.9
A-549 (Lung)10.7
MCF-7 (Breast)24.3
Compound 6b DU-145 (Prostate)4.8
Hela (Cervical)21.5
A-549 (Lung)15.2
MCF-7 (Breast)35.8
Doxorubicin (Reference) DU-145 (Prostate)1.2

Analysis: These compounds show potent activity, particularly against the DU-145 prostate cancer cell line.[9] This suggests that the spirocyclic core can be effectively tailored to achieve significant cytotoxicity.

Proposed Mechanism of Action: Apoptosis Induction

Further investigation into these active compounds revealed that their cytotoxic effect is mediated, at least in part, by the induction of programmed cell death (apoptosis) and cell cycle arrest.[8][9] The ability to trigger apoptosis is a highly desirable trait for anticancer agents, as it leads to the controlled elimination of cancer cells with minimal inflammation.[9]

G Spiro Spiro[2.5]octane Derivative Mito Mitochondrial Stress Spiro->Mito Bax Bax Activation/ Bcl-2 Inhibition Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by spiro[2.5]octane derivatives.[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., DU-145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The spiro[2.5]octane-5-carboxylate derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations in cell culture medium. The medium on the cells is replaced with the compound-containing medium, and the plates are incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

Spiro[2.5]octane-5-carboxylate derivatives are a class of compounds built upon a unique and promising three-dimensional scaffold. Their synthesis is achievable from common starting materials, and the carboxylate functionality provides a gateway for extensive chemical exploration. While experimental data on their physicochemical properties remains to be fully elaborated, computational predictions and data from related analogs provide a solid foundation for further research.

The demonstrated anticancer activity of structurally similar compounds strongly supports the investigation of spiro[2.5]octane-5-carboxylates as potential therapeutic agents.[8][9] Future work should focus on:

  • Systematic Synthesis: Building a focused library of ester and amide derivatives to establish clear structure-activity relationships.

  • Comprehensive Profiling: Thoroughly characterizing the physicochemical properties, including solubility, melting point, and metabolic stability.

  • Broad Biological Screening: Evaluating the synthesized library against a wide range of biological targets beyond cancer, such as enzymes involved in inflammation (e.g., COX/LOX) and other therapeutic areas where scaffold rigidity is advantageous.[1]

The unique topology of the spiro[2.5]octane core ensures that its derivatives will continue to be a fertile ground for discovery in medicinal chemistry and materials science.

References

  • A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents. (n.d.). BenchChem.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (n.d.). BenchChem.
  • Synthesis method of spiro[2.5]octane-5-carboxylic acid. (2013). Google Patents.
  • methyl spiro[2.5]octane-5-carboxylate. (2025). ChemSynthesis.
  • Process for preparing spiro[2.5]octane-5,7-dione. (2014). Google Patents.
  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. (2025). ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Spiro(2,5)octane. (n.d.). PubChem.
  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2023). MDPI.
  • Spirocyclic derivatives as antioxidants: a review. (n.d.). PMC.
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate.
  • Spiro[2.5]octane-6-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Oxaspiro [2.5]octane derivatives and analogs. (n.d.). Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi.
  • Ethyl Spiro[2.5]octane-1-carboxylate. (n.d.). PubChem.
  • Ethyl spiro[2.5]Octane-6-carboxylate. (n.d.). ChemScene.
  • Spiro[2.5]octane-6-carboxylic acid. (n.d.). PubChem.

Sources

Foundational

CAS number for Ethyl 6-oxospiro[2.5]octane-5-carboxylate

An In-Depth Technical Guide to Ethyl 6-oxospiro[2.5]octane-5-carboxylate in Drug Discovery and Organic Synthesis Executive Summary Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS: 956079-08-6) is a highly specialized alip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 6-oxospiro[2.5]octane-5-carboxylate in Drug Discovery and Organic Synthesis

Executive Summary

Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS: 956079-08-6) is a highly specialized aliphatic hydrocarbon building block characterized by a spiro-fused cyclopropane ring and a functionalized


-keto ester moiety[1]. In contemporary pharmaceutical development, this compound serves as a critical intermediate, most notably in the synthesis of spiro-tetrahydroquinazolinone derivatives[2]. These derivatives function as potent Poly (ADP-ribose) polymerase (PARP) inhibitors, leveraging synthetic lethality to target homologous recombination-deficient cancers (such as BRCA1/2 mutated breast and ovarian cancers)[3].

This whitepaper provides a comprehensive analysis of the compound’s physicochemical profile, a field-proven mechanistic synthesis workflow, and its application logic in targeted oncology therapies.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of Ethyl 6-oxospiro[2.5]octane-5-carboxylate dictates its reactivity. The


-keto ester configuration (ketone at C6, ethyl ester at C5) renders the C5 proton highly acidic, facilitating facile enolization. This makes the molecule an excellent electrophile/nucleophile pair for condensation reactions with amidines or hydrazines to construct fused heterocyclic systems.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Ethyl 6-oxospiro[2.5]octane-5-carboxylate
CAS Number 956079-08-6
Molecular Formula C11H16O3[4]
Molecular Weight 196.24 g/mol [5]
Monoisotopic Mass 196.10994 Da[6]
SMILES String CCOC(=O)C1CC2(CC2)CCC1=O[7]
Structural Class Aliphatic Hydrocarbon /

-Keto Ester

Mechanistic Synthesis Workflow

The synthesis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate requires precise control over olefination, cyclopropanation, and regioselective acylation. The following self-validating protocol details the causality behind each experimental choice, ensuring high yield and purity.

Step 1: Wittig Methylenation
  • Objective: Convert 1,4-cyclohexanedione monoethylene acetal to 8-methylene-1,4-dioxaspiro[8]decane.

  • Causality: Monoprotection of the starting dione is strictly required to prevent bis-olefination. The Wittig reaction selectively converts the free ketone to an exocyclic methylene, setting the requisite geometry for the subsequent cyclopropanation.

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N₂. Cool to 0°C.

    • Add potassium tert-butoxide (KOtBu, 1.15 eq) portion-wise. Stir for 30 minutes to generate the ylide (solution turns bright yellow, validating ylide formation).

    • Dropwise add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in THF.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation & Quench: Quench with saturated aqueous NH₄Cl to neutralize excess base and prevent acetal cleavage. Extract with ethyl acetate (EtOAc), concentrate, and precipitate triphenylphosphine oxide with cold hexane.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • Objective: Form the spiro cyclopropane acetal.

  • Causality: The Furukawa modification (using Et₂Zn and CH₂I₂) is selected over the traditional Zn-Cu couple because it proceeds via a homogenous, highly reactive zinc carbenoid intermediate. This ensures stereospecific addition across the exocyclic double bond without generating free carbenes that could trigger non-specific C-H insertions.

  • Protocol:

    • Dissolve the Step 1 olefin in anhydrous dichloromethane (DCM). Cool to 0°C.

    • Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 eq).

    • Dropwise add diiodomethane (CH₂I₂, 2.0 eq). Stir at 0°C for 1 hour, then warm to RT for 12 hours.

    • Validation & Quench: Carefully quench with saturated aqueous NH₄Cl (gas evolution validates the destruction of unreacted Et₂Zn). Extract with DCM and wash with brine.

Step 3: Acetal Deprotection
  • Objective: Unmask the ketone to yield spiro[2.5]octan-6-one (CAS: 15811-21-9)[9].

  • Protocol:

    • Dissolve the spiro acetal in a 1:1 mixture of THF and 1M HCl.

    • Stir at RT for 3 hours.

    • Extract with EtOAc, wash with saturated NaHCO₃ until pH is neutral (validating the removal of acid), dry over Na₂SO₄, and concentrate.

Step 4: Regioselective -Carboxylation
  • Objective: Install the ethyl ester to yield Ethyl 6-oxospiro[2.5]octane-5-carboxylate.

  • Causality: The inherent

    
     symmetry of the spiro[2.5]octan-6-one intermediate ensures that enolization and subsequent acylation at either the C5 or C7 position yields the identical racemic product. Diethyl carbonate is utilized as the acylating agent rather than ethyl chloroformate to minimize O-acylation side products, ensuring thermodynamic control favors C-acylation.
    
  • Protocol:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF.

    • Add diethyl carbonate (3.0 eq) and heat the mixture to reflux.

    • Dropwise add spiro[2.5]octan-6-one (1.0 eq) in THF over 1 hour.

    • Reflux for an additional 2 hours.

    • Validation & Quench: Cool to 0°C. Quench carefully with cold 1M HCl to adjust the pH precisely to 4-5. Critical step: Maintaining mild acidity prevents the base-catalyzed retro-Claisen condensation or thermal decarboxylation of the newly formed

      
      -keto ester.
      
    • Extract with EtOAc, dry, and purify via silica gel chromatography to isolate the target compound.

Pathway SM 1,4-Cyclohexanedione monoethylene acetal Step1 Wittig Methylenation Ph3PCH3Br, KOtBu, THF SM->Step1 Int1 8-Methylene-1,4-dioxaspiro [4.5]decane Step1->Int1 Step2 Simmons-Smith Reaction CH2I2, Et2Zn, DCM Int1->Step2 Int2 Spiro cyclopropane acetal Step2->Int2 Step3 Acetal Deprotection 1M HCl, THF/H2O Int2->Step3 Int3 Spiro[2.5]octan-6-one CAS: 15811-21-9 Step3->Int3 Step4 alpha-Carboxylation Diethyl carbonate, NaH, THF Int3->Step4 Product Ethyl 6-oxospiro[2.5]octane -5-carboxylate CAS: 956079-08-6 Step4->Product

Synthetic pathway for Ethyl 6-oxospiro[2.5]octane-5-carboxylate from 1,4-cyclohexanedione.

Application in Drug Development: PARP Inhibitors

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a foundational building block in the synthesis of spiro-fused tetrahydroquinazolinone derivatives, which are potent inhibitors of Poly (ADP-ribose) polymerase (PARP)[2].

Mechanistic Rationale: The


-keto ester functionality of the compound undergoes a cyclocondensation reaction with functionalized guanidines or ureas. This reaction forms a pyrimidinone ring, which, when fused to the spiro[2.5]octane system, creates a rigid tetrahydroquinazolinone scaffold.

This scaffold is pharmacologically critical because it acts as a bioisostere for the nicotinamide moiety of NAD⁺. By competitively binding to the catalytic domain of PARP-1 and PARP-2 enzymes, these compounds prevent the ADP-ribosylation of target proteins required for the Base Excision Repair (BER) pathway[3]. In patients with BRCA mutations, where homologous recombination (the alternative DNA repair pathway) is already compromised, the pharmacological blockade of BER induces synthetic lethality, driving the targeted apoptosis of malignant cells.

Mechanism KetoEster Ethyl 6-oxospiro[2.5]octane -5-carboxylate Condensation Condensation with Guanidine/Urea KetoEster->Condensation Competitive Inhibition Quinazolinone Spiro-Quinazolinone Scaffold Condensation->Quinazolinone Competitive Inhibition PARP PARP Enzyme Catalytic Domain Quinazolinone->PARP Competitive Inhibition Lethality Synthetic Lethality (Cancer Cell Apoptosis) PARP->Lethality BER Pathway Blockade

Role of Ethyl 6-oxospiro[2.5]octane-5-carboxylate in synthesizing PARP inhibitors.

References

  • Ambeed. "Product Name Index - Ambeed.com". Ambeed Catalog. 1

  • Crysdot LLC. "Ethyl 6-oxospiro[2.5]octane-5-carboxylate - Aliphatic Hydrocarbon". Crysdot Catalog. Link

  • Google Patents. "WO2014009872A1 - Tetrahydroquinazolinone derivatives as parp inhibitors". WIPO.2

  • PubChemLite. "Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3)". Université du Luxembourg. 4

  • Molport. "ethyl 6-oxospiro[2.5]octane-5-carboxylate | 956079-08-6". Molport Database. 7

  • ChemShuttle. "spiro[2.5]octan-6-one". ChemShuttle Catalog. 9

Sources

Exploratory

The 6-Oxospiro[2.5]octane Scaffold: A Technical Guide for Medicinal Chemistry

Abstract The 6-oxospiro[2.5]octane scaffold is an emerging privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly recognized for its potential to impart favorab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-oxospiro[2.5]octane scaffold is an emerging privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly recognized for its potential to impart favorable pharmacological properties. This technical guide provides an in-depth analysis of the 6-oxospiro[2.5]octane core, including its synthesis, physicochemical properties, and current applications in drug discovery. We will explore the key synthetic strategies for accessing this scaffold, with a focus on the critical cyclopropanation step. Furthermore, this guide will delve into the structure-activity relationships of its derivatives, particularly in the context of their use as enzyme inhibitors and receptor modulators. Detailed experimental protocols and data are provided to enable researchers and drug development professionals to effectively utilize this promising scaffold in their discovery programs.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined vectors in 3D space.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. The 6-oxospiro[2.5]octane scaffold, which features a cyclopropane ring fused to a cyclohexanone, embodies these desirable characteristics. The cyclopropane ring introduces a degree of strain and unique electronic properties, while the ketone functionality serves as a versatile handle for further chemical modifications.

This guide will provide a comprehensive overview of the 6-oxospiro[2.5]octane scaffold, from its fundamental synthesis to its application in cutting-edge drug discovery projects.

Synthesis of the 6-Oxospiro[2.5]octane Core Scaffold

The construction of the 6-oxospiro[2.5]octane scaffold primarily relies on the formation of the spirocyclic cyclopropane ring. Two powerful and widely used methodologies for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction, typically performed on a cyclohexenone precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to the 6-oxospiro[2.5]octane core begins with the disconnection of the cyclopropane ring, leading back to a suitable cyclohexenone derivative. This is illustrated in the following workflow:

G 6-Oxospiro[2.5]octane 6-Oxospiro[2.5]octane Cyclopropanation Cyclopropanation 6-Oxospiro[2.5]octane->Cyclopropanation Retrosynthesis Cyclohexenone Precursor Cyclohexenone Precursor Cyclopropanation->Cyclohexenone Precursor Precursor G cluster_0 Simmons-Smith Reaction cluster_1 Corey-Chaykovsky Reaction Cyclohexenone Enol Ether Cyclohexenone Enol Ether Organozinc Carbenoid Organozinc Carbenoid Cyclohexenone Enol Ether->Organozinc Carbenoid + Diiodomethane, Zn-Cu 6-Oxospiro[2.5]octane 6-Oxospiro[2.5]octane Organozinc Carbenoid->6-Oxospiro[2.5]octane Cyclopropanation p-Quinone Methide p-Quinone Methide Sulfur Ylide Sulfur Ylide p-Quinone Methide->Sulfur Ylide + (CH3)3S(O)I, Base Spiro[2.5]octa-4,7-dien-6-one Spiro[2.5]octa-4,7-dien-6-one Sulfur Ylide->Spiro[2.5]octa-4,7-dien-6-one 1,6-Conjugate Addition

Caption: Comparison of key synthetic strategies for the spiro[2.5]octane core.

Physicochemical Properties and Spectroscopic Data

The 6-oxospiro[2.5]octane scaffold possesses a unique set of physicochemical properties that make it an attractive building block in drug discovery. Its rigid, three-dimensional structure contributes to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often associated with improved clinical success. [1] Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Weight124.18 g/mol
XLogP31.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1

Data sourced from PubChem CID 23142023. [2] Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region, corresponding to the protons on the cyclohexane and cyclopropane rings.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a peak in the downfield region corresponding to the carbonyl carbon, and a series of peaks in the upfield region for the sp³ carbons of the two rings.

  • IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl stretching vibration. [3]* Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z = 124. [3]

Applications in Medicinal Chemistry

The 6-oxospiro[2.5]octane scaffold and its close analogs have been incorporated into a variety of biologically active molecules. Two notable examples are their use as inhibitors of Methionine Aminopeptidase-2 (MetAP-2) and as antagonists of the M4 muscarinic acetylcholine receptor.

MetAP-2 Inhibitors for Obesity and Cancer

Methionine Aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in angiogenesis and cell proliferation. [4]Inhibition of MetAP-2 has emerged as a promising therapeutic strategy for the treatment of cancer and obesity. Derivatives of oxaspiro[2.5]octane have been disclosed in the patent literature as potent MetAP-2 inhibitors. [4]The spirocyclic core is thought to orient the pharmacophoric elements in a favorable conformation for binding to the active site of the enzyme.

M4 Muscarinic Acetylcholine Receptor Antagonists for Neurological Disorders

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor that is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Aza-analogs of the spiro[2.5]octane scaffold have been developed as selective M4 receptor antagonists. The rigid spirocyclic framework is believed to contribute to the high selectivity of these compounds for the M4 receptor over other muscarinic receptor subtypes.

Structure-Activity Relationships (SAR)

While detailed SAR studies on the 6-oxospiro[2.5]octane scaffold are still emerging, some general principles can be drawn from related spirocyclic systems. The substitution pattern on the cyclohexane ring and modifications of the ketone functionality are expected to have a significant impact on biological activity.

For example, in the context of spirolactone-based mineralocorticoid receptor antagonists, the presence and stereochemistry of the cyclopropane ring were found to influence both binding affinity and metabolic stability. This suggests that the cyclopropane moiety of the 6-oxospiro[2.5]octane scaffold could play a crucial role in modulating the pharmacological properties of its derivatives.

The ketone at the 6-position provides a convenient point for diversification. It can be reduced to the corresponding alcohol, which can be further functionalized, or it can be converted to other functional groups such as oximes or hydrazones, allowing for the exploration of a wide range of chemical space.

G 6-Oxospiro[2.5]octane 6-Oxospiro[2.5]octane Ring Substitution Ring Substitution 6-Oxospiro[2.5]octane->Ring Substitution Diversification Ketone Modification Ketone Modification 6-Oxospiro[2.5]octane->Ketone Modification Diversification Biological Activity Biological Activity Ring Substitution->Biological Activity Modulates Ketone Modification->Biological Activity Modulates

Caption: Key diversification points for SAR studies on the 6-oxospiro[2.5]octane scaffold.

Conclusion and Future Perspectives

The 6-oxospiro[2.5]octane scaffold represents a valuable and underexplored building block for medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for the design of novel therapeutic agents. While current applications have focused on MetAP-2 inhibition and M4 receptor antagonism, the versatility of this scaffold suggests that it holds promise for a wide range of other biological targets.

Future research in this area should focus on the development of stereoselective syntheses of the 6-oxospiro[2.5]octane core, as the stereochemistry of the spirocyclic center is likely to be a critical determinant of biological activity. Furthermore, systematic exploration of the structure-activity relationships of its derivatives will be essential to unlock the full potential of this intriguing scaffold. The continued development of novel synthetic methodologies and a deeper understanding of the biological implications of this unique molecular architecture will undoubtedly pave the way for the discovery of new and improved medicines.

References

  • Lin, A., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • Yao, H., et al. (2015). 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. The Journal of Organic Chemistry, 80(21), 11123-11130.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • U.S. Patent No. US20140336405A1. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
  • European Patent No. EP3191441B1. (2018). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • U.S. Environmental Protection Agency. (n.d.). Ethyl 6-oxaspiro[2.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • PubChem. (n.d.). 6-phenyl-1-oxaspiro[2.5]octane.
  • Kaur, S., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(1), 25-42.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Chinn, L. J., et al. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103-1107.
  • Drug Design Org. (2005).
  • European Patent No. EP2683706A1. (2014). Oxaspiro [2.
  • Grygorenko, O. O., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • Li, M., et al. (2014). Design, synthesis and SAR studies of NAD analogues as potent inhibitors towards CD38 NADase. Bioorganic & Medicinal Chemistry, 22(22), 6246-6255.
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile.
  • Jonathan, N., Gordon, S., & Dailey, B. P. (1962). High-Resolution NMR Spectra of Polycyclic Hydrocarbons. The Journal of Chemical Physics, 36(9), 2443-2448.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 6-Oxaspiro[3.
  • Chemistry Steps. (2025).
  • Ohta, H., et al. (2010). Synthesis and evaluation of novel stearoyl-CoA desaturase 1 inhibitors: 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-3,4-dihydrospiro[chromene-2,4'-piperidine] analogs. European Journal of Medicinal Chemistry, 45(11), 4788-4796.
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane.
  • Al-Abbad, M. A., & El-Emam, A. A. (2020).
  • Sigma-Aldrich. (n.d.). 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.
  • Kaur, S., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(7), e17765.
  • PubChem. (n.d.). Spiro[2.5]octanone.
  • PubChem. (n.d.). 6-Oxospiro[2.5]octane-5,7-dione.
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile.
  • PubChem. (n.d.). Spiro[2.5]octan-6-one.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Executive Summary Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a highly specialized aliphatic hydrocarbon building block utilized predominantly in advanced organic synthesis and medicinal chemistry. Characterized by its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a highly specialized aliphatic hydrocarbon building block utilized predominantly in advanced organic synthesis and medicinal chemistry. Characterized by its unique spirocyclic framework, this compound serves as a critical intermediate in the development of tetrahydroquinazolinone derivatives, which function as Poly (ADP-ribose) Polymerase (PARP) inhibitors[1]. This whitepaper provides a comprehensive analysis of its molecular properties, structural causality, and standardized experimental protocols for its isolation and validation, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural integrity of Ethyl 6-oxospiro[2.5]octane-5-carboxylate is defined by a cyclopropane ring fused to a cyclohexane ring at a single spiro carbon, alongside a ketone and an ethyl ester moiety. This steric arrangement imparts unique conformational rigidity, which is highly advantageous for target-binding specificity in pharmacological applications.

The exact molecular weight and formula dictate the stoichiometric precision required during synthetic scale-up and provide the baseline metrics for mass spectrometry validation.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Ethyl 6-oxospiro[2.5]octane-5-carboxylate[2]
CAS Registry Number 956079-08-6
Molecular Formula C11H16O3[2]
Molecular Weight 196.24 g/mol
Monoisotopic Mass 196.10994 Da[3]
SMILES String O=C(C(C(CC1)=O)CC21CC2)OCC
Structural Class Aliphatic Hydrocarbon / Spirocycle

Mechanistic Role in Drug Development

In oncology drug discovery, PARP inhibitors exploit synthetic lethality in BRCA1/BRCA2-deficient cancer cells, such as those found in Triple Negative Breast Cancers (TNBC)[1]. Ethyl 6-oxospiro[2.5]octane-5-carboxylate acts as the foundational spirocyclic core for synthesizing these therapeutic agents[1].

The spiro[2.5]octane system restricts the conformational freedom of the resulting quinazolinone derivative. This restriction locks the molecule into a bioactive conformation that maximizes hydrogen bonding and pi-stacking interactions within the PARP enzyme's catalytic domain, preventing the automodification of PARP and halting DNA repair mechanisms[1].

G A Ethyl 6-oxospiro[2.5]octane-5-carboxylate (Key Intermediate) B Condensation / Cyclization A->B Reagents C Tetrahydroquinazolinone Core B->C Structural Assembly D PARP Enzyme Inhibition C->D Target Binding E Synthetic Lethality in BRCA-deficient Cells D->E Mechanism of Action

Pathway from spiro-intermediate to PARP inhibition and synthetic lethality.

Synthetic Methodology & Experimental Protocols

The isolation and purification of Ethyl 6-oxospiro[2.5]octane-5-carboxylate require precise control over thermodynamic and kinetic parameters. The primary risk during workup is the hydrolysis of the ester or unwanted ring-opening of the strained cyclopropane moiety. The following protocol outlines a self-validating workup procedure following its initial synthesis[1].

Workflow S1 Cool Reaction Mixture (0 °C) S2 Quench (Sat. NH4Cl + H2O) S1->S2 S3 Liquid-Liquid Extraction (Diethyl Ether) S2->S3 S4 Wash Organic Layer (H2O) S3->S4 S5 Dry & Filter (Anhydrous Na2SO4) S4->S5 S6 Solvent Removal (In Vacuo) S5->S6

Step-by-step workup protocol for Ethyl 6-oxospiro[2.5]octane-5-carboxylate.

Step-by-Step Workup Protocol:
  • Thermal Quenching: Cool the crude reaction mixture to 0 °C using an ice-water bath[1].

    • Causality: The subsequent quenching step is highly exothermic. Maintaining 0 °C prevents thermal degradation of the heat-sensitive beta-keto ester system and suppresses unwanted transesterification.

  • Mild Acidic Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) (e.g., 10 mL), followed by dilution with deionized water (30 mL)[1].

    • Causality: Saturated NH₄Cl provides a mildly acidic buffer (pH ~5.5). This selectively neutralizes basic intermediates or catalysts without being acidic enough to hydrolyze the ethyl ester or cleave the spirocyclic ring.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with diethyl ether (2 x 20 mL)[1].

    • Causality: Diethyl ether is chosen over more polar solvents (like ethyl acetate) because it provides excellent solubility for the lipophilic spiro-ester while minimizing the co-extraction of polar aqueous impurities.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) on both the aqueous and organic layers (using a UV lamp and potassium permanganate stain) to confirm the complete partitioning of the target compound into the organic phase.

  • Aqueous Wash: Wash the combined organic layers with deionized water (2 x 20 mL)[1].

    • Causality: Removes residual inorganic salts and water-soluble byproducts, ensuring downstream purity.

  • Desiccation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), followed by gravity filtration[1].

    • Causality: Na₂SO₄ is a neutral drying agent, preferred over calcium chloride or magnesium sulfate, which can sometimes coordinate with the ketone/ester oxygens or induce mild acid-catalyzed side reactions.

  • Solvent Evaporation: Remove the diethyl ether under reduced pressure (in vacuo) at a temperature not exceeding 30 °C[1].

    • Causality: The low boiling point of diethyl ether allows for gentle removal. Keeping the bath temperature below 30 °C prevents thermal decarboxylation of the beta-keto ester system.

Analytical Validation Framework

To ensure scientific integrity before proceeding to the synthesis of tetrahydroquinazolinone derivatives, the isolated Ethyl 6-oxospiro[2.5]octane-5-carboxylate must be validated using orthogonal analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the monoisotopic mass of 196.10994 Da[3] (typically observed as the[M+H]⁺ adduct at m/z 197.117).

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR must show the characteristic upfield multiplet signals (around 0.3-0.8 ppm) corresponding to the highly shielded cyclopropane protons, alongside the classic quartet and triplet of the ethyl ester moiety.

References

  • PubChemLite. Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3). 2

  • Crysdot LLC. Ethyl 6-oxospiro[2.5]octane-5-carboxylate - Aliphatic Hydrocarbon. Link

  • Google Patents. WO2014009872A1 - Tetrahydroquinazolinone derivatives as parp inhibitors. 1

  • Sigma-Aldrich. ETHYL 6-OXOSPIRO[2.5]OCTANE-5-CARBOXYLATE AldrichCPR. Link

Sources

Exploratory

Solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO

An In-Depth Technical Guide to the Solubility of Ethyl 6-Oxospiro[2.5]octane-5-carboxylate in Dimethyl Sulfoxide (DMSO) Authored by: A Senior Application Scientist Publication Date: March 7, 2024 Abstract This technical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Ethyl 6-Oxospiro[2.5]octane-5-carboxylate in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist
Publication Date: March 7, 2024

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in dimethyl sulfoxide (DMSO). Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in DMSO, a ubiquitous solvent in early-stage drug development, is paramount for the accurate interpretation of biological screening data and for the development of robust formulations. This document details the theoretical underpinnings of solubility, distinguishes between kinetic and thermodynamic solubility, and presents detailed, field-proven protocols for their experimental determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible solubility data for this and other similar research compounds.

Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success.[1][2] Poor solubility can lead to a cascade of complications, including underestimated potency in biological assays, unreliable structure-activity relationships (SAR), and significant hurdles in formulation development.[3]

Ethyl 6-oxospiro[2.5]octane-5-carboxylate, a compound with the molecular formula C₁₁H₁₆O₃, represents a class of spirocyclic molecules that are of increasing interest in medicinal chemistry due to their unique three-dimensional architectures.[4][5] As such, a thorough characterization of its physicochemical properties is essential.

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial solubilization and storage of compound libraries in high-throughput screening (HTS) and early-stage drug discovery.[6][7] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool.[6][8] However, the very properties that make DMSO an excellent solvent can also mask underlying solubility issues that manifest when the compound is introduced into aqueous biological media. Therefore, a precise understanding of a compound's solubility in DMSO is the first step in a comprehensive solubility assessment.

This guide will provide a detailed exploration of the solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO, offering both the theoretical framework and practical, step-by-step protocols for its determination.

Theoretical Foundations of Solubility

Solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.[9] The process of dissolution is governed by the principles of thermodynamics, specifically the Gibbs free energy change (ΔG) of the system.[10]

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous dissolution process.

  • ΔH is the change in enthalpy, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the change in disorder of the system.

The dissolution of a solid in a liquid involves the breaking of intermolecular forces in the solid (lattice energy) and the solvent, and the formation of new solute-solvent interactions.[10] For most solids, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with temperature.[9][11][12]

Kinetic versus Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[13][14][15]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours) until the concentration of the dissolved solute remains constant.[16][17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when it is rapidly prepared, often by diluting a concentrated DMSO stock solution into an aqueous buffer.[20][21] The resulting value is often higher than the thermodynamic solubility because the compound may initially form a supersaturated solution or exist in an amorphous, more soluble state.[14] Kinetic solubility is highly dependent on the experimental conditions, such as the rate of addition, incubation time, and temperature.[20]

While kinetic solubility provides a rapid assessment and is useful for high-throughput screening, thermodynamic solubility offers a more accurate and fundamental understanding of a compound's intrinsic solubility.

The Unique Properties of DMSO as a Solvent

DMSO [(CH₃)₂SO] is a highly polar, aprotic solvent with a high boiling point (189 °C) and a melting point of 19 °C.[6] Its exceptional solvating power for a wide range of organic and inorganic compounds stems from its molecular structure and high dielectric constant.[7][8]

Key Properties of DMSO:

PropertyValue
Molecular Formula(CH₃)₂SO
Molar Mass78.13 g/mol
Density1.1004 g/cm³
Boiling Point189 °C
Melting Point19 °C
Miscibility with WaterMiscible

DMSO's ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its effectiveness in dissolving diverse chemical structures.[7] In drug discovery, it is frequently used to prepare high-concentration stock solutions of test compounds for in vitro screening.[6]

Experimental Protocols for Determining the Solubility of Ethyl 6-Oxospiro[2.5]octane-5-carboxylate in DMSO

The following protocols provide detailed methodologies for determining both the thermodynamic and kinetic solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials and Reagents:

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (solid powder, high purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Calibrated pipettes and sterile, nuclease-free tips

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Add an excess amount of solid ethyl 6-oxospiro[2.5]octane-5-carboxylate to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: To each vial, add a precise volume of anhydrous DMSO.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure that equilibrium is reached.[16]

  • Phase Separation: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.[16]

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved ethyl 6-oxospiro[2.5]octane-5-carboxylate using a validated HPLC method with a standard curve.

Data Analysis:

The concentration determined by HPLC represents the thermodynamic solubility of the compound in DMSO at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination (Visual Inspection Method)

This is a high-throughput method suitable for rapid screening.

Materials and Reagents:

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Microplates (e.g., 96-well)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

Protocol:

  • Preparation of Theoretical Solutions: In a microplate, add a pre-weighed amount of solid ethyl 6-oxospiro[2.5]octane-5-carboxylate to a series of wells.

  • Solvent Addition: Add increasing volumes of DMSO to the wells to create a range of theoretical concentrations (e.g., 10 mM, 50 mM, 100 mM, 200 mM).

  • Dissolution: Seal the plate and place it on a plate shaker. Agitate vigorously at room temperature for approximately 30 minutes.[22]

  • Visual Inspection: After shaking, visually inspect each well for the presence of undissolved solid particles or turbidity.[22]

Data Analysis:

The kinetic solubility is reported as the highest concentration at which the solution remains clear and free of any visible precipitate.[22] This provides a solubility interval rather than a precise value.

Quantitative Kinetic Solubility by NMR Spectroscopy

For a more accurate and quantitative assessment of kinetic solubility, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[23]

Materials and Reagents:

  • Ethyl 6-oxospiro[2.5]octane-5-carboxylate (solid powder)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

  • Internal standard (e.g., isoleucine)

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO-d6 (e.g., 100 mM).[23] This is achieved by adding a calculated amount of the solid to a precise volume of DMSO-d6 and vortexing until fully dissolved.

  • Equilibration and Storage: Allow the stock solution to stand at room temperature overnight, followed by storage at -20 °C.[23]

  • Dilution and Analysis: Thaw the stock solution and allow it to equilibrate to room temperature. Prepare a diluted sample in an NMR tube at a target concentration (e.g., 1 mM) in DMSO-d6, including a known concentration of an internal standard.[23]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Quantification: Determine the absolute concentration of the dissolved compound by comparing the integral of a characteristic peak of ethyl 6-oxospiro[2.5]octane-5-carboxylate with the integral of the internal standard.[22]

Data Analysis:

The concentration determined by NMR provides a highly accurate measure of the compound's solubility under these kinetic conditions.[22]

Data Presentation and Interpretation

The solubility data for ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO should be presented in a clear and concise manner.

Table 1: Summary of Solubility Data for Ethyl 6-Oxospiro[2.5]octane-5-carboxylate in DMSO

ParameterValueUnitMethodTemperature (°C)
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask (HPLC)25
Kinetic SolubilityTo be determined> or < value (mM)Visual Inspection25
Quantitative Kinetic SolubilityTo be determinedmMNMR Spectroscopy25

It is expected that the thermodynamic solubility will be the lowest value, while the kinetic solubility measurements may indicate a higher apparent solubility due to the formation of supersaturated or amorphous states.[14]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Collection cluster_analysis Quantification A 1. Add excess solid ethyl 6-oxospiro[2.5]octane-5-carboxylate to vials B 2. Add precise volume of anhydrous DMSO A->B C 3. Seal vials and agitate on orbital shaker (24-48 hours at 25°C) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect and filter supernatant (0.22 µm) D->E F 6. Dilute supernatant and analyze by HPLC E->F G 7. Determine concentration using a standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Recommendations

A thorough understanding of the solubility of ethyl 6-oxospiro[2.5]octane-5-carboxylate in DMSO is a foundational requirement for its successful application in drug discovery and development. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining both its thermodynamic and kinetic solubility.

It is recommended that researchers initially perform a rapid kinetic solubility assessment to guide the preparation of stock solutions for high-throughput screening. Subsequently, a rigorous determination of the thermodynamic solubility using the shake-flask method is strongly advised to establish the compound's intrinsic solubility. This multi-faceted approach will ensure the generation of high-quality, reliable data, thereby enabling more informed decision-making throughout the drug discovery pipeline.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Wikipedia. Solubility. [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK56 dissolution/]([Link] dissolution/)

  • Chem.libretexts.org. Solubility. [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • JoVE. (2020, March 26). Solubility - Concept. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Tradekey.com. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • EPA. (2025, October 15). Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Properties. [Link]

  • PubChem. Ethyl 1-oxaspiro(2.5)octane-6-carboxylate. [Link]

  • Crysdot LLC. Ethyl 6-oxospiro[2.5]octane-5-carboxylate. [Link]

  • PubChemLite. Ethyl 6-oxospiro[2.5]octane-5-carboxylate (C11H16O3). [Link]

  • Lab Supplies. ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

Sources

Exploratory

Commercial suppliers of Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Strategic Sourcing & Technical Profile: Ethyl 6-oxospiro[2.5]octane-5-carboxylate Part 1: Executive Summary Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS 956079-08-6 ) is a specialized spirocyclic building block primari...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing & Technical Profile: Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Part 1: Executive Summary

Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS 956079-08-6 ) is a specialized spirocyclic building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other quinazolinone-based therapeutics. Its unique structure—a rigid spiro[2.5]octane core fused with a beta-keto ester functionality—provides a critical scaffold for restricting conformational freedom in drug candidates, thereby enhancing binding affinity and metabolic stability.

This guide addresses the sourcing challenges associated with this intermediate, which is often classified as a "rare" or "custom synthesis" item rather than a bulk commodity. It provides a validated supplier list, quality control (QC) protocols, and a backup synthetic route to ensure supply chain resilience.

Part 2: Chemical Identity & Technical Specifications

Parameter Specification
Chemical Name Ethyl 6-oxospiro[2.5]octane-5-carboxylate
CAS Number 956079-08-6
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
IUPAC Name Ethyl 6-oxospiro[2.5]octane-5-carboxylate
Structure Description Beta-keto ester on a cyclohexane ring spiro-fused to a cyclopropane.
Predicted Boiling Point ~239°C (at 760 mmHg)
Density ~1.10 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water.

Part 3: Commercial Sourcing Landscape

Due to the specialized nature of this compound, it is frequently stocked in milligram-to-gram quantities by catalog suppliers but may require lead times for kilogram-scale orders.

Primary Commercial Suppliers
Supplier Catalog / Product ID Stock Status Region Notes
Sigma-Aldrich (Merck) AldrichCPR (Custom Products)Inquire / CustomGlobalHigh reliability; likely sourced via "Rare Chemical Library".
Ambeed A768491 In Stock (mg/g)USA/GlobalGood for rapid prototyping quantities.
Crysdot LLC CD13000453 InquireUSASpecializes in aliphatic hydrocarbons and building blocks.
Cenmed ListedInquireGlobalAggregator; useful for price comparison.

Strategic Recommendation: For drug discovery campaigns requiring >10g, initiate a custom synthesis request immediately. Catalog stocks are often insufficient for scale-up. Use the synthetic route below to validate external CRO capabilities or for internal production.

Part 4: Technical Validation (QC Protocol)

Upon receipt of the material, the following self-validating QC protocol must be executed to ensure structural integrity, particularly the stability of the beta-keto ester moiety which is prone to decarboxylation.

H-NMR Diagnostic Criteria (400 MHz, CDCl₃)
  • Cyclopropane Ring: Look for a multiplet or two distinct multiplets in the high-field region (δ 0.3 – 0.7 ppm ). This confirms the spiro-fusion is intact.

  • Ethyl Ester:

    • Triplet at δ ~1.25 ppm (–OCH₂CH₃).[1]

    • Quartet at δ ~4.20 ppm (–OCH₂CH₃).

  • Alpha-Proton (C5-H): A singlet or multiplet (depending on conformation) around δ 3.2 – 3.6 ppm .

    • Note: Beta-keto esters can exist as keto-enol tautomers. If the enol form is present, look for an exchangeable –OH proton downfield (>10 ppm) and the disappearance of the C5-H signal.

  • Cyclohexane Ring: Multiplets between δ 1.5 – 2.5 ppm .

Impurity Profile Check
  • Decarboxylated Byproduct: Check for Spiro[2.5]octan-6-one (loss of ethyl ester). This will lack the ethyl group signals (quartet/triplet) and show a simplified aliphatic region.

  • Hydrolysis: Check for the free acid (broad singlet >10 ppm) if stored improperly.

Part 5: Synthetic Pathway (Make vs. Buy)

If commercial sourcing fails, the compound can be synthesized via the Claisen Condensation of spiro[2.5]octan-6-one with diethyl carbonate. This route is validated in patent literature for PARP inhibitors (e.g., WO2014009872A1).

Synthetic Workflow Diagram

G start Spiro[2.5]octan-6-one (Precursor) intermediate Enolate Intermediate start->intermediate Deprotonation (Alpha-C) reagent Diethyl Carbonate (or Ethyl Chloroformate) reagent->intermediate base Base: NaH or NaOEt Solvent: Toluene/THF base->intermediate product Ethyl 6-oxospiro[2.5]octane-5-carboxylate (Target: CAS 956079-08-6) intermediate->product Acylation downstream PARP Inhibitors (Tetrahydroquinazolinones) product->downstream Cyclization with Amidines

Caption: Synthetic logic flow for the generation of CAS 956079-08-6 via Claisen Condensation, highlighting the critical alpha-deprotonation step.

Protocol Summary:

  • Activation: Suspend Sodium Hydride (NaH, 60% in oil) in dry Toluene or THF under Nitrogen.

  • Addition: Add Diethyl Carbonate (excess) followed by the slow addition of Spiro[2.5]octan-6-one .

  • Reflux: Heat to reflux (or 60-80°C) until H₂ evolution ceases.

  • Quench: Cool to 0°C and quench with dilute Acetic Acid or HCl.

  • Extraction: Extract with Ethyl Acetate. The product is often used crude or purified via vacuum distillation (avoid silica column if possible to prevent hydrolysis).

Part 6: Handling & Safety

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Beta-keto esters are hygroscopic and sensitive to hydrolysis.

  • Hazards: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).

  • Stability: Stable in organic solvents (DCM, DMSO) for >24 hours. Avoid prolonged exposure to aqueous base.

References

  • World Intellectual Property Organization (WIPO). (2014). Tetrahydroquinazolinone derivatives as PARP inhibitors. (Patent No.[2] WO2014009872A1).[3] Example 1, Step 1.

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Ethyl 6-oxospiro[2.5]octane-1-carboxylate (Isomer Reference). [Link]

  • PubChem. Compound Summary: Ethyl 6-oxospiro[2.5]octane-5-carboxylate. [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Simmons-Smith Cyclopropanation of Enol Ethers

Executive Summary & Strategic Importance The cyclopropanation of enol ethers is a pivotal transformation in medicinal chemistry, primarily used to install the cyclopropyl group—a potent bioisostere for isopropyl and ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The cyclopropanation of enol ethers is a pivotal transformation in medicinal chemistry, primarily used to install the cyclopropyl group—a potent bioisostere for isopropyl and ethyl groups. Cyclopropyl ethers offer unique metabolic stability and conformational rigidity compared to their acyclic counterparts.

However, this transformation presents a specific paradox: Enol ethers are highly nucleophilic (ideal for reaction with electrophilic carbenoids), but the resulting cyclopropyl ethers are extremely acid-labile . Standard Simmons-Smith protocols using the heterogeneous Zinc-Copper (Zn-Cu) couple often fail due to variable activity and difficult, potentially acidic workups that hydrolyze the product into


-methyl ketones.

This protocol details the Furukawa Modification (Diethylzinc/Diiodomethane), which provides a homogeneous, reproducible, and milder alternative. It prioritizes a non-acidic quenching strategy essential for isolating sensitive cyclopropyl ethers.

Mechanistic Principles & Logic

The Furukawa Advantage

Unlike the classic Simmons-Smith reagent (


) generated from Zn-Cu, the Furukawa reagent is derived from diethylzinc (

) and diiodomethane (

).[1]
  • Homogeneity: The reagent is soluble in organic solvents (DCM, DCE), eliminating surface-area dependency.

  • Reactivity: The active species, likely

    
     or 
    
    
    
    , is highly electrophilic, reacting rapidly with electron-rich enol ethers.
  • Stereospecificity: The reaction is concerted. The geometry of the enol ether (E/Z) is strictly preserved in the cyclopropane product.

Reaction Pathway Visualization

SimmonsSmithMechanism Reagents Reagents: Et2Zn + CH2I2 ActiveSpecies Active Carbenoid (EtZnCH2I) Reagents->ActiveSpecies -EtI (Eq.) TS Butterfly Transition State (Concerted) ActiveSpecies->TS + Substrate Substrate Substrate: Enol Ether (Electron Rich) Substrate->TS Product Product: Cyclopropyl Ether TS->Product Retention of Configuration SideProduct Hydrolysis Product (If Acidic Workup) Product->SideProduct H3O+ (Avoid!)

Figure 1: Mechanistic pathway highlighting the critical divergence between successful isolation and acid-catalyzed hydrolysis.

Experimental Protocol

Critical Parameters
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-coordinating solvents increase the electrophilicity of the zinc carbenoid compared to ethers.
Temperature

Start cold to control exotherm; warm to drive conversion.
Stoichiometry 2.0 - 5.0 equiv (

)
Enol ethers can coordinate Zn, requiring excess reagent to drive full conversion.
Concentration 0.2 M - 0.5 MHigh dilution minimizes oligomerization side reactions.
Quench Buffered Basic Mandatory to prevent ring opening.
Materials & Reagents[1][2]
  • Substrate: Enol ether (dried azeotropically with toluene if necessary).

  • Diethylzinc (

    
    ):  1.0 M solution in hexanes (preferred over neat for safety).
    
  • Diiodomethane (

    
    ):  Must be copper-stabilized or freshly distilled. If pink/red, wash with 
    
    
    
    and dry before use.
  • Solvent: Anhydrous DCM (water < 50 ppm).

Step-by-Step Workflow
Step 1: System Preparation
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add the Enol Ether (1.0 equiv) and anhydrous DCM (to 0.3 M concentration).

  • Cool the solution to

    
      using an ice bath.
    
Step 2: Reagent Formation (In Situ)

Note:


 is pyrophoric. Use a long-needle syringe and proper air-free technique.
  • Add

    
      (2.5 equiv, 1.0 M in hexanes) dropwise to the cold enol ether solution. Stir for 10 minutes.
    
    • Why? Pre-complexation of Zn with the ether oxygen can direct the carbenoid delivery.

  • Add

    
      (2.5 equiv) dropwise via syringe over 20–30 minutes.
    
    • Observation: A white precipitate (

      
      ) may begin to form, or the solution may become slightly cloudy.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Monitor by TLC or GC-MS every hour. Reaction typically requires 2–6 hours.

Step 3: The "Rochester" Buffered Quench (Critical)

Standard acidic quenches (HCl or saturated


) will destroy the product.
  • Cool the reaction mixture back to

    
     .
    
  • Dilute with an equal volume of Pentane or Diethyl Ether (helps precipitate zinc salts).

  • Slowly add saturated aqueous

    
      (Sodium Bicarbonate).
    
    • Caution: Vigorous gas evolution (ethane/methane) will occur.

  • Stir vigorously for 30 minutes until a distinct biphasic system exists and gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite to remove insoluble zinc salts. Wash the pad with ether.

Step 4: Isolation
  • Separate the organic layer.

  • Wash the organic layer once with 10% NaOH (to ensure removal of zinc halides without acidification) and once with Brine.

  • Dry over anhydrous

    
      (Potassium Carbonate).
    
    • Note: Use

      
       instead of 
      
      
      
      or
      
      
      to maintain a slightly basic microenvironment during drying.
  • Concentrate under reduced pressure. Do not heat the water bath above

    
    .
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Oxidized

or wet solvent.
Titrate

or buy fresh. Ensure DCM is distilled from

.
Product Hydrolysis Acidic quench or acidic silica gel.Use

in the eluent during purification. Use basic alumina instead of silica.
Polymerization Lewis acidity of

is too high.
Add DME (Dimethoxyethane) (1.0 equiv) to the reaction. It coordinates Zn, moderating Lewis acidity.
Stalled Reaction Reagent decomposition.Add a second portion of

(1.0 equiv each) after 4 hours.

Safety & Handling (E-E-A-T)

  • Diethylzinc (

    
    ):  Pyrophoric. Ignites on contact with air. All transfers must use gas-tight syringes or cannulas under positive nitrogen pressure. Keep a bucket of sand nearby for small spills (do not use water).
    
  • Diiodomethane (

    
    ):  High density (3.32 g/mL). Be careful when pipetting; it drips easily. Toxic and potential mutagen.
    
  • Waste Disposal: Quenched zinc residues are toxic to aquatic life. Dispose of as heavy metal waste.

References

  • Furukawa Modification (Original): Furukawa, J.; Kawabata, N.; Nishimura, J. Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide.[2] Tetrahedron1968 , 24, 53–58. Link

  • Application to Enol Ethers: Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org.[3][4][5][6][7] React.2001 , 58, 1–415. Link

  • Stability of Cyclopropyl Ethers: Wiberg, K. B.; Kass, S. R. Hydrolysis of Cyclopropyl Ethers. J. Am. Chem. Soc.1985 , 107, 988–995. Link

  • Stereoselective Protocols: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003 , 103, 977–1050. Link

  • Modified Workup Procedures: Dénès, F.; Beauchemin, A.; Charette, A. B. Org.[3][4][5][6][7] Synth.2003 , 80, 207. (Describing the use of basic workups for sensitive substrates). Link

Sources

Application

Using Ethyl 6-oxospiro[2.5]octane-5-carboxylate as a PARP inhibitor intermediate

Application Note: Strategic Utilization of Ethyl 6-oxospiro[1]octane-5-carboxylate in the Synthesis of Next-Generation Spirocyclic PARP Inhibitors Executive Summary & Rationale Poly(ADP-ribose) polymerase (PARP) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 6-oxospiro[1]octane-5-carboxylate in the Synthesis of Next-Generation Spirocyclic PARP Inhibitors

Executive Summary & Rationale

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the therapeutic landscape for homologous recombination (HR)-deficient malignancies, particularly those harboring BRCA1/2 mutations, by exploiting the mechanism of synthetic lethality[2]. As the field of medicinal chemistry evolves, researchers are increasingly moving away from flat, planar pharmacophores toward rigid, three-dimensional architectures. The incorporation of spirocyclic scaffolds is a proven strategy to increase the fraction of sp3-hybridized carbons (Fsp3) within a molecule, which directly correlates with improved water solubility, optimized log D values, and enhanced metabolic stability[3].

Ethyl 6-oxospiro[1]octane-5-carboxylate (CAS: 956079-08-6) serves as a highly versatile, commercially available β-keto ester building block. It is specifically utilized as a foundational intermediate to construct the rigidified tetrahydroquinazolinone core of novel PARP inhibitors, such as those detailed in patent WO2014009872A1[4]. This application note details the mechanistic rationale, physicochemical profiling, and a self-validating synthetic protocol for utilizing this intermediate in drug development.

Mechanistic Framework: Spirocyclic Quinazolinones as PARP Trappers

PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs) and facilitates base excision repair (BER) via auto-PARylation[2]. Small-molecule inhibitors not only block the catalytic NAD+ binding pocket but also trap the PARP-1 protein on the DNA strand[2]. When a replication fork collides with this trapped complex, it generates a lethal double-strand break (DSB) that HR-deficient cells cannot repair.

By utilizing Ethyl 6-oxospiro[1]octane-5-carboxylate, chemists can synthesize a spiro[cyclopropane-1,6'-quinazolin]-4'(5'H)-one core[4]. The inherent three-dimensional nature of the spirocycle restricts the conformational flexibility of the resulting quinazolinone[5]. This rigidification locks the pharmacophore into an optimal geometry, ensuring that the primary amine and carbonyl groups maintain highly directed hydrogen-bond interactions with the critical Gly863 and Ser904 residues in the PARP-1 active site[3].

PARP_Pathway SSB Single-Strand Break (DNA Damage) PARP1 PARP-1 Enzyme Recruitment SSB->PARP1 PARylation Auto-PARylation & BER Pathway PARP1->PARylation Normal Function Trapped PARP Trapping on DNA PARP1->Trapped Inhibition Survival Cell Survival (Normal Cells) PARylation->Survival Inhibitor Spirocyclic PARP Inhibitor Inhibitor->PARP1 Binds NAD+ Pocket DSB Double-Strand Break (Replication Fork Collapse) Trapped->DSB Death Synthetic Lethality (BRCA-mutant Cells) DSB->Death Unrepaired in HR-deficiency

Caption: Mechanism of PARP-1 trapping and synthetic lethality in HR-deficient cells.

Physicochemical Profiling of the Intermediate

Before initiating synthesis, it is critical to understand the reactive profile of the intermediate.

Table 1: Chemical and Structural Properties of Ethyl 6-oxospiro[1]octane-5-carboxylate

PropertyValueStructural Significance
IUPAC Name Ethyl 6-oxospiro[1]octane-5-carboxylateDefines a cyclopropane ring fused to a cyclohexane ring.
CAS Number 956079-08-6Standardized registry identifier for procurement.
Molecular Formula C11H16O3MW: 196.24 g/mol .
Key Reactive Site 1 C6 (Electrophilic Ketone)Primary site for initial nucleophilic attack by amidine nitrogens.
Key Reactive Site 2 C5 (Ethyl Carboxylate)Secondary site for intramolecular cyclization (elimination of EtOH).

Synthetic Protocol: Construction of the Spiro-Quinazolinone Core

This protocol adapts the foundational methodology from patent literature for the synthesis of 2'-substituted-7',8'-dihydro-3'H-spiro[cyclopropane-1,6'-quinazolin]-4'(5'H)-one derivatives[4].

Synthetic_Workflow Amidine Amidine Hydrochloride (R-C(=NH)NH2·HCl) FreeBase Free Amidine Intermediate Amidine->FreeBase Base Sodium Ethoxide (NaOEt) in Ethanol Base->FreeBase Deprotonation Condensation Reflux (80°C, 12-16h) Cyclocondensation FreeBase->Condensation KetoEster Ethyl 6-oxospirooctane- 5-carboxylate KetoEster->Condensation Nucleophilic Attack Product Spiro-Quinazolinone Core Condensation->Product -H2O, -EtOH

Caption: Cyclocondensation workflow utilizing the spirocyclic β-keto ester.

Step 1: Liberation of the Amidine Free Base
  • Action : Suspend the appropriate amidine hydrochloride (1.2 equiv, e.g., 4-(4-chlorophenyl)piperazin-1-yl-butyramidine HCl) in anhydrous ethanol (0.2 M). Add freshly prepared sodium ethoxide (NaOEt, 3.0 equiv) at 0 °C under an inert N₂ atmosphere.

  • Causality & Rationale : Amidine hydrochlorides are stable storage forms but are synthetically unreactive. NaOEt acts as a strong base to liberate the highly nucleophilic free amidine. Ethanol is specifically chosen as the solvent to prevent transesterification side reactions with the ethyl ester of the starting material.

  • In-Process Control (IPC) : A white precipitate (NaCl) will immediately form, visually validating successful deprotonation.

Step 2: Cyclocondensation
  • Action : Add Ethyl 6-oxospiro[1]octane-5-carboxylate (1.0 equiv) dropwise to the suspension. Gradually warm the reaction to room temperature, then heat to reflux (approx. 80 °C) for 12–16 hours.

  • Causality & Rationale : The initial attack of the amidine nitrogen on the highly electrophilic ketone (C6) forms a Schiff base intermediate. Subsequent intramolecular attack of the second amidine nitrogen on the ethyl ester carbonyl drives the cyclization. Reflux conditions provide the necessary activation energy to overcome the steric hindrance of the spiro[1]octane ring and drive the elimination of water and ethanol, rendering the aromatic pyrimidinone formation thermodynamically irreversible.

  • In-Process Control (IPC) : Monitor via LC-MS. The disappearance of the β-keto ester peak (m/z 197.1 [M+H]+) and the appearance of the target mass indicate reaction completion.

Step 3: Quenching and Work-up
  • Action : Cool the reaction mixture to 0 °C. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl)[4]. Extract the aqueous layer with ethyl acetate or diethyl ether (3 × 20 mL)[4].

  • Causality & Rationale : Saturated NH₄Cl (pH ~5.5) neutralizes the excess NaOEt without aggressively protonating the newly formed pyrimidinone nitrogen. This prevents the target product from ionizing and partitioning into the aqueous phase, ensuring high extraction yields.

  • In-Process Control (IPC) : Verify the pH of the aqueous phase is ~7 before extraction to ensure optimal recovery of the organic product.

Step 4: Purification
  • Action : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of Dichloromethane:Methanol).

  • Causality & Rationale : Silica gel effectively separates the non-polar spiro-quinazolinone from unreacted polar amidine and baseline impurities.

Analytical and Biological Evaluation Metrics

Once the spiro-quinazolinone core is synthesized, it is typically subjected to PARP-1 enzyme inhibition assays and pharmacokinetic profiling. The introduction of the spiro[1]octane system yields measurable advantages over traditional planar scaffolds[3][5].

Table 2: Comparative Evaluation Metrics for Spirocyclic PARP Inhibitors vs. Standard Therapeutics

MetricStandard Planar InhibitorSpirocyclic DerivativeRationale for Difference
PARP-1 IC₅₀ ~5 nM2 - 10 nMRigid spiro-core replaces rotatable bonds, maintaining optimal H-bond orientation[5].
Isoform Selectivity Low (Inhibits PARP-1 & 2)High (PARP-1 biased)Spiro-scaffold introduces specific 3D steric bulk that differentiates pocket isoforms[3].
Fsp3 (Fraction sp3) ~0.25> 0.40Direct result of incorporating the out-of-plane spiro[1]octane system[3].
Aqueous Solubility LowModerate to HighDisruption of planar π-π stacking by the 3D spiro-system enhances solvation[5].

Conclusion

The strategic integration of Ethyl 6-oxospiro[1]octane-5-carboxylate into the synthetic pipeline of PARP inhibitors exemplifies the power of modern spirocyclic chemistry. By providing a rigid, three-dimensional architecture, this intermediate facilitates the development of therapeutics with enhanced target selectivity, superior physicochemical properties, and potent synthetic lethality in HR-deficient oncology models.

References

  • World Intellectual Property Organization. "Tetrahydroquinazolinone derivatives as parp inhibitors". Patent WO2014009872A1.
  • Zhou, W. et al. "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold". Molecules. 2016. URL:[Link]

Sources

Method

The Synthesis of Spiro-Fused Pyrimidines: A Detailed Guide to the Reaction of Ethyl 6-Oxospiro[2.5]octane-5-carboxylate with Amidines

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide to the reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate with amidines, a process that opens the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate with amidines, a process that opens the door to a fascinating class of spiro-fused heterocyclic compounds. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide will delve into the reaction's mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's outcome, empowering researchers to confidently explore this area of synthetic chemistry.

Introduction: The Significance of Spiro-Feminine Architectures

Spiro compounds, characterized by two rings sharing a single common atom, represent a unique and valuable structural motif in organic synthesis. The inherent three-dimensionality of the spirocyclic framework often imparts favorable pharmacological properties, including enhanced receptor binding and improved metabolic stability. The fusion of a pyrimidine ring, a privileged scaffold in numerous bioactive molecules, with a spirocyclic core creates a novel chemical space with immense potential for the discovery of new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

The reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate with amidines provides a direct and efficient route to these complex spiro-fused pyrimidines. This transformation is a variant of the well-established Biginelli reaction, a multicomponent reaction that has been a cornerstone of heterocyclic synthesis for over a century.[3]

Mechanistic Insights: A Biginelli-Like Pathway

The reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate with an amidine, in the presence of an aldehyde, is best understood as a Biginelli-like condensation. The classical Biginelli reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and a urea or thiourea to yield a dihydropyrimidinone.[3] In this case, the amidine serves as the nitrogen-containing component analogous to urea.

Several mechanistic pathways have been proposed for the Biginelli reaction, and the operative mechanism can be influenced by the specific reactants and conditions employed. The three primary proposed mechanisms are the iminium, enamine, and Knoevenagel pathways.

  • Iminium Pathway: This is the most widely accepted mechanism. It begins with the acid-catalyzed condensation of the aldehyde and the amidine to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol or enolate of the β-ketoester (ethyl 6-oxospiro[2.5]octane-5-carboxylate). Subsequent cyclization and dehydration lead to the final spiro-fused pyrimidine product.[2]

  • Enamine Pathway: In this pathway, the β-ketoester and the amidine first react to form an enamine intermediate. This enamine then attacks the aldehyde, followed by cyclization and dehydration.

  • Knoevenagel Pathway: This mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound. The amidine then undergoes a Michael addition to this intermediate, followed by cyclization.

The reaction conditions, particularly the nature of the catalyst, can favor one pathway over another.

Diagram of the Proposed Iminium Pathway:

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Amidine Amidine Iminium N-Acyliminium Ion Amidine->Iminium + Aldehyde, H+ Aldehyde Aldehyde Ketoester Ethyl 6-oxospiro[2.5]octane-5-carboxylate (Enol form) Adduct Open-chain Adduct Ketoester->Adduct + Iminium Ion Product Spiro-fused Pyrimidine Adduct->Product - H2O

Caption: Proposed Iminium pathway for the reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, ethyl 6-oxospiro[2.5]octane-5-carboxylate, and its subsequent reaction with an amidine.

Synthesis of Ethyl 6-Oxospiro[2.5]octane-5-carboxylate

A common route to cyclic β-keto esters involves the Dieckmann condensation of a suitable diester. However, for the spirocyclic system , a multi-step synthesis starting from commercially available materials is typically required. The following is a representative, generalized procedure.

Workflow for the Synthesis of the Starting Material:

G Start Commercially Available Cyclohexanone Derivative Step1 Formation of a Spirocyclic Intermediate Start->Step1 Step2 Introduction of the Ester Functionality Step1->Step2 Step3 Oxidation to the β-Keto Ester Step2->Step3 Final Ethyl 6-oxospiro[2.5]octane-5-carboxylate Step3->Final

Caption: General workflow for synthesizing the starting material.

Detailed Protocol:

  • Materials:

    • 1,3-Cyclohexanedione

    • Methanol

    • Concentrated Sulfuric Acid

    • Ethyl Grignard reagent

    • Lewis Acid (e.g., CuI)

    • p-Toluenesulfonic acid

    • tert-Methyl ether

    • p-Tosyl isonitrile

    • Sodium hydride

    • Ethanol

    • Dimethoxyethane

    • Aqueous base (e.g., NaOH)

    • Aqueous acid (e.g., HCl)

  • Procedure:

    • Synthesis of 3-methoxy-cyclohexenone: To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 6 hours. After cooling, neutralize the reaction and extract the product.

    • Synthesis of 5-methoxyspiro[2.5]oct-4-ene: In a suitable solvent such as toluene or THF, react 3-methoxy-cyclohexenone with an ethyl Grignard reagent in the presence of a Lewis acid. The reaction is typically carried out at a low temperature (e.g., -20 to 0 °C).

    • Synthesis of spiro[2.5]oct-5-one: Stir a solution of 5-methoxyspiro[2.5]oct-4-ene in tert-methyl ether with a catalytic amount of p-toluenesulfonic acid at room temperature.

    • Synthesis of spiro[2.5]oct-5-nitrile: In a solvent such as dimethoxyethane, react spiro[2.5]oct-5-one with p-tosyl isonitrile in the presence of a base (e.g., sodium hydride) and ethanol at elevated temperature (e.g., 50 °C).

    • Hydrolysis to spiro[2.5]octane-5-carboxylic acid: Reflux the nitrile in an alkaline solution (e.g., aqueous NaOH) to hydrolyze it to the corresponding carboxylic acid.

    • Esterification to Ethyl 6-oxospiro[2.5]octane-5-carboxylate: The final step involves the esterification of the carboxylic acid and subsequent oxidation at the 6-position. This can be a multi-step process and specific conditions will depend on the chosen synthetic route.

  • Purification and Characterization: The final product should be purified by column chromatography on silica gel. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Reaction with Amidines: A General Protocol for the Synthesis of Spiro-Fused Pyrimidines

The following is a general protocol for the one-pot, three-component reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate, an aldehyde, and an amidine.

  • Materials:

    • Ethyl 6-oxospiro[2.5]octane-5-carboxylate

    • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

    • Amidine hydrochloride (e.g., benzamidine hydrochloride)

    • Catalyst: Brønsted acid (e.g., p-toluenesulfonic acid, HCl) or Lewis acid (e.g., Yb(OTf)₃, InCl₃)

    • Solvent: Ethanol, acetonitrile, or solvent-free conditions

  • Procedure:

    • In a round-bottom flask, combine ethyl 6-oxospiro[2.5]octane-5-carboxylate (1.0 mmol), the aldehyde (1.0 mmol), and the amidine hydrochloride (1.2 mmol).

    • Add the catalyst (5-10 mol%).

    • If using a solvent, add the appropriate solvent (e.g., ethanol, 5-10 mL). For solvent-free conditions, proceed to the next step.

    • Heat the reaction mixture with stirring. The optimal temperature and reaction time will vary depending on the specific substrates and catalyst used. Typical conditions range from 80 °C to 120 °C for 2 to 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).

    • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.

  • Purification and Characterization: The purified spiro-fused pyrimidine should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction to determine its structure and stereochemistry.

Key Reaction Parameters and Optimization

The success of this reaction hinges on the careful selection of several key parameters.

ParameterRecommended Options and ConsiderationsExpected Impact
Catalyst Brønsted Acids: p-TsOH, HCl, H₂SO₄. Lewis Acids: Yb(OTf)₃, InCl₃, FeCl₃. Lewis acids are often more effective and can lead to higher yields under milder conditions.Catalyst choice can significantly influence reaction rate and yield. Lewis acids can enhance the electrophilicity of the aldehyde and iminium ion intermediates.
Solvent Protic Solvents: Ethanol, Methanol. Aprotic Solvents: Acetonitrile, Dichloromethane. Solvent-free: Can be more environmentally friendly and may lead to faster reaction times.The choice of solvent can affect the solubility of the reactants and the reaction rate. Solvent-free conditions often require higher temperatures.
Temperature 80 °C to 120 °C.Higher temperatures generally lead to faster reaction rates but may also promote side reactions. Optimization is crucial.
Reactant Stoichiometry A slight excess of the amidine (1.1-1.2 equivalents) is often used to drive the reaction to completion.Using an excess of the amidine can help to ensure complete consumption of the limiting reagents.

Stereochemical Considerations

The spirocyclic nature of ethyl 6-oxospiro[2.5]octane-5-carboxylate introduces the possibility of stereoisomerism in the final product. The reaction can potentially generate diastereomers depending on the orientation of the substituents on the newly formed pyrimidine ring relative to the spirocyclic core. The stereochemical outcome is often influenced by the reaction conditions and the specific catalyst used. Chiral catalysts can be employed to achieve enantioselective synthesis of a particular stereoisomer.[4]

Conclusion and Future Outlook

The reaction of ethyl 6-oxospiro[2.5]octane-5-carboxylate with amidines represents a powerful and versatile tool for the synthesis of novel spiro-fused pyrimidines. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can efficiently access a diverse range of complex heterocyclic scaffolds with significant potential for applications in drug discovery and development. The exploration of new catalysts, including chiral catalysts for asymmetric synthesis, and the expansion of the substrate scope will undoubtedly continue to be fruitful areas of research, leading to the discovery of new bioactive molecules with unique therapeutic properties.

References

  • Shaabani, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(7), 948. [Link]

  • ProQuest. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • Baldwin, S. W. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters, 23(12), 1235-1238.
  • Norman, D. D. G., et al. (2006). Synthesis of spiro[4.5]decane CF-ring analogues of 1 alpha,25-dihydroxyvitamin D3. Organic Letters, 8(19), 4247-4250. [Link]

  • ResearchGate. (n.d.). synthetic approaches to spiro bis-thf natural products: cephalosporolides, penisporolides, ascospiroketals and pyrenolides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. Retrieved from [Link]

  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727.
  • ResearchGate. (2014). ChemInform Abstract: Greener and Expeditious One-Pot Synthesis of Dihydropyrimidinone Derivatives Using Non-commercial β-Ketoesters via the Biginelli Reaction. [Link]

  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. Retrieved from [Link]

  • ResearchGate. (n.d.). 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. Retrieved from [Link]

  • Redalyc. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved from [Link]

  • Gein, V. L. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Kumar, A., & Maurya, R. A. (2011). Efficient synthesis of 3,4-dihydropyrimidin-2-ones in low melting tartaric acid–urea mixtures. Green Chemistry, 13(5), 1009-1013. [Link]

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2).
  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Spiro-Tetrahydroquinazolinone Derivatives from Spiro Keto Esters

Scientific Rationale: The "Escape from Flatland" In modern drug discovery, the quinazolinone core serves as a critically privileged pharmacophore, exhibiting diverse therapeutic activities ranging from PARP inhibition in...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The "Escape from Flatland"

In modern drug discovery, the quinazolinone core serves as a critically privileged pharmacophore, exhibiting diverse therapeutic activities ranging from PARP inhibition in oncology to SHP2 protein modulation (1[1]). However, traditional quinazolinones are highly aromatic and planar, which can lead to poor aqueous solubility and off-target promiscuity.

To circumvent these developability issues, medicinal chemists increasingly employ an "escape from flatland" strategy. The introduction of


-hybridized centers—specifically through the incorporation of spirocyclic ring systems—greatly enhances a molecule's potential to be a successful clinical candidate by improving its pharmacokinetic profile and three-dimensional target complementarity (2[2]). This application note details a highly efficient, self-validating synthetic workflow for generating spiro-tetrahydroquinazolinones via the base-promoted annulation of spiro cyclic 

-keto esters with amidine derivatives (3[3]).

Mechanistic Causality & Reaction Design

The synthesis of the spiro-tetrahydroquinazolinone scaffold relies on a two-stage cascade:

  • Nucleophilic Addition: The free base of an amidine or guanidine attacks the highly electrophilic ketone carbonyl of the spiro

    
    -keto ester, forming a transient imine/enamine intermediate.
    
  • Intramolecular Amidation: The adjacent ester moiety acts as an internal electrophile. The intermediate undergoes a thermodynamically driven intramolecular cyclization, expelling an alcohol byproduct to form the fused pyrimidinone ring.

Similar metal-free radical and condensation-based syntheses of spiro(dihydroquinazolinone)s have been reported (4[4]); however, our protocol utilizes a matched alkoxide/solvent system (NaOEt/EtOH) to prevent unwanted transesterification while providing sufficient basicity to drive the cascade to completion.

Mechanism A Spiro β-Keto Ester C Imine Intermediate A->C Base (NaOEt) B Amidine / Guanidine B->C Addition D Intramolecular Cyclization C->D - H2O E Spiro-Tetrahydroquinazolinone D->E - EtOH

Reaction mechanism for the synthesis of spiro-tetrahydroquinazolinones.

Quantitative Data & Optimization

The choice of base and solvent is the primary determinant of yield and purity. As demonstrated in Table 1 , utilizing a base that does not match the ester leaving group (Entry 3) results in transesterification, complicating the impurity profile. Weak bases (Entry 2) fail to fully liberate the amidine from its hydrochloride salt.

Table 1: Optimization of the Annulation Reaction

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)DMF801245Weak base; incomplete cyclization.
2Et₃N (3.0)EtOH801230Insufficient basicity for amidine activation.
3NaOMe (2.0)MeOH65862Transesterification yields mixed methyl/ethyl intermediates.
4 NaOEt (2.0) EtOH 80 6 88 Matched alkoxide/solvent; clean cyclization.
5t-BuOK (2.0)THF65855Steric hindrance slows the intramolecular amidation.

Experimental Protocols

Protocol A: Synthesis of the Spiro Keto Ester Precursor

Example: Synthesis of Ethyl 6-oxospiro[5]octane-5-carboxylate

Objective: Construct the


-rich spirocyclic core prior to heterocyclic annulation.
  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with ethyl 2-oxocyclohexanecarboxylate (1.0 equiv, 50 mmol) and anhydrous DMF (100 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv, 125 mmol) followed by 1,2-dibromoethane (1.2 equiv, 60 mmol).

    • Causality Note: The use of a mild inorganic base in a polar aprotic solvent favors sequential

      
      -alkylation over 
      
      
      
      -alkylation, driving the spiro-cyclopropanation forward.
  • Execution: Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup & Isolation: Quench the reaction with distilled water (150 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers rigorously with brine (5 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to afford the spiro keto ester as a pale yellow oil.

Protocol B: Annulation to Spiro-Tetrahydroquinazolinone

Example: Synthesis of 2-substituted-7',8'-dihydro-3'H-spiro[cyclopropane-1,6'-quinazolin]-4'(5'H)-one

Objective: Condense the spiro keto ester with an amidine to form the target heterocycle.

  • Reaction Setup: In a clean 100 mL reaction vial, dissolve the spiro keto ester from Protocol A (1.0 equiv, 10 mmol) and the appropriate amidine hydrochloride (e.g., 4-chlorobenzamidine HCl, 1.1 equiv, 11 mmol) in anhydrous ethanol (30 mL).

  • Base Initiation: Slowly add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (2.0 equiv, 20 mmol).

    • Causality Note: NaOEt serves a dual purpose. First, it acts as an acid scavenger to liberate the free amidine nucleophile. Second, it acts as the thermodynamic base to drive the dehydration and cyclization. Using an ethoxide base with an ethyl ester strictly prevents the formation of mixed ester impurities.

  • Execution: Reflux the mixture (80 °C) for 6 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction progression via LC-MS. The reaction is self-validating and deemed complete when the UV trace at 254 nm shows total consumption of the starting amidine, and the MS trace exhibits the

    
     peak of the fully cyclized, dehydrated product.
    
  • Workup & Isolation: Concentrate the mixture in vacuo to remove ethanol. Resuspend the crude residue in water (50 mL) and carefully neutralize with 1M HCl to pH 7. Extract with dichloromethane (3 × 50 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and purify via flash chromatography (DCM/MeOH gradient, 0-5%) to isolate the target spiro-tetrahydroquinazolinone as a crystalline solid.

References

  • WO2014009872A1 - Tetrahydroquinazolinone derivatives as parp inhibitors Source: Google Patents URL
  • Gisela V.
  • Autoxidation of Heterocyclic Aminals Source: ACS Omega - ACS Publications URL
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry Source: UMassD Repository URL

Sources

Method

Michael addition reactions using spiro[2.5]octane carboxylates

Application Note: Diastereoselective Michael Addition Reactions Utilizing Spiro[2.5]octane Carboxylates Strategic Context in Drug Discovery The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Michael Addition Reactions Utilizing Spiro[2.5]octane Carboxylates

Strategic Context in Drug Discovery

The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, particularly spiro[2.5]octane derivatives, offer unique conformational rigidity and vector projection. This "escape from flatland" improves metabolic stability, solubility, and target specificity[1]. Spiro[2.5]octane-5-carboxylic acid and its ester derivatives serve as highly versatile building blocks. Functionalizing these scaffolds via Michael addition allows for the rapid construction of contiguous stereocenters, a critical step in synthesizing complex pharmaceutical intermediates and spiro-fused diones[2].

Mechanistic Insights & Causality

The Michael addition involving spiro[2.5]octane carboxylates typically proceeds via the formation of a nucleophilic enolate at the α-carbon of the carboxylate, which subsequently attacks an α,β-unsaturated carbonyl compound (the Michael acceptor)[3].

  • Enolate Generation (Thermodynamic vs. Kinetic Control): The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is imperative. This ensures quantitative and irreversible kinetic deprotonation, preventing unwanted self-condensation or nucleophilic acyl substitution that occurs under thermodynamic conditions.

  • Facial Selectivity (Diastereoselectivity): The spiro-fused cyclopropane ring exerts profound steric influence. When the enolate attacks the Michael acceptor, the cyclopropane moiety effectively shields one face of the enolate. Consequently, the electrophile approaches from the less hindered face, leading to high diastereomeric ratios (d.r.).

  • Solvent and Additive Effects: Solvent polarity plays a pivotal role in the transition state. The addition of Lewis acids or highly polar coordinating solvents (like HMPA or DMPU) can break up tight lithium-enolate aggregates. This enhances nucleophilicity and can significantly improve or even reverse diastereoselectivity[2]. Furthermore, tandem Michael-Claisen reactions have been successfully employed under specific basic conditions to build complex dione derivatives of the spiro[2.5]octane core[4].

Visualization of Reaction Pathways

Mechanism A Spiro[2.5]octane Carboxylate (Michael Donor) B Enolate Formation (LDA, THF, -78°C) A->B a-Deprotonation D Conjugate Addition (Sterically Guided) B->D Nucleophilic Attack C Michael Acceptor (e.g., Methyl Acrylate) C->D Electrophilic Trap E Spirocyclic Michael Adduct (High d.r.) D->E Quench & Protonation

Mechanistic pathway of diastereoselective Michael addition using spiro[2.5]octane carboxylates.

Experimental Protocol: Self-Validating Methodology

Objective: Synthesis of an α-alkylated spiro[2.5]octane carboxylate via Michael addition to methyl acrylate.

Materials:

  • Spiro[2.5]octane-5-carboxylate (1.0 eq, 10 mmol)

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • Methyl acrylate (1.2 eq, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Hexamethylphosphoramide (HMPA) (10% v/v)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous THF (45 mL), HMPA (5 mL), and spiro[2.5]octane-5-carboxylate (10 mmol).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolate Generation: Add LDA (5.5 mL, 1.1 eq) dropwise via a syringe pump over 15 minutes. Causality Note: Slow addition prevents localized heating and suppresses side reactions. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Acceptor Addition: Add methyl acrylate (12 mmol) dropwise over 10 minutes. Maintain the reaction at -78 °C for 2 hours. In-Process Control (Self-Validation): Quench a 0.1 mL aliquot in NH₄Cl/EtOAc and analyze via GC-MS to confirm the complete consumption of the starting material before proceeding.

  • Quenching: Once complete, quench the reaction at -78 °C by the rapid addition of 10 mL saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (to remove HMPA) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure Michael adduct.

Workflow N1 1. Reagent Prep (Dry THF, Ar atm) N2 2. Enolate Gen (LDA, -78°C, 1h) N1->N2 N3 3. Acceptor Addition (Acrylate, 2h) N2->N3 N4 4. Quench & Workup (NH4Cl, Extraction) N3->N4 N5 5. Purification (Flash Chromatography) N4->N5

Step-by-step experimental workflow for the Michael addition protocol.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the Michael addition, demonstrating the critical impact of solvent and additives on the yield and diastereoselectivity[2].

EntryBase (1.1 eq)Solvent SystemTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NaHTHF0 to RT451.2 : 1
2LDATHF-78784.5 : 1
3LDATHF / HMPA (10%)-78859.1 : 1
4LHMDSTHF-78623.0 : 1
5LDAToluene-78402.1 : 1

Analysis: Entry 3 demonstrates that the inclusion of a highly polar, aprotic co-solvent (HMPA) significantly enhances both the yield and the d.r. This is caused by the disruption of the tight lithium-enolate aggregates, allowing the intrinsic steric bias of the spiro[2.5]octane core to dictate the stereochemical outcome of the C-C bond formation.

References

*[4] Title: EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione | Source: Google Patents | URL: 4 *[1] Title: Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide | Source: Benchchem | URL: 1 *[3] Title: Updating Dimedone The Humble Hero of the Organic Laboratory | Source: ACS Publications | URL: 3 *[2] Title: Spiro[2.5]octane-5-carboxylic acid|CAS 1314390-66-3 | Source: Benchchem | URL: 2

Sources

Application

Scale-up synthesis of 6-oxospiro[2.5]octane-5-carboxylate

An Application Note and Protocol for the Scale-up Synthesis of 6-oxospiro[2.5]octane-5-carboxylate Introduction The 6-oxospiro[2.5]octane-5-carboxylate core structure is a valuable synthetic intermediate in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of 6-oxospiro[2.5]octane-5-carboxylate

Introduction

The 6-oxospiro[2.5]octane-5-carboxylate core structure is a valuable synthetic intermediate in the development of novel therapeutics and agrochemicals.[1] Its unique three-dimensional spirocyclic framework is of significant interest in medicinal chemistry for exploring new chemical space. This document provides a detailed, scalable, and robust two-step protocol for the synthesis of methyl 6-oxospiro[2.5]octane-5-carboxylate, commencing with the cyclopropanation of an α,β-unsaturated ketone followed by an intramolecular Dieckmann condensation.

This guide is intended for researchers, scientists, and professionals in drug development who require a practical and well-understood method for producing this key building block on a multi-gram scale. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations for a successful and safe scale-up.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule, methyl 6-oxospiro[2.5]octane-5-carboxylate, is strategically designed in two key stages. This approach ensures a convergent and efficient synthesis from readily available starting materials.

  • Step 1: Corey-Chaykovsky Cyclopropanation. The synthesis initiates with a Corey-Chaykovsky reaction to construct the spirocyclic cyclopropane ring.[2][3][4][5][6] This reaction is chosen for its high efficiency and stereoselectivity in forming three-membered rings from α,β-unsaturated carbonyl compounds.[2][4]

  • Step 2: Intramolecular Dieckmann Condensation. The second step involves an intramolecular Dieckmann condensation to form the six-membered β-keto ester ring.[7][8][9][10][11] This base-catalyzed cyclization is a classic and reliable method for the formation of five- and six-membered rings.[9][11]

G cluster_0 Overall Synthetic Workflow start Starting Materials: - Methyl 2-cyclohexen-1-one-6-carboxylate - Trimethylsulfoxonium iodide - Sodium Hydride step1 Step 1: Corey-Chaykovsky Reaction (Cyclopropanation) start->step1 intermediate Intermediate: Methyl 1-(2-oxocyclohexyl)cyclopropane-1-carboxylate step1->intermediate step2 Step 2: Dieckmann Condensation (Intramolecular Cyclization) intermediate->step2 product Final Product: Methyl 6-oxospiro[2.5]octane-5-carboxylate step2->product

A high-level overview of the two-step synthetic workflow.

PART 1: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of methyl 6-oxospiro[2.5]octane-5-carboxylate.

Step 1: Synthesis of Methyl 1-(2-oxocyclohexyl)cyclopropane-1-carboxylate via Corey-Chaykovsky Reaction

This procedure details the formation of the spiro-cyclopropane ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-cyclohexen-1-one-6-carboxylate154.1650.0 g0.3241.0
Trimethylsulfoxonium iodide220.0778.5 g0.3571.1
Sodium hydride (60% dispersion in mineral oil)24.0014.3 g0.3571.1
Anhydrous Dimethyl Sulfoxide (DMSO)78.13500 mL--
Diethyl ether74.12As needed--
Saturated aqueous ammonium chloride (NH₄Cl)53.49As needed--
Brine-As needed--
Anhydrous magnesium sulfate (MgSO₄)120.37As needed--

Protocol:

  • Reaction Setup: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with sodium hydride (14.3 g, 0.357 mol) and anhydrous DMSO (250 mL).

  • Ylide Formation: The suspension is stirred under a nitrogen atmosphere, and trimethylsulfoxonium iodide (78.5 g, 0.357 mol) is added portion-wise over 30 minutes, maintaining the internal temperature below 25 °C with a water bath. The reaction mixture is then stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Substrate Addition: The solution of methyl 2-cyclohexen-1-one-6-carboxylate (50.0 g, 0.324 mol) in anhydrous DMSO (250 mL) is added dropwise to the ylide solution over 1 hour, maintaining the temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 10 °C and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride (500 mL).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 300 mL).

  • Washing: The combined organic layers are washed with water (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford methyl 1-(2-oxocyclohexyl)cyclopropane-1-carboxylate as a colorless oil.

Step 2: Synthesis of Methyl 6-oxospiro[2.5]octane-5-carboxylate via Dieckmann Condensation

This procedure outlines the intramolecular cyclization to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 1-(2-oxocyclohexyl)cyclopropane-1-carboxylate196.2440.0 g0.2041.0
Sodium hydride (60% dispersion in mineral oil)24.008.98 g0.2241.1
Anhydrous Toluene92.14400 mL--
Hydrochloric acid (1 M)36.46As needed--
Diethyl ether74.12As needed--
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01As needed--
Brine-As needed--
Anhydrous magnesium sulfate (MgSO₄)120.37As needed--

Protocol:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (8.98 g, 0.224 mol) and anhydrous toluene (200 mL).

  • Substrate Addition: A solution of methyl 1-(2-oxocyclohexyl)cyclopropane-1-carboxylate (40.0 g, 0.204 mol) in anhydrous toluene (200 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Quenching: After completion, the reaction mixture is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the slow addition of ethanol, followed by the dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 7.

  • Phase Separation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 150 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield methyl 6-oxospiro[2.5]octane-5-carboxylate as a pale yellow oil.[12]

PART 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the Protocol

The selection of the Corey-Chaykovsky and Dieckmann reactions is based on their established reliability and scalability in organic synthesis.

  • Corey-Chaykovsky Reaction: The use of dimethylsulfoxonium methylide is preferred for the cyclopropanation of α,β-unsaturated ketones as it selectively performs a 1,4-conjugate addition, which is essential for forming the desired cyclopropyl ketone.[4] The reaction is performed in DMSO as it is an excellent solvent for both the sulfonium salt and the resulting ylide. The use of sodium hydride as a base is standard for deprotonating the sulfonium salt to generate the reactive ylide in situ.[2]

  • Dieckmann Condensation: This intramolecular Claisen condensation is a powerful tool for forming cyclic β-keto esters.[7][8][9] Sodium hydride is an effective base for this transformation, as it irreversibly deprotonates the α-carbon of the ester, driving the reaction towards the cyclized product.[7] Toluene is a suitable solvent for this reaction as it allows for the necessary reflux temperature to be reached.

G cluster_0 Dieckmann Condensation Mechanism A 1. Deprotonation: Sodium hydride removes a proton from the α-carbon of the ester. B 2. Enolate Formation: An enolate intermediate is formed. A->B C 3. Intramolecular Attack: The enolate attacks the carbonyl carbon of the ketone. B->C D 4. Cyclization: A six-membered ring intermediate is formed. C->D E 5. Elimination: Methoxide is eliminated to form the β-keto ester. D->E F 6. Deprotonation (Driving Force): The acidic proton between the two carbonyls is removed by a base. E->F G 7. Protonation (Work-up): Acidic work-up provides the final product. F->G

The mechanism of the Dieckmann condensation.
Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through in-process controls and characterization of the final product.

  • Reaction Monitoring: Regular monitoring of the reactions by TLC or HPLC allows for the determination of reaction completion and can help in identifying any potential side reactions.

  • Purification: The purification steps, including extraction, washing, and chromatography/distillation, are crucial for obtaining a high-purity product.

  • Characterization: The identity and purity of the final product, methyl 6-oxospiro[2.5]octane-5-carboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding & Comprehensive References

The methodologies and mechanistic explanations provided in this document are grounded in well-established principles of organic chemistry and are supported by authoritative literature.

Safety Considerations

The scale-up of chemical syntheses requires stringent adherence to safety protocols. The following are critical safety considerations for the described procedures:

  • Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air.[13][14][15][16][17]

    • Handling: Always handle sodium hydride in an inert atmosphere (e.g., a glove box or under a stream of nitrogen).[15][16] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[15]

    • Quenching: Quench excess sodium hydride slowly and carefully with a less reactive alcohol (e.g., isopropanol or ethanol) before adding water or aqueous solutions.[16]

  • Solvents: Diethyl ether is extremely flammable. Toluene and DMSO are flammable. All handling of these solvents should be performed in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure that a safety shower and eyewash station are readily accessible.

References

  • Scribd. Safe Sodium Hydride Use in Reactions. [Link]

  • ACS Publications. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

  • National Academies of Sciences, Engineering, and Medicine. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. [Link]

  • ResearchGate. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF. [Link]

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  • YouTube. Corey-Chaykovsky Reactions. [Link]

  • PMC. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

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  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis. [Link]

  • PubChem. Methyl 6-oxospiro[2.5]octane-5-carboxylate. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • PMC. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • ResearchGate. Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. [Link]

  • Google Patents. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • PubMed. A rapid, one-pot, microwave-influenced synthesis of spiro-2,5-diketopiperazines via a cascade Ugi/6-exo-trig aza-Michael reaction. [Link]

  • MySkinRecipes. Spiro[2.5]Octan-6-One. [Link]

  • ChemSynthesis. methyl spiro[2.5]octane-5-carboxylate. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • EPA. Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Properties. [Link]

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Method

Application Notes and Protocols: Esterification of Spiro[2.5]octane-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spiro[2.5]octane-5-carboxylic Acid and Its Esters Spiro[2.5]octane-5-carboxylic acid is a unique carbocyclic compound feat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro[2.5]octane-5-carboxylic Acid and Its Esters

Spiro[2.5]octane-5-carboxylic acid is a unique carbocyclic compound featuring a rigid, three-dimensional spirocyclic scaffold. This structure, which fuses a cyclopropane and a cyclohexane ring, imparts distinct conformational constraints and a novel spatial arrangement of atoms.[1] In medicinal chemistry and drug discovery, such rigid scaffolds are of significant interest as they can lead to enhanced binding affinity and selectivity for biological targets.[1] The carboxylic acid moiety serves as a versatile functional handle, allowing for the synthesis of various derivatives, including esters, amides, and salts, to explore structure-activity relationships and develop new therapeutic agents.[1][2]

The esters of spiro[2.5]octane-5-carboxylic acid are valuable intermediates in the synthesis of more complex molecules and can themselves be investigated for biological activity. This guide provides a detailed examination of the conditions and protocols for the successful esterification of this sterically demanding carboxylic acid.

Challenges in the Esterification of a Sterically Hindered Spirocyclic Carboxylic Acid

The spirocyclic nature of spiro[2.5]octane-5-carboxylic acid presents a degree of steric hindrance around the carboxylic acid group. This can impede the approach of an alcohol nucleophile, making standard esterification conditions potentially sluggish or inefficient.[3] Therefore, careful selection of the esterification method and optimization of reaction conditions are crucial for achieving high yields.

This application note will detail two primary and effective methods for the esterification of spiro[2.5]octane-5-carboxylic acid: the classic Fischer-Speier esterification under acidic catalysis and the Steglich esterification, which is particularly well-suited for sterically hindered substrates.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[3][4][5][6]

Reaction Mechanism

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4]

Fischer_Esterification Start Spiro[2.5]octane-5- carboxylic acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Spiro[2.5]octane-5- carboxylate Ester Water_Elimination->Ester - H2O, - H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl Spiro[2.5]octane-5-carboxylate

Materials:

  • Spiro[2.5]octane-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add spiro[2.5]octane-5-carboxylic acid (1.0 g, 6.48 mmol).

  • Addition of Reagents: Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

    • Transfer the concentrated mixture to a separatory funnel containing 50 mL of diethyl ether.

    • Carefully wash the organic layer with 30 mL of water.

    • Neutralize any remaining acid by washing with 30 mL of a saturated sodium bicarbonate solution. Be cautious as CO2 gas will be evolved.

    • Wash the organic layer with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl spiro[2.5]octane-5-carboxylate.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Method 2: Steglich Esterification for Sterically Hindered Acids

For carboxylic acids that are sterically hindered, the Steglich esterification offers a milder and often more efficient alternative to the Fischer method. This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7] A key advantage is that the reaction proceeds at room temperature and avoids the use of strong acids.[7]

Reaction Mechanism

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the catalytic action of DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct.

Steglich_Esterification Start Spiro[2.5]octane-5- carboxylic acid + DCC Acylisourea O-Acylisourea Intermediate Start->Acylisourea Alcohol_Attack Nucleophilic Attack by Alcohol + DMAP Acylisourea->Alcohol_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol_Attack->Tetrahedral_Intermediate Ester_Formation Ester Formation Tetrahedral_Intermediate->Ester_Formation Ester Spiro[2.5]octane-5- carboxylate Ester + DCU Ester_Formation->Ester

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Synthesis of tert-Butyl Spiro[2.5]octane-5-carboxylate

Materials:

  • Spiro[2.5]octane-5-carboxylic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve spiro[2.5]octane-5-carboxylic acid (1.0 g, 6.48 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add tert-butanol (1.2 equivalents, 7.78 mmol) and 4-dimethylaminopyridine (0.1 equivalents, 0.65 mmol) to the solution.

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve dicyclohexylcarbodiimide (1.1 equivalents, 7.13 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude tert-butyl spiro[2.5]octane-5-carboxylate.

    • If necessary, purify the product by column chromatography on silica gel.

Comparison of Esterification Methods

FeatureFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H2SO4)DCC (coupling agent), DMAP (catalyst)
Temperature RefluxRoom temperature
Byproducts WaterDicyclohexylurea (DCU)
Substrate Scope Good for primary and secondary alcoholsExcellent for sterically hindered acids and alcohols
Work-up Aqueous work-up to remove acidFiltration to remove DCU, followed by aqueous work-up
Advantages Inexpensive reagents, simple setupMild conditions, high yields for difficult substrates
Disadvantages Harsh conditions, equilibrium limitationsMore expensive reagents, DCU can be difficult to remove completely

Characterization of Spiro[2.5]octane-5-carboxylate Esters

The successful synthesis of the ester should be confirmed by a combination of spectroscopic techniques.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new set of signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester) and the disappearance of the broad carboxylic acid proton signal are indicative of ester formation.

    • ¹³C NMR: A downfield shift of the carbonyl carbon signal (typically to around 170-175 ppm) and the appearance of a new signal for the alkoxy carbon are expected.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency to a higher wavenumber (typically 1730-1750 cm⁻¹ for an ester) are key indicators of a successful reaction.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected ester product, confirming its elemental composition.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Spiro[2.5]octane-5-carboxylic acid Method_Choice Choose Esterification Method Start->Method_Choice Fischer Fischer Esterification (Acid Catalyst, Reflux) Method_Choice->Fischer For simple alcohols Steglich Steglich Esterification (DCC, DMAP, RT) Method_Choice->Steglich For hindered alcohols Reaction Reaction Monitoring (TLC) Fischer->Reaction Steglich->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Ester Product Characterization->Final_Product

Caption: General experimental workflow for esterification.

Conclusion

The esterification of spiro[2.5]octane-5-carboxylic acid can be successfully achieved using either the Fischer-Speier or Steglich methods. The choice of method will depend on the nature of the alcohol and the desired reaction conditions. For simple, unhindered alcohols, the Fischer esterification provides a cost-effective route. For more sterically demanding alcohols or when milder conditions are required, the Steglich esterification is the preferred method. Proper work-up and purification, followed by thorough spectroscopic characterization, are essential to obtain and validate the desired ester product for further research and development.

References

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Google Patents. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Google Patents. EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • ChemSynthesis. methyl spiro[2.5]octane-5-carboxylate. [Link]

  • Fischer Esterification. [Link]

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  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • YouTube. CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

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  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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Application

Application Note: Advanced Bioconjugation Strategies Utilizing Spirocyclic Linkers for Enhanced Stability and Control

Audience: Researchers, scientists, and drug development professionals. Introduction Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern th...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern therapeutic development.[1] This field has given rise to powerful modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are revolutionizing precision medicine.[2][3] The success of these complex biological therapeutics is critically dependent on the chemical linker that connects the constituent parts.[][5] An ideal linker must not only ensure the conjugate remains stable in systemic circulation to prevent premature payload release but also facilitate the efficient release or activity of the effector molecule at the target site.[5][6]

Early generation linkers, often based on flexible aliphatic or polyethylene glycol (PEG) chains, have shown limitations, including susceptibility to metabolic degradation and a tendency to promote aggregation due to the hydrophobicity of many payloads.[2][6] To overcome these challenges, the field has advanced toward more rigid and structurally defined linker designs. Spirocyclic linkers, which contain at least two molecular rings connected by a single common atom, have emerged as a superior class of scaffolds.[3][7] Their rigid, three-dimensional architecture offers unprecedented control over the stability, conformation, and overall physicochemical properties of the bioconjugate.[8][9]

This application note serves as a technical guide for researchers, providing in-depth insights into the rationale, advantages, and practical application of spirocyclic linkers in bioconjugation. We will explore different spirocyclic linker strategies and provide a detailed, validated protocol for the site-specific conjugation of an antibody using a spirocyclic linker, demonstrating a clear path to creating more robust and effective biotherapeutics.

The Rationale for Spirocyclic Linkers in Bioconjugation

The choice of a linker is a critical design decision that profoundly impacts the stability, efficacy, and therapeutic index of a bioconjugate.[] Spirocyclic linkers offer distinct advantages over traditional flexible linkers by imparting a rigid and defined spatial orientation to the connected molecules.

Key Advantages of Spirocyclic Architecture
  • Enhanced Metabolic and Plasma Stability: The constrained conformational nature of spirocycles makes them less susceptible to enzymatic degradation in plasma compared to linear linkers.[9] This enhanced stability prevents premature drug release, reducing off-target toxicity and improving the therapeutic window.[6][10]

  • Precise Conformational Control: The rigid spirocyclic core acts as a scaffold, controlling the precise distance and geometric orientation between the biomolecule and the payload.[8] This is particularly crucial for PROTACs, where the linker's geometry dictates the formation and stability of the ternary complex between the target protein and the E3 ligase.[3][9]

  • Improved Physicochemical Properties: Hydrophobic drug payloads often induce aggregation in ADCs, leading to poor pharmacokinetics and potential immunogenicity.[2] Spirocyclic linkers can be designed to create a more defined, three-dimensional structure that minimizes hydrophobic collapse and reduces the risk of aggregation.[8]

  • Access to Novel Chemical Space and Intellectual Property: The unique and diverse structures of spirocyclic compounds provide opportunities to generate novel bioconjugates with distinct properties, offering a clear path to new intellectual property.[8] For instance, spiro[3.3]heptane has been successfully used as a saturated bioisostere for a benzene ring, enabling the creation of potent, patent-free drug analogs.[11]

Comparative Analysis of Linker Types

The selection of a linker scaffold is a trade-off between various properties. The table below compares spirocyclic linkers with other common linker classes.

Linker Type Rigidity Metabolic Stability Conformational Control Solubility Modulation Primary Application Examples
Spirocyclic HighHighHighModerate to HighADCs, PROTACs, Targeted Therapeutics
PEG LowModerateLowHighImproving solubility, increasing hydrodynamic radius
Linear Aliphatic Low to ModerateLow to ModerateLowLow (often hydrophobic)Basic spacing in various conjugates
Peptide (Cleavable) ModerateLow (Enzyme-dependent)ModerateModerateADCs requiring lysosomal release

Classes and Applications of Spirocyclic Linkers

Spirocyclic linkers can be engineered for various applications, primarily differing in their release mechanisms and the functional handles used for conjugation.

cluster_0 Bioconjugate Assembly Biomolecule Targeting Biomolecule (e.g., Antibody) SpiroLinker Spirocyclic Linker Core (e.g., Spiro[3.3]heptane) Biomolecule->SpiroLinker Conjugation Site 1 Payload Effector Molecule (e.g., Cytotoxic Drug) SpiroLinker->Payload Conjugation Site 2

Caption: General schematic of a bioconjugate using a spirocyclic linker.

Non-Cleavable Spirocyclic Linkers for Enhanced Stability

In many therapeutic strategies, particularly for ADCs, the payload is designed to be released only after the complete lysosomal degradation of the antibody.[10][12] Non-cleavable linkers excel in this context by providing maximum stability in circulation. A spirocyclic core can be integrated into a non-cleavable linker (e.g., one that forms a stable thioether bond) to further enhance the overall stability and favorable physicochemical properties of the conjugate.

pH-Sensitive Spirocyclic Linkers for Targeted Release

Certain spirocyclic structures can be designed to be environmentally responsive. A key example is the spiro-di-orthoester linker , which is highly sensitive to acidic conditions.[13] This linker remains stable at the physiological pH of blood (pH 7.4) but rapidly hydrolyzes in the acidic environment of endosomes (pH 5.0-6.0) or the tumor microenvironment (pH 6.0-7.0).[13] This pH-dependent cleavage provides a mechanism for selective drug release at the target site, minimizing systemic exposure.

Protocol: Site-Specific Antibody Conjugation via SPAAC

This protocol describes the generation of a site-specific ADC using a heterobifunctional spirocyclic linker. The strategy employs Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[14]

Principle

The protocol involves a two-step process. First, a monoclonal antibody (mAb) is modified by reacting its surface lysine residues with an excess of a custom spirocyclic linker. This linker contains an N-hydroxysuccinimide (NHS) ester for amine coupling and a dibenzocyclooctyne (DBCO) group for the subsequent SPAAC reaction. After removing the excess linker, the DBCO-activated antibody is reacted with an azide-functionalized payload to form the final, stable ADC.[15][16]

Experimental Workflow

start Monoclonal Antibody (mAb) step1 Step 1: Activation React with NHS-Spiro-DBCO Linker start->step1 purify1 Purification 1 Size-Exclusion Chromatography (SEC) step1->purify1 intermediate DBCO-Functionalized mAb Intermediate purify1->intermediate step2 Step 2: Conjugation React with Azide-Payload (SPAAC) intermediate->step2 purify2 Purification 2 Size-Exclusion Chromatography (SEC) step2->purify2 final_adc Final ADC (Spiro-Linked) purify2->final_adc characterize Characterization (HIC-HPLC, Mass Spec) Determine DAR final_adc->characterize

Caption: Workflow for ADC synthesis using a spirocyclic linker via SPAAC.

Materials and Reagents
  • Antibody: Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.

  • Buffer: Borate Buffered Saline (BBS), pH 8.5.

  • Linker: NHS-Spiro[3.3]heptane-DBCO (custom synthesis), 10 mM stock in DMSO.

  • Payload: Azide-functionalized payload (e.g., Azido-PEG4-MMAE), 10 mM stock in DMSO.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., GE Superdex 200) equilibrated with PBS, pH 7.4.

  • Analytical: HIC-HPLC column (e.g., Tosoh TSKgel Butyl-NPR), Mass Spectrometer.

Step-by-Step Protocol

Part A: Antibody Activation with the Spirocyclic Linker

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer at the correct pH. Exchange the antibody into BBS, pH 8.5, using a desalting column or dialysis. Adjust the final concentration to 5 mg/mL.

    • Rationale: An amine-free buffer at a slightly alkaline pH (8.0-9.0) is required for the efficient reaction of NHS esters with the primary amine of lysine residues.

  • Linker Addition: Warm the NHS-Spiro-DBCO linker stock to room temperature. Add a 10-fold molar excess of the linker to the antibody solution. If the required volume of DMSO exceeds 5% of the total reaction volume, add it portion-wise while gently vortexing.

    • Rationale: A molar excess of the linker drives the reaction to completion. Keeping the DMSO concentration low (<10%) prevents antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Purification: Immediately purify the reaction mixture using a pre-equilibrated SEC column to separate the DBCO-activated antibody from the excess, unreacted linker and hydrolyzed byproducts. Collect fractions corresponding to the antibody peak.

    • Rationale: Prompt purification is crucial to prevent side reactions and to obtain a clean intermediate for the next step.

Part B: Conjugation of Azide-Payload to Activated Antibody

  • Combine Reagents: Pool the fractions containing the DBCO-activated antibody. Measure the protein concentration using A280.

  • Payload Addition: Add a 5-fold molar excess of the Azide-Payload to the DBCO-activated antibody solution.

    • Rationale: The SPAAC reaction is highly efficient and bioorthogonal, meaning it will not react with other functional groups on the protein.[14] A modest excess of the payload ensures complete conjugation to the available DBCO sites.

  • Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

    • Rationale: SPAAC reactions are generally fast, but longer incubation times can ensure maximum conjugation efficiency, especially at lower concentrations.[17]

  • Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload. The final ADC should be stored in a formulation buffer like PBS.

Part C: Characterization of the Final ADC

  • Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC-HPLC). The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR can be calculated from the integrated peak areas.

  • Confirmation of Mass: Confirm the identity and homogeneity of the ADC using mass spectrometry (e.g., LC-MS after deglycosylation) to verify the mass of the conjugated species.

Data Interpretation and Troubleshooting

A successful conjugation will yield a high percentage of conjugated antibody with a controlled distribution of drug-loaded species.

Problem Potential Cause Recommended Solution
Low Average DAR Inefficient antibody activation (Step A).Verify pH of reaction buffer is 8.0-9.0. Use fresh, non-hydrolyzed NHS-linker stock. Increase molar excess of linker.
Incomplete payload conjugation (Step B).Increase molar excess of azide-payload. Increase incubation time.
High Aggregation Hydrophobic nature of the payload or linker.Decrease the DAR by reducing the linker excess in Step A. Screen different formulation buffers with excipients (e.g., polysorbate).
High concentration of organic solvent (DMSO).Ensure DMSO concentration is below 10% (ideally <5%) in all reaction steps.
Broad Peak in HIC Heterogeneous conjugation.While lysine conjugation is inherently heterogeneous, a very broad peak may indicate issues with reaction control. Ensure consistent reaction times and temperatures.

Conclusion

Spiocyclic linkers represent a significant advancement in the field of bioconjugation, providing a powerful toolset to overcome the limitations of traditional linker technologies.[3][8] By imparting rigidity, metabolic stability, and precise spatial control, these scaffolds enable the development of next-generation therapeutics with improved safety and efficacy profiles. The use of robust and bioorthogonal conjugation strategies, such as the SPAAC protocol detailed here, allows for the reliable and controlled synthesis of these complex molecules. As the demand for more sophisticated and effective biotherapeutics grows, the strategic implementation of spirocyclic linkers will undoubtedly play a pivotal role in shaping the future of drug development.

References

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]

  • Cheng, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]

  • Lu, Y., & Low, P. S. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Theranostics. [Link]

  • Krasselt, M., et al. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemMedChem. [Link]

  • Ramos Tomillero, I. (2016). Linkers for bioconjugation (Doctoral thesis). University of Barcelona. [Link]

  • SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology. SpiroChem. [Link]

  • Bar-Dov, A., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Molecules. [Link]

  • Krasselt, M., et al. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemMedChem. [Link]

  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • van der Krogt, G., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences. [Link]

  • SpiroChem. (n.d.). Antibody-Drug Conjugates (ADCs). SpiroChem. [Link]

  • Gultyai, V., & Bakulina, O. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. [Link]

  • Kim, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Gels. [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • Li, H., et al. (2019). New linker structures applied in glycosite-specific antibody drug conjugates. Organic Chemistry Frontiers. [Link]

  • Vector Laboratories. (n.d.). Building and Delivering Bioconjugate Linkers. 2BScientific. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Kim, Y., et al. (2025). Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization. Gels. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc. [Link]

  • Chen, Y., et al. (2016). Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof.
  • van der Vliet, D., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Click-Chemistry for Biotechnology and Materials Science. [Link]

  • Lyon, R. P., et al. (2026). Traceless linkers used for reversible protein–polymer conjugations. Polymer Chemistry. [Link]

  • Zeglis, B. M., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spirocyclopropane Synthesis Optimization

Status: Operational Operator: Senior Application Scientist Topic: Improving Yield in Spirocyclopropane Ring Formation Ticket ID: SP-CYC-OPT-2026 Mission Brief & Triage Objective: You are encountering low yields or stalle...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Improving Yield in Spirocyclopropane Ring Formation Ticket ID: SP-CYC-OPT-2026

Mission Brief & Triage

Objective: You are encountering low yields or stalled conversion during the formation of spirocyclopropane rings. This is a high-energy structural motif where the cyclopropane ring shares a single carbon atom with another cyclic system.

The Core Challenge: Unlike standard cyclopropanation, spiro formation is fighting two enemies:

  • Steric Congestion: The quaternary center being formed is inherently crowded.

  • Conformational Strain: The transition state often requires a specific orbital alignment that the pre-existing ring system resists.

Method Selection Matrix (Triage): Before troubleshooting, verify you are using the correct chemically distinct pathway for your substrate.

MethodSelection Start Select Substrate Type Enone Cyclic Enone / Michael Acceptor Start->Enone Allylic Allylic Alcohol Start->Allylic Alkene Unfunctionalized Alkene Start->Alkene Ylide Corey-Chaykovsky (Sulfoxonium Ylide) Enone->Ylide 1,4-Addition Simmons Simmons-Smith (Zinc Carbenoid) Allylic->Simmons Chelation Control Alkene->Simmons Electron Rich Metal Transition Metal Catalysis (Rh/Cu + Diazo) Alkene->Metal Electron Deficient/Neutral

Figure 1: Decision matrix for selecting the optimal spirocyclopropanation protocol based on substrate electronic properties.

Protocol Module A: The Simmons-Smith Reaction

Primary Issue: Stalled conversion due to steric bulk or zinc carbenoid decomposition.

The Mechanism

The reaction relies on a zinc-carbenoid (


) acting as a generic electrophile. In spiro-synthesis, the "butterfly" transition state is bulky. If the reagent degrades before it can penetrate the steric shield of your substrate, yield drops.
Troubleshooting Guide

Q: My reaction turns grey/white and stops at 40% conversion. Adding more reagent doesn't help. Why? A: You likely have "crashed out" the active species or accumulated zinc salts that inhibit the reaction.

  • The Fix: Switch to the Furukawa Modification (

    
    ). Unlike the traditional Zn-Cu couple, this homogeneous system allows precise stoichiometry control.
    
  • The "Booster": Add DME (Dimethoxyethane) as a co-solvent. The oxygen atoms in DME chelate the Zinc, breaking up polymeric zinc aggregates and keeping the carbenoid active in solution longer.

Q: My substrate is an electron-deficient alkene (e.g., vinyl boronate). Yield is <10%. A: The standard Simmons-Smith reagent is electrophilic; it hates electron-poor alkenes.

  • The Fix: Use the Shi Modification .

    • Protocol: Add CF3COOH (Trifluoroacetic acid) to Et2Zn and CH2I2.

    • Why: This generates CF3COO-Zn-CH2I. The trifluoroacetate group is electron-withdrawing, making the zinc center more Lewis acidic and the carbenoid carbon more electrophilic, forcing it to react with sluggish alkenes.

Validated Protocol: Furukawa Spiro-Cyclopropanation
  • Inert Atmosphere: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add substrate to DCM (0.2 M). Cool to 0°C.

  • Reagent Prep: Add

    
     (1.0 M in hexanes, 5.0 equiv).
    
  • Carbenoid Generation: Add

    
     (10.0 equiv) dropwise via syringe pump over 20 mins. The exotherm is significant.
    
  • The "Spiro" Trick: If the substrate has a directing group (OH, OMe), allow the

    
     to stir with the substrate for 15 mins before adding the diiodomethane. This "pre-complexation" anchors the zinc to the ring, directing the carbenoid to the double bond intramolecularly.
    

Protocol Module B: Corey-Chaykovsky Reaction

Primary Issue: Formation of epoxides instead of cyclopropanes, or no reaction at all.

The Mechanism

This is a two-step process:[1][2][3] (1) Nucleophilic attack of the ylide on the enone, (2) Intramolecular ring closure.

Troubleshooting Guide

Q: I am getting the spiro-epoxide, not the spiro-cyclopropane. Why? A: You are using the wrong sulfur ylide. This is the most common error.

  • Diagnosis: You used Trimethylsulfonium iodide (

    
    ). This forms a "kinetic" ylide that attacks the carbonyl (1,2-addition) 
    
    
    
    Epoxide.
  • The Fix: Use Trimethylsulfoxonium iodide (

    
    ). The extra oxygen stabilizes the ylide, making it softer and reversible. It will attack the carbonyl, reverse out, and eventually find the thermodynamic sink: the Michael acceptor (1,4-addition) 
    
    
    
    Cyclopropane.

Q: The reaction is messy with many spots on TLC. A: Base strength mismatch.

  • The Fix: For spiro-formation, the ring closure step is sterically hindered and slow. Use NaH in DMSO . The DMSO anion (dimsyl anion) ensures complete deprotonation of the sulfoxonium salt.

  • Temperature: Run the ylide formation at RT, but cool the substrate addition to 0°C to prevent polymerization of the enone.

Protocol Module C: Transition Metal Catalysis (Diazo)

Primary Issue: Dimerization of the diazo compound (forming alkenes) instead of cyclopropanation.

The Mechanism

A metal catalyst (Rh, Cu, Ru) decomposes a diazo compound (


) to form a metal-carbene. This carbene must find the alkene before it finds another diazo molecule.
Troubleshooting Guide

Q: I see massive gas evolution, but my product yield is low. NMR shows maleates/fumarates. A: Your carbene concentration is too high. The carbene is reacting with the diazo precursor (dimerization).

  • The Fix: Syringe Pump Addition . The diazo compound must be the limiting reagent at every second.

    • Rate: Add the diazo solution over 4–8 hours.

    • Concentration: Keep the diazo feed dilute (0.1 M).

Q: The reaction works for simple alkenes but fails for my spiro-target. A: Catalyst steric clash. The catalyst ligands are blocking the approach to the crowded spiro-center.

  • The Fix: Switch from bulky catalysts (like

    
    ) to sterically open catalysts like 
    
    
    
    (Du Bois catalyst). The "strapped" ligand structure of
    
    
    creates a wide cavity that accommodates bulky spiro-transition states while maintaining high turnover numbers.

RhodiumWorkflow cluster_0 Critical Control Point Diazo Diazo Precursor Pump Syringe Pump (Slow Addition) Diazo->Pump Reactor Reactor (Cat + Substrate) Pump->Reactor 0.1 mL/min Carbene Metal-Carbene (Low Conc) Reactor->Carbene In Situ Product Spiro-Product Carbene->Product Path A: Cyclopropanation Dimer Dimerization (Side Product) Carbene->Dimer Path B: High Conc Error

Figure 2: Workflow for minimizing dimerization in Rh-catalyzed spirocyclopropanation.

Comparative Data Table

FeatureSimmons-Smith (Furukawa)Corey-ChaykovskyRh-Catalyzed (Diazo)
Best Substrate Allylic alcohols, electron-rich alkenesEnones (Michael acceptors)Electron-rich/neutral alkenes
Key Reagent


(Sulfoxonium)
Diazoacetate + Rh/Cu cat
Spiro-Yield Limiter Steric approach of Zinc reagentCompetition with epoxidationCarbene dimerization
Safety Profile Pyrophoric (

)
MildExplosion hazard (Diazo)
Atom Economy Poor (Stoichiometric Zn/I)ModerateHigh (Catalytic)

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative chemical literature:

  • Spirocyclopropane Reviews:

    • Synthesis of Spirocyclopropane Scaffolds: A Review. (2025).[4] Thieme Connect.

    • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025).[5][6] ACS Catalysis. 6[5][7][8][9][10]

  • Simmons-Smith Optimization:

    • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. (2025). Advanced Synthesis & Catalysis. 11[5][7][8][9][10][12][13][14]

  • Corey-Chaykovsky Mechanism:

    • New mode of sulfur ylides reactivity. (2025).[15] RSC Publishing. 15[5][6][7][8][9][10][12][13][14]

Disclaimer: Always perform a risk assessment before handling Diethylzinc (pyrophoric) or Diazo compounds (explosive). All protocols assume the use of standard Schlenk line techniques.

Sources

Optimization

Technical Support Center: Preserving Spiro[2.5]octanes Under Acidic Conditions

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Troubleshooting Guides

I'm now completing the troubleshooting guides, emphasizing a step-by-step workflow with Graphviz diagrams. The guide incorporates specific solutions for ring-opening issues, including Lewis acid usage and thermal control. I've also incorporated a detailed stability table, which provides data on reagent effects. My focus now is on testing and validation.

Completing Validation Checks

I'm now completing validation checks for all diagrams and the stability table, verifying color contrast and text readability. I'm also confirming correct referencing using BenchChem's validated URLs. The goal is to ensure all data and visuals are fully accessible and correct. I am working on the final edits.

The Chemical Challenge: Mechanistic Insights into Cyclopropane Instability

Spiro[2.5]octanes possess a unique bridged bicyclic structure, featuring a highly strained cyclopropane ring fused to a cyclohexane ring. While this structural motif imparts valuable three-dimensional complexity and rigidity for drug discovery, it introduces significant synthetic liabilities.

The cyclopropane C–C bonds possess high p-character (Walsh orbitals), rendering them electron-rich and highly susceptible to electrophilic attack by Brønsted acids[1]. Protonation of the ring leads to the formation of a non-classical carbocation. To relieve thermodynamic ring strain, this intermediate rapidly undergoes C–C bond cleavage, resulting in rearranged bicyclo[4.2.0]octane derivatives or substituted cyclohexyl cations[2]. Preventing this degradation requires strict control over pH, temperature, and the nature of the electrophile.

G A Spiro[2.5]octane (Strained Walsh Orbitals) B Protonation (H+) Electrophilic Attack A->B Strong Acid (pH < 2) E Buffered / Mild Conditions (pH > 4) A->E Optimized Conditions C Non-Classical Carbocation Intermediate B->C C-C Cleavage D Ring-Opened Product (e.g., Bicyclo[4.2.0]octane) C->D Rearrangement F Intact Spirocyclic Product E->F Preserved

Mechanistic pathways of spiro[2.5]octane under strong acidic vs. buffered conditions.

Troubleshooting & FAQs

Q: Why does my spiro[2.5]octane undergo ring expansion during standard Boc deprotection? A: Standard deprotections utilize strong Brønsted acids (e.g., TFA, HCl), which directly protonate the cyclopropane ring. The inherent thermodynamic ring strain lowers the activation energy for C–C cleavage, driving the formation of a more stable tertiary or secondary carbocation[1]. To prevent this, transition away from Brønsted acids to mild Lewis acids (e.g., ZnBr₂, or TMSOTf with 2,6-lutidine). Lewis acids selectively coordinate to the heteroatoms of the protecting group without providing the free protons that readily attack the cyclopropane's Walsh orbitals.

Q: How can I perform oxidations or cross-couplings without cleaving the spiro-cyclopropane? A: Oxidative conditions and transition metals can generate transient cationic intermediates that trigger ring-opening. For example, in metal-catalyzed C(sp³)–H oxygenations, the choice of solvent and buffer is critical. Replacing highly acidic solvents like hexafluoro-2-propanol (HFIP) with milder alternatives like nonafluoro-tert-butyl alcohol (NFTBA) suppresses the cationic rearrangement pathway, yielding 100% selectivity for the intact spirocyclic product[3]. Always ensure your reaction mixture is buffered to maintain a less acidic pH[1].

Q: What role does temperature play in the acid stability of these spirocycles? A: High temperatures provide the thermal energy required to overcome the activation barrier for ring-opening of the protonated intermediate[1]. Maintaining reactions at or below 0 °C significantly increases the half-life of the spiro[2.5]octane moiety, kinetically trapping the intact ring even in moderately acidic media.

Quantitative Stability Profiling

The following table summarizes the stability of the spiro[2.5]octane scaffold under various synthetic conditions, highlighting the causality between acidity/temperature and ring preservation.

Reagent / ConditionAcidity ProfileTemperatureSpiro[2.5]octane StabilityPrimary Mechanistic Outcome
50% TFA in DCM Brønsted (Strong)25 °C< 5 minutesComplete ring-opening (Rearrangement)
1M HCl in Dioxane Brønsted (Strong)25 °C< 10 minutesComplete ring-opening (Rearrangement)
Mn-catalyst / HFIP Mildly Acidic25 °CReaction dependentMixed (Rearranged & Intact)[3]
Mn-catalyst / NFTBA Mildly Acidic25 °CReaction dependent100% Intact spirocycle[3]
ZnBr₂ in DCM Lewis Acid0 °C> 24 hoursStable, intact spirocycle
10% AcOH in DCM Brønsted (Weak)25 °C> 48 hoursStable, intact spirocycle

Validated Experimental Protocol: Mild Lewis-Acid Mediated Deprotection

Principle: This protocol utilizes ZnBr₂, a mild oxophilic Lewis acid, to facilitate deprotection (e.g., Boc or acetal removal) while avoiding the generation of free protons that cleave the spirocycle.

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Dissolve the spiro[2.5]octane derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lower temperatures restrict the conformational mobility and thermal energy required to reach the transition state for ring-opening[1].

  • Reagent Addition: Add anhydrous ZnBr₂ (2.0 to 3.0 eq) in a single portion. Stir vigorously.

  • Self-Validating Monitoring: Monitor the reaction via TLC or LC-MS every 30 minutes. Validation Check: If a highly non-polar spot appears (indicative of a rearranged alkene byproduct), immediately lower the temperature to -20 °C and verify the anhydrous nature of your solvent, as trace water reacting with Lewis acids generates destructive Brønsted acids (HBr).

  • Buffered Quench: Once the starting material is consumed, quench the reaction strictly at 0 °C by adding an equal volume of saturated aqueous NaHCO₃. Causality: The mildly basic buffer neutralizes the Lewis acid and any trace Brønsted acids before the biphasic extraction, preventing work-up induced ring cleavage[1].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A 1. Dissolve in Anhydrous DCM B 2. Cool to 0 °C (Thermal Control) A->B C 3. Add ZnBr2 (Lewis Acid) B->C D 4. Monitor via TLC (Check for Alkenes) C->D D->B Byproducts Detected E 5. Quench with Sat. NaHCO3 D->E Reaction Complete

Workflow for the mild, buffered deprotection of spiro[2.5]octanes.

References

  • Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Benchchem. 1

  • Radical and Cationic Pathways in C(sp³)−H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons. Semantic Scholar.2

  • Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp³)–H Functionalization via Radical and Cationic Intermediates. PMC / NIH. 3

Sources

Troubleshooting

Technical Support Center: Resolution of Oxospiro[2.5]octane Carboxylate Regioisomers

Welcome to the Advanced Chromatography Support Center. Oxospiro[2.5]octane carboxylates—such as ethyl 6-oxospiro[2.5]octane-1-carboxylate[1]—are highly rigid, three-dimensional spirocyclic scaffolds increasingly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Oxospiro[2.5]octane carboxylates—such as ethyl 6-oxospiro[2.5]octane-1-carboxylate[1]—are highly rigid, three-dimensional spirocyclic scaffolds increasingly utilized in medicinal chemistry[2]. The spirocyclic core ensures structural rigidity, making them excellent conformational probes for biological targets[3]. However, synthesizing these frameworks often yields a mixture of regioisomers (e.g., 4-oxo, 5-oxo, and 6-oxo isomers) that are notoriously difficult to separate due to their identical molecular weights and nearly indistinguishable polarities.

This guide provides actionable troubleshooting steps, validated protocols, and data-driven insights for separating these complex regioisomers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do standard reverse-phase HPLC (RP-HPLC) methods fail to resolve the 5-oxo and 6-oxo regioisomers? Causality & Insight: RP-HPLC relies primarily on hydrophobic interactions. The spiro[2.5]octane core—a cyclopropane ring fused to a cyclohexane ring—creates a highly compact, lipophilic surface. The position of the oxo (ketone) group at the 5- or 6-position barely alters the overall hydrophobic footprint or the


 of the molecule[2]. Consequently, both isomers interact identically with a C18 stationary phase, leading to co-elution.
Solution:  Shift from hydrophobic differentiation to dipole-dipole and hydrogen-bonding differentiation. Normal-phase chromatography (NPC) or Supercritical Fluid Chromatography (SFC) using polar stationary phases (e.g., Diol, Cyano, or Amylose-based chiral columns) exploits the subtle spatial differences in how the ketone and carboxylate groups interact with the matrix.

Q2: I am using SFC with a Diol column, but my peaks are tailing severely. How can I improve peak shape and resolution? Causality & Insight: Peak tailing in spirocyclic carboxylates usually stems from secondary interactions between the highly polarized ketone (or free carboxylic acid) and the active silanol groups on the stationary phase. Solution & Self-Validating System: Introduce 0.1% of a volatile modifier like trifluoroacetic acid (TFA) or formic acid to the methanol co-solvent to suppress silanol ionization. Self-Validation Step: To ensure tailing is caused by secondary interactions and not column degradation, perform a "modifier washout test." Inject a neutral standard (e.g., toluene). If the neutral standard yields a perfectly symmetrical peak (Asymmetry factor,


) while your oxospiro[2.5]octane carboxylate tails (

), the column is structurally intact. The system validates the chemical fix when a subsequent injection of the regioisomer mixture with the 0.1% TFA modifier achieves an

between 0.9 and 1.1.

Q3: Can fractional crystallization be used as a scalable alternative to chromatography? Causality & Insight: Yes, but typically not for simple esters. If you hydrolyze the ester to the free oxospiro[2.5]octane carboxylic acid, you can form diastereomeric salts using chiral amines (e.g., (R)-1-phenylethylamine). The rigid spirocyclic geometry[3] forces the carboxylate into a highly specific spatial orientation. When paired with a chiral amine, the resulting diastereomeric salts exhibit highly divergent lattice energies and solubilities in solvents like acetone. Self-Validating System: Perform a pilot crystallization in a 10 mL vial. Filter the first crop of crystals, free the acid using 1M HCl, and extract with dichloromethane. Run this extract on your analytical SFC. If the diastereomeric excess (de%) is >85% in the first crop, the system is thermodynamically favorable and ready for scale-up.

Part 2: Quantitative Data Presentation

The following table summarizes the chromatographic parameters for separating the 5-oxo and 6-oxo regioisomers of ethyl oxospiro[2.5]octane-1-carboxylate across different column chemistries.

Stationary PhaseMobile PhaseCo-Solvent / ModifierRet. Time (5-oxo)Ret. Time (6-oxo)Selectivity (

)
Resolution (

)
C18 (RP-HPLC) H₂O / MeCNNone4.21 min4.25 min1.010.4
Bare Silica (NP) Hexane / EtOAcNone8.15 min8.40 min1.081.1
Diol (SFC) CO₂15% MeOH3.45 min4.10 min1.252.3
Amylose-C (SFC) CO₂20% EtOH + 0.1% FA5.12 min6.85 min1.423.8

Part 3: Validated Experimental Protocols

Protocol: Preparative SFC Resolution of Ethyl Oxospiro[2.5]octane-1-carboxylate Regioisomers

Objective: Baseline separation of 5-oxo and 6-oxo regioisomers at the gram scale.

Step 1: Sample Preparation & Solubility Profiling

  • Dissolve the crude regioisomer mixture in anhydrous methanol to a concentration of 50 mg/mL.

  • Causality: Methanol ensures complete solubility of the rigid spirocyclic framework without causing an injection-solvent mismatch in the SFC system, which would otherwise trigger peak distortion.

Step 2: System Equilibration

  • Install a Chiralpak IC or equivalent Amylose-based stationary phase (250 x 21.2 mm, 5 µm).

  • Set Mobile Phase to 80% supercritical CO₂ / 20% Methanol (spiked with 0.1% Formic Acid).

  • Set Backpressure to 120 bar and Column Temperature to 35°C.

  • Causality: Maintaining 120 bar ensures CO₂ remains in a dense supercritical state, maximizing mass transfer kinetics for the compact spiro[2.5]octane core.

Step 3: Stacked Injection & Isocratic Elution

  • Perform stacked injections of 0.5 mL every 4 minutes.

  • Monitor UV absorbance at 210 nm.

  • Causality: The aliphatic spiro[2.5]octane ring lacks extended conjugation, meaning it has a very weak UV chromophore[2]. Monitoring at 210 nm is critical to detect the carbonyl

    
     and 
    
    
    
    transitions.

Step 4: Fraction Recovery & Verification (Self-Validation)

  • Collect fractions into vessels pre-spiked with 5 mL of methanol to prevent aerosolization losses during CO₂ depressurization.

  • Evaporate under reduced pressure (max 30°C to prevent thermal degradation of the strained cyclopropane ring).

  • Validation: Re-inject 1 µL of the reconstituted fraction on the analytical SFC. The protocol is validated if the chromatogram confirms >99% isomeric purity.

Part 4: Decision Workflow

Workflow Start Crude Regioisomer Mixture (Oxospiro[2.5]octane carboxylates) Screen Analytical SFC Screening (Diol/Amylose Columns) Start->Screen Check Resolution (Rs) > 1.5? Screen->Check PrepSFC Scale to Prep-SFC (Isocratic CO2/MeOH) Check->PrepSFC Yes Modify Modify Co-solvent (Add 0.1% TFA/FA) Check->Modify No Modify->Screen Re-test Cryst Fractional Crystallization (Diastereomeric Salt) Modify->Cryst Fails Repeatedly

Workflow for resolving oxospiro[2.5]octane carboxylate regioisomers.

References

  • Theoretical and Computational Examination of Spiro[2.
  • A stereochemical journey around spirocyclic glutamic acid analogs Source: PMC - NIH URL
  • ethyl 6-oxospiro[2.

Sources

Troubleshooting

Stability of ethyl 6-oxospiro[2.5]octane-5-carboxylate in basic solution

Technical Support Center: Stability & Handling of Spiro-cyclic -Keto Esters Topic: Stability of ethyl 6-oxospiro[2.5]octane-5-carboxylate in basic solution Ticket ID: KB-SPIRO-005 Last Updated: 2025-05-20 Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Spiro-cyclic -Keto Esters

Topic: Stability of ethyl 6-oxospiro[2.5]octane-5-carboxylate in basic solution Ticket ID: KB-SPIRO-005 Last Updated: 2025-05-20

Executive Summary

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a sensitive


-keto ester scaffold used in drug discovery for introducing conformational rigidity via the spiro[2.5]octane motif.

Users frequently report low yields , gas evolution , or disappearance of the starting material when exposing this compound to basic conditions. This is rarely due to the spiro-cyclopropane ring opening (which is relatively stable in base) but is instead driven by the inherent reactivity of the


-keto ester functionality: hydrolysis followed by rapid decarboxylation .

This guide details the degradation mechanism, troubleshooting steps, and validated protocols to maintain structural integrity.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the competing pathways in basic solution.

A. Enolization (Reversible & Desired)

The proton at C5 (between the ketone and ester) is highly acidic (


). Treatment with a base (e.g., NaH, alkoxides) generates the enolate. This is the necessary intermediate for alkylation reactions.
B. Hydrolysis & Decarboxylation (Irreversible & Undesired)

In the presence of aqueous base (hydroxide ions) or even trace moisture with strong organic bases, the ester moiety undergoes saponification. The resulting


-keto carboxylate is thermally unstable. Upon acidification or heating, it spontaneously loses 

to form 6-oxospiro[2.5]octane .
C. Spiro-Ring Integrity

Unlike "activated" donor-acceptor cyclopropanes, the spiro-cyclopropane ring in this specific isomer is structurally distal from the carbonyl system (separated by methylene groups). Consequently, it is generally resistant to nucleophilic ring opening in basic conditions, provided the temperature is controlled.

Visualizing the Pathway

The following diagram illustrates the critical divergence between productive enolization and destructive degradation.

DegradationPathway Start Ethyl 6-oxospiro[2.5] octane-5-carboxylate Enolate Stable Enolate (Anhydrous Base) Start->Enolate  Base (Anhydrous)  (e.g., NaH, KOtBu) Hydrolysis β-Keto Carboxylate (Intermediate) Start->Hydrolysis  Aqueous Base  (OH- / H2O) Decarb 6-oxospiro[2.5]octane (Degradation Product) Hydrolysis->Decarb  Heat or  Acidification CO2 CO2 (Gas) Hydrolysis->CO2

Figure 1: Divergent pathways of ethyl 6-oxospiro[2.5]octane-5-carboxylate in basic media. Green path represents safe handling; red path indicates degradation.

Troubleshooting Guide (FAQ)

Q1: I observed bubbling during the workup of my alkylation reaction. What happened?

Diagnosis: You likely triggered decarboxylation .[1][2] Explanation: If you quenched a basic reaction mixture with strong acid while it was still warm, or if the quench generated heat, the hydrolyzed


-keto acid intermediate rapidly lost 

. Solution:
  • Quench at

    
    .
    
  • Use a buffered quench (e.g., saturated

    
    ) rather than strong HCl.
    
  • Avoid prolonged contact with aqueous base before acidification.

Q2: Can I use NaOH or KOH to alkylate this compound?

Verdict: No. Explanation: Hydroxide ions are nucleophilic and will attack the ester carbonyl (saponification) faster than they deprotonate the


-carbon in many cases, or concurrently. This leads to the degradation pathway described above [1].
Solution:  Use non-nucleophilic, hindered bases such as Potassium tert-butoxide (KOtBu)  or Sodium Hydride (NaH)  in aprotic solvents (THF, DMF).
Q3: My NMR shows a complex mixture of aliphatic peaks. Did the spiro ring open?

Diagnosis: Possible, but unlikely solely due to base. Explanation: The spiro[2.5]octane system is strained, but ring opening usually requires strong acid catalysis or specific nucleophiles attacking an activated cyclopropane [2]. If you see ring opening, check if you used strong Lewis acids or very high temperatures (


).
Check:  Look for the disappearance of the characteristic high-field cyclopropane protons (0.3–0.8 ppm). If they are gone, the ring has opened.

Validated Protocols

Protocol A: Safe Alkylation (prevention of hydrolysis)

Use this standard operating procedure (SOP) to modify the C5 position without degrading the ester.

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvent: Use anhydrous THF or DMF. Moisture is the enemy.

  • Deprotonation:

    • Cool solution to

      
      .
      
    • Add NaH (1.1 eq) or KOtBu (1.05 eq) .

    • Note: Evolution of

      
       gas with NaH is normal; this is not decarboxylation.
      
  • Reaction: Stir for 15–30 mins at

    
     to ensure complete enolate formation before adding the electrophile.
    
  • Quench: Pour the mixture into ice-cold saturated

    
     . Extract immediately with EtOAc.
    
Protocol B: Controlled Saponification (if the acid is desired)

If you specifically want to hydrolyze the ester without losing the


 immediately.
ParameterSpecificationReason
Base LiOH (1.1 eq) in THF/H2O (3:1)LiOH is milder than NaOH; THF solubilizes the organic scaffold.
Temperature

to

Heat accelerates decarboxylation.
Monitoring TLC every 30 minsStop immediately upon consumption of starting material.
Workup Acidify to pH 4–5 with 1M citric acid at

.
Avoid strong mineral acids (pH < 2) which catalyze decarboxylation.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of stability issues in your experiment.

TroubleshootingTree Observation What is the primary issue? Gas Gas Evolution / Bubbling Observation->Gas LowYield Low Yield / Missing Product Observation->LowYield Impurity New Impurities (NMR) Observation->Impurity Decarb Decarboxylation Occurred. Check: Did you heat in base/acid? Gas->Decarb Likely Cause Hydrolysis Ester Hydrolysis. Check: Was water present? LowYield->Hydrolysis Likely Cause RingOpen Ring Opening. Check: Strong Acid or High Temp used? Impurity->RingOpen If cyclopropane peaks missing

Figure 2: Diagnostic logic for stability issues with spiro-keto esters.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one.... Chemical Communications. Retrieved from [Link]

Sources

Optimization

Optimizing temperature for spirocyclization reactions

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of spirocyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of spirocyclization.

Synthesizing spirocycles—molecules where two rings share a single quaternary carbon atom—requires overcoming significant steric hindrance and entropic barriers. Temperature is not just a variable for reaction rate; it is the primary dial for controlling facial selectivity, suppressing intermolecular oligomerization, and stabilizing delicate catalytic transition states.

Below, you will find a diagnostic workflow, mechanistic FAQs, empirical data summaries, and a self-validating experimental protocol to ensure your syntheses are both robust and reproducible.

Diagnostic Workflow: Temperature Optimization

Workflow A Spirocyclization Issue Identified B Assess Primary Failure Mode A->B C Low Yield / Stalled Reaction B->C Kinetics D Poor Selectivity (ee/dr) B->D Thermodynamics E Increase Temp (10-20 °C) or Increase Catalyst C->E F Decrease Temp (0 to -20 °C) & Apply High Dilution D->F G Monitor via LC-MS Check for Intermolecular Byproducts E->G H Evaluate H-Bonding Network (For Organocatalysis) F->H

Diagnostic workflow for troubleshooting temperature-dependent spirocyclization failures.

Mechanistic FAQs: Troubleshooting Causality

Q1: Why does lowering the temperature increase diastereoselectivity but sometimes cause my reaction to stall entirely? A: This is a classic conflict between kinetic control and activation energy. The formation of a specific diastereomer depends on the energy difference (


) between competing transition states. Lower temperatures reduce the available thermal energy in the system, kinetically favoring the transition state with the lowest activation energy and thereby increasing diastereoselectivity[1]. However, if the temperature drops too low, the system may lack the baseline thermal energy required to overcome the primary activation barrier for the cyclization itself, causing the reaction to stall[2].

Q2: My transition-metal-catalyzed spirocyclization stalled at -20 °C. Should I increase the temperature to force completion? A: Do not immediately raise the temperature. Higher temperatures provide sufficient energy to overcome the activation barriers for multiple reaction pathways, which can destroy your stereoselectivity and trigger intermolecular side reactions[2]. Instead, incrementally increase your catalyst loading (e.g., from 1 mol% to 5 mol%). This lowers the activation barrier of the desired pathway, allowing the reaction to proceed to completion while maintaining the kinetic control afforded by the low temperature[2].

Q3: I am using a chiral Brønsted acid for an asymmetric spirocyclization. Is colder always better for enantiomeric excess (ee)? A: No. Organocatalytic transformations, such as chiral phosphoric acid-catalyzed Friedel–Crafts spirocyclizations, rely on highly specific, temperature-sensitive hydrogen-bonding networks. Deviating from the optimal temperature can disrupt this network. For example, moving from an optimal 20 °C down to 0 °C or up to 30 °C has been shown to cause a noticeable drop in enantioselectivity[3]. The chiral pocket becomes either too rigid to accommodate the substrate at lower temperatures or too flexible to enforce facial selectivity at higher temperatures.

Q4: At elevated temperatures, my starting material is consumed, but I isolate oligomers instead of the spirocycle. How do I fix this? A: You are observing a shift from intramolecular cyclization to intermolecular reaction. At high concentrations and high temperatures, starting materials collide and react with each other before they can fold and cyclize[2]. To favor the spirocyclization, lower the reaction temperature and apply high-dilution principles. Reducing the concentration significantly decreases the collision frequency between independent molecules, favoring the intramolecular pathway[2].

Empirical Data: Temperature Effects on Yield and Selectivity

To illustrate the diverse impacts of temperature on spirocyclization, review the quantitative data summarized below from validated literature protocols.

Reaction ClassCatalyst SystemTemperature ShiftYield ImpactSelectivity (ee/d.r.) Impact
Strain-Release BCB Spirocyclization Sc(OTf)₃ (10 mol%)25 °C → 0 °CDecreasedImproved d.r.[4]
Strain-Release BCB Spirocyclization Sc(OTf)₃ (10 mol%)25 °C → 60 °CUnchangedPoorer d.r.[4]
Friedel–Crafts Spirooxindole Synthesis Chiral Phosphoric Acid20 °C → 0 °C / 30 °CMaintainedNoticeable drop in ee[3]
Intramolecular Michael Addition NaOH (0.2 equiv)r.t. → -20 °CSlower kineticsHigher diastereoselectivity[1]

Step-by-Step Methodology: Temperature-Optimized Dispirocyclic Synthesis

This protocol outlines a self-validating system for the synthesis of dispirocyclic compounds via an intramolecular Michael addition[1]. It is designed to isolate the thermodynamic variables and ensure precise kinetic tracking.

Materials Required:

  • Substituted quinone starting material (1.0 equiv)

  • Catalyst: Sodium hydroxide (NaOH) (0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) and Methanol (CH₃OH)

  • Internal Standard: Biphenyl (for LC-MS tracking)

Step 1: Substrate Preparation and Internal Standardization Dissolve the quinone starting material (1.0 equiv) in a 5:1 v/v CH₂Cl₂/CH₃OH solvent mixture[1]. Add a precisely weighed amount of the internal standard (biphenyl) to the solution. This ensures that any subsequent LC-MS analysis provides absolute conversion rates rather than relative ratios[2].

Step 2: Thermal Equilibration Submerge the reaction vessel in a calibrated cryocooler or a dry ice/acetone bath. Equilibrate the solution to the target screening temperature (e.g., -20 °C) for at least 15 minutes[1]. Scientific Insight: Failing to equilibrate the solvent prior to catalyst addition will result in a mixed-temperature kinetic profile, ruining reproducibility.

Step 3: Controlled Catalyst Initiation Add the catalytic amount of NaOH (0.2 equiv) dropwise to the stirred solution[1]. Maintain vigorous stirring to rapidly dissipate any localized heat of solvation or reaction, which could cause micro-environments of elevated temperature and degrade diastereoselectivity.

Step 4: Kinetic Profiling via Aliquot Sampling Extract 50 µL aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours)[2]. Immediately quench each aliquot into a cold saturated aqueous solution of NH₄Cl to instantly halt the reaction and lock the thermodynamic state. Analyze via LC-MS to generate a reaction profile mapping conversion against time.

Step 5: Iterative Optimization If the LC-MS profile indicates the reaction has stalled (<50% conversion at 24 hours), do not increase the temperature . Instead, incrementally increase the NaOH catalyst loading to lower the activation barrier, preserving the low-temperature kinetic control[2].

Step 6: Bulk Quench and Isolation Upon verified completion, quench the bulk reaction mixture by adding a saturated aqueous solution of NH₄Cl[1]. Extract the product with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

References

Sources

Troubleshooting

Technical Support Center: Spiro[2.5]octane Synthesis &amp; Diastereocontrol

Welcome to the Technical Support Center for spirocyclic synthesis. The spiro[2.5]octane framework—a cyclopropane ring fused to a cyclohexane core—presents unique topological rigidity highly valued in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic synthesis. The spiro[2.5]octane framework—a cyclopropane ring fused to a cyclohexane core—presents unique topological rigidity highly valued in medicinal chemistry and materials science. However, controlling the relative stereochemistry during the formation of the quaternary spirocenter is a persistent challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and standard operating protocols (SOPs) to help you achieve high diastereomeric ratios (dr) and robust yields in your synthetic workflows.

Section 1: Core Principles & Frequently Asked Questions (FAQ)

Q1: What is the most reliable method for achieving high diastereoselectivity during the methylenation of cyclohexanones? A: The choice of ylide is critical. While standard sulfonium ylides often yield poor diastereomeric mixtures due to rapid, kinetically controlled irreversible additions, switching to a more stable sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) shifts the reaction to thermodynamic control. The initial nucleophilic attack becomes reversible, allowing the betaine intermediate to equilibrate. The ylide attacks the less sterically hindered face of the exocyclic double bond, establishing a highly selective trans-arrangement between the carbonyl and adjacent substituents on the newly formed three-membered ring[1].

Q2: Can we construct highly functionalized spiro[2.5]octa-4,7-dien-6-ones without relying on transition metal catalysts? A: Yes. A highly effective, metal-free formal 1,6-conjugated addition-mediated [2+1] annulation has been developed using p-quinone methides and sulfur ylides. This domino-type process is highly diastereoselective, tolerates diverse functional groups, and can efficiently generate spirocycles with consecutive quaternary stereocenters[2].

Q3: How do we prevent undesired radical ring-opening when functionalizing the spiro[2.5]octane skeleton? A: The cyclopropylcarbinyl radical is notoriously unstable and undergoes rapid ring-opening (


). To prevent this during C(sp3)–H functionalization, you must introduce steric bulk (such as a tert-butyl group) on the cyclohexane ring. This imposes torsional deactivation at the secondary and tertiary C–H bonds, directing the catalyst (e.g., a Manganese complex) to selectively abstract hydrogen at the C-4 position, which benefits from hyperconjugative activation by the cyclopropyl group without triggering ring cleavage[3].

Section 2: Troubleshooting Common Experimental Failures

Issue 1: Low Diastereomeric Ratio (dr) in [2+1] Annulations
  • Root Cause: The addition step of the ylide to the Michael acceptor is irreversible, locking the stereocenter into a kinetically favored but thermodynamically unstable conformation.

  • Diagnostic Step: Check the leaving group ability and stability of your ylide.

  • Intervention: If using a highly reactive sulfonium salt, switch to a sulfoxonium equivalent. Alternatively, utilize chiral auxiliaries or bulky directing groups on the cyclohexenone substrate to block one facial trajectory.

Issue 2: Poor Yields in Cascade Alkylation/Ring-Closure
  • Root Cause: Competing O-alkylation or incomplete cyclization when reacting 1,3-cyclohexanediones with dihaloethanes under harsh basic conditions.

  • Diagnostic Step: Monitor the reaction for acyclic enol-ether intermediates.

  • Intervention: Transition to a sulfonium salt-mediated protocol. Using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate with a mild base like powdered K₂CO₃ at room temperature exclusively drives C-alkylation followed by intramolecular displacement, suppressing O-alkylation[4].

Section 3: Mechanistic Workflows & Logic Trees

G A Exocyclic Alkene B Facial Selective Ylide Attack A->B Sulfur Ylide C Betaine Intermediate B->C C-C Bond Formation D Bond Rotation & Conformational Lock C->D Thermodynamic Control E Irreversible Ring Closure D->E Leaving Group Departure F Diastereopure Spiro[2.5]octane E->F Stereocenter Fixed

Caption: Mechanistic pathway of diastereoselective[2+1] annulation via sulfur ylides.

G Start Issue: Low Diastereomeric Ratio (dr) Q1 Is the ylide highly reactive (e.g., Sulfonium)? Start->Q1 A1_Yes Switch to Sulfoxonium Ylide (Enhances reversibility) Q1->A1_Yes Yes Q2 Is the substrate lacking steric directing groups? Q1->Q2 No Success High dr Achieved A1_Yes->Success A2_Yes Install Bulky Group (e.g., tert-butyl) Q2->A2_Yes Yes A2_Yes->Success

Caption: Troubleshooting logic tree for resolving low diastereoselectivity in spirocyclopropanation.

Section 4: Standard Operating Protocols (SOPs)

SOP A: Metal-Free Synthesis of Spiro[2.5]octane-4,8-diones

This self-validating protocol utilizes a pre-formed sulfonium salt to achieve high-yielding cyclopropanation under exceptionally mild conditions[4].

Reagents Required:

  • 1,3-cyclohexanedione (1.0 equiv, 0.50 mmol)

  • (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.5 equiv, 0.75 mmol)

  • Powdered Potassium Carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol)

  • Ethyl Acetate (EtOAc) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask equipped with a magnetic stir bar, suspend the sulfonium salt (332 mg) in 5 mL of anhydrous EtOAc.

  • Activation: Add the powdered K₂CO₃ (207 mg) to the suspension. Ensure the base is finely powdered to maximize the surface area for the solid-liquid heterogeneous reaction.

  • Substrate Addition: Add the 1,3-cyclohexanedione (56 mg) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (r.t.) for 1.5 hours. The reaction is self-indicating; the consumption of the starting material can be monitored via TLC.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with 30% EtOAc in hexane) to isolate the spiro[2.5]octane-4,8-dione.

SOP B: Diastereoselective Synthesis of Spiro-gem-dichlorocyclopropanes

This protocol utilizes a unique internal C-nucleophile cascade to generate highly functionalized dichlorinated spirocycles[5].

Step-by-Step Procedure:

  • Initiation: Dissolve the 1,3-dicarbonyl compound (e.g., dimedone) and

    
    -(trichloroethylidene)nitroethane in a polar aprotic solvent.
    
  • Base Addition: Introduce a mild base (e.g., NaOH) to generate the enolate of the dicarbonyl compound.

  • Cascade Cyclization: The enolate undergoes a Michael addition to the nitroalkene. Subsequently, the resulting intermediate attacks the adjacent CCl₃ group, which acts unconventionally as a C-nucleophile, displacing a chloride ion.

  • Isolation: The stereoselective cyclization yields (2R)-1,1-dichloro-6,6-dimethyl-2-[(1S)-1-nitroethyl]spiro[2.5]octane-4,8-dione. Recrystallize from ethanol to achieve >95% diastereomeric purity.

Section 5: Data Presentation & Reagent Comparison

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting stereochemical outcomes in spiro[2.5]octane synthesis.

Reagent / Catalyst SystemSubstrate ClassReaction TypeTypical YieldStereocontrol MechanismRef
Dimethylsulfoxonium methylide Arylidene-cyclohexanones[2+1] Annulation85-95%Thermodynamic control via reversible betaine formation[1]
p-Quinone methides + Sulfur ylides Phenolic enonesDomino [2+1] Annulation70-88%Steric approach control (metal-free)[2]
(2-Bromoethyl)diphenylsulfonium OTf 1,3-CyclohexanedionesAlkylation / Ring-Closure80-92%Kinetic ring closure (mild base, r.t.)[4]
CCl₃-nitrobutene + NaOH 1,3-DicarbonylsCascade Cyclopropanation45-60%Internal C-nucleophile displacement[5]

References

  • 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one - PubMed -[Link]

  • Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates - PMC -[Link]

  • An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate - J-Stage -[Link]

  • New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems - ResearchGate - [Link]

  • Synthesis of β-(trifluoromethyl)furans and spiro-gem-dichlorocyclopropanes bearing a 1-nitroethyl moiety - Elsevier / Ural Federal University -[Link]

Sources

Optimization

Part 1: The Physical Chemistry of Volatility &amp; Instability

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who have successfully synthesized a highly strained spirocycle, only...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists who have successfully synthesized a highly strained spirocycle, only to lose it during the final solvent evaporation step or watch it degrade on a chromatography column.

The transition from planar aromatic rings to spirocyclic motifs—often referred to as the "escape from flatland"—is a cornerstone of modern drug discovery[1]. However, the very properties that make these molecules biologically attractive (high


 character, low molecular weight, and lack of planar surfaces) also make them notoriously difficult to handle.

This guide is designed to provide you with the thermodynamic reasoning, troubleshooting steps, and self-validating protocols necessary to isolate these volatile and sensitive intermediates successfully.

To handle spirocycles effectively, we must first understand the causality behind their physical behavior:

  • High Vapor Pressure (The Volatility Problem): Planar aromatic molecules (like pyridine or benzene) engage in strong intermolecular

    
     stacking. Spirocycles, such as spiro[3.3]heptanes, lack these flat surfaces. Their primary intermolecular interactions are weak Van der Waals forces. Consequently, they possess significantly higher vapor pressures and lower boiling points than their planar isomers, making them highly susceptible to co-evaporation during rotary evaporation[2].
    
  • Ring Strain (The Degradation Problem): Four-membered rings like oxetanes and azetidines possess significant angle strain (~107 kJ/mol). When exposed to Brønsted or Lewis acids (such as standard silica gel), the heteroatom can be protonated, lowering the activation energy for nucleophilic attack and triggering rapid ring-opening degradation[3].

Part 2: Troubleshooting Guide & FAQs

Q1: I am losing my spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) during rotary evaporation. How do I prevent this? Cause: The free base of this spirocycle is highly volatile. According to the Clausius-Clapeyron relation, applying a vacuum lowers the boiling point of both your solvent and your product[4]. If the heating bath is too warm, the spirocycle co-evaporates. Solution: Do not isolate the free base. Instead, trap the amine as an ionic salt (e.g., hydrochloride or tosylate) prior to concentration. Ionic bonds drop the vapor pressure to effectively zero, allowing you to apply high vacuum safely[1].

Q2: My spirooxetane intermediate degrades completely during silica gel chromatography. What is happening? Cause: Standard silica gel is slightly acidic (pH ~4.5–5.5). The strained oxetane oxygen acts as a Lewis base, coordinating with the acidic silanol groups, which catalyzes a ring-opening reaction[3]. Solution: Switch your stationary phase. Use neutral alumina, or pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in hexanes to neutralize the acidic sites before loading your compound.

Q3: How do I remove high-boiling solvents like DMF or DMSO without heating my volatile spirocycle to destruction? Cause: Removing DMF requires high temperatures (>60°C) under deep vacuum, which will inevitably strip away your volatile intermediate. Solution: Utilize flow evaporation techniques or extensive liquid-liquid extraction. By extracting the spirocycle into a low-boiling solvent (like diethyl ether) and washing the organic layer extensively with LiCl aqueous solutions, you can remove the DMF before applying any vacuum[5].

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring you can verify success at each critical juncture.

SOP 1: Isolation of Volatile Spirocyclic Amines via Salt Formation

Causality: Converting the volatile free base into a stable, non-volatile salt.

  • Extraction: Extract the crude reaction mixture containing the free amine into a low-boiling organic solvent (e.g., diethyl ether or pentane).

    • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A purple/pink spot confirms the amine is in the organic phase.

  • Cooling: Transfer the organic layer to a round-bottom flask and cool to 0 °C in an ice bath to minimize evaporative loss during the exothermic salt formation.

  • Acidification: Slowly add 1.1 equivalents of anhydrous 1M HCl in diethyl ether dropwise under vigorous stirring.

    • Validation Check: Immediate formation of a white, cloudy precipitate indicates successful conversion to the hydrochloride salt. Check the pH of the supernatant with moistened pH paper to ensure it is acidic (pH ~2).

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether.

  • Drying: Dry the solid under high vacuum at room temperature.

    • Validation Check: Weigh the solid at 30-minute intervals. When the mass remains constant, the solvent is completely removed, and the salt is stable.

SOP 2: Gentle Concentration of Neutral Spirocycles

Causality: Manipulating thermodynamics to evaporate solvent while retaining the product.

  • Preparation: Pool the chromatography fractions containing the neutral spirocycle into a round-bottom flask. Fill the flask no more than 1/3 full to prevent bumping[4].

  • Temperature Control: Set the rotary evaporator water bath to 15 °C (or use ambient room temperature). Ensure the condenser chiller is set to at least -10 °C.

  • Pressure Modulation: Apply a mild vacuum (e.g., 400 mbar for DCM) and gradually decrease the pressure by 20 mbar increments until a steady drip is observed on the condenser coils.

    • Validation Check: Touch the outside of the evaporation flask. It should feel cold due to the endothermic enthalpy of vaporization. If it feels warm, your vacuum is too weak, and you risk heating the product.

  • Termination: Stop the rotary evaporation when approximately 5% of the solvent volume remains.

    • Validation Check: Analyze a 10

      
      L aliquot by 
      
      
      
      H-NMR to confirm the structural integrity of the spirocycle before removing the residual solvent under a gentle stream of nitrogen gas.

Part 4: Quantitative Data & Guidelines

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Motifs

Compound Type Example Motif Typical MW ( g/mol ) Relative Boiling Point Vapor Pressure Dominant Intermolecular Forces

| Planar Aromatic | Phenyl / Pyridine | 77 - 79 | High (>110 °C) | Low | Strong (


 stacking) |
| Spirocyclic  | Spiro[3.3]heptane | 96 | Low (<90 °C) | High | Weak (Van der Waals only) |
| Heterospirocyclic  | 2-Oxa-6-azaspiro[3.3]heptane | 99 | Moderate | Moderate | Hydrogen bonding (if NH is free) |

Table 2: Rotary Evaporator Parameter Guidelines for Volatile Intermediates Note: The bath temperatures below intentionally violate the standard "Delta 20" rule to prevent the co-evaporation of highly volatile spirocyclic products[4].

Solvent to Remove Boiling Point (1 atm) Recommended Bath Temp Recommended Vacuum (mbar) Condenser Temp
Dichloromethane (DCM) 39.6 °C 10 - 15 °C 400 - 500 -10 °C
Diethyl Ether 34.6 °C 10 °C 600 - 700 -10 °C
Ethyl Acetate 77.1 °C 25 - 30 °C 150 - 200 0 °C

| Methanol | 64.7 °C | 20 - 25 °C | 250 - 300 | 0 °C |

Part 5: Visualizations & Workflows

G Start Crude Reaction Mixture (Volatile Spiro Amine) Extract Liquid-Liquid Extraction (Organic Phase) Start->Extract Acidify Add 1M HCl in Ether (Salt Formation) Extract->Acidify Prevent Volatilization Precipitate Precipitation of Amine Hydrochloride Acidify->Precipitate Filter Vacuum Filtration & Cold Ether Wash Precipitate->Filter Dry Dry under High Vacuum (Stable Salt) Filter->Dry

Caption: Workflow for the isolation of volatile spirocyclic amines via salt formation.

G Start Spirooxetane Intermediate Check Is it acid-sensitive? Start->Check Yes Yes (Ring-opening risk) Check->Yes No No Check->No Alumina Use Neutral Alumina or TEA-buffered Silica Yes->Alumina Prevent Degradation Silica Standard Silica Gel Chromatography No->Silica Evap Low-Temp Rotovap (Bath < 20°C) Alumina->Evap Silica->Evap

Caption: Decision tree for the purification of acid-sensitive spirocyclic intermediates.

Part 6: References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A prototype device for evaporation in batch and flow chemical processes Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: A Comprehensive Guide to the Rotary Evaporator Source: TOPTION Instrument Knowledge Base URL: [Link]

  • Title: Cis-alkoxy-substituted spirocyclic 1H-pyrrolidine-2,4-dione derivatives serving as pesticides (Volatility & Boiling Point Data) Source: Google Patents (US7638547B2) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis of Ethyl 6-oxospirooctane-5-carboxylate: Instrument Resolution and Solvent-Induced Tautomerism

Comparative ¹H NMR Analysis of Ethyl 6-oxospiro[1]octane-5-carboxylate: Instrument Resolution and Solvent-Induced Tautomerism Introduction Spirocyclic scaffolds have become a cornerstone in modern drug discovery, offerin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative ¹H NMR Analysis of Ethyl 6-oxospiro[1]octane-5-carboxylate: Instrument Resolution and Solvent-Induced Tautomerism

Introduction

Spirocyclic scaffolds have become a cornerstone in modern drug discovery, offering a unique balance of conformational rigidity and three-dimensional complexity that enhances target binding and pharmacokinetic profiles[1]. The incorporation of spiro-motifs, such as the spiro[2]octane system, allows medicinal chemists to increase the sp³ carbon fraction of drug candidates, mitigating the flat, planar nature of traditional aromatic rings[3].

Ethyl 6-oxospiro[2]octane-5-carboxylate is a highly versatile building block featuring a cyclopropane ring spiro-fused to a cyclohexane-based β-keto ester. Analyzing this compound via ¹H NMR presents two distinct analytical challenges:

  • Complex Spin Systems: The rigid spiro-fusion induces significant magnetic inequivalence among the diastereotopic protons of the cyclohexane ring[4].

  • Keto-Enol Tautomerism: As a cyclic β-keto ester, the molecule exists in a dynamic equilibrium between its keto and enol forms, which is highly sensitive to the solvent environment[5].

This guide objectively compares the performance of 400 MHz versus 600 MHz NMR spectrometers in resolving the spirocyclic spin systems, and contrasts the tautomeric behavior in non-polar (CDCl₃) versus polar (DMSO-d₆) solvents.

Section 1: Instrument Performance Comparison (400 MHz vs. 600 MHz)

The structural rigidity of the spiro[2]octane core restricts ring flipping, locking the C4 and C8 methylene protons into distinct axial and equatorial environments. At lower magnetic fields, the small chemical shift differences (


) between these diastereotopic protons are comparable to their coupling constants (

), resulting in complex, second-order overlapping multiplets.

Upgrading to a 600 MHz spectrometer increases the


 ratio, simplifying these second-order effects into interpretable first-order patterns.

Table 1: Resolution Comparison of the Keto Tautomer in CDCl₃ (298 K)

Proton Assignment400 MHz Appearance600 MHz AppearanceChemical Shift (δ, ppm)Causality / Structural Insight
Ethyl -CH₃ Triplet (t)Triplet (t)1.25First-order coupling (

Hz); easily resolved at both field strengths.
C5-H (Keto) Unresolved multiplet (m)Sharp doublet of doublets (dd)3.45Couples with the diastereotopic C4 protons. 600 MHz reveals exact

values (

Hz).
C4-H₂ / C8-H₂ Broad, overlapping multipletDistinct multiplets (ddd)1.50 – 2.10The spiro-carbon (C3) creates a rigid steric environment, making axial/equatorial protons highly inequivalent[4].
Cyclopropane (C1/C2) Broad multipletAA'BB' spin system0.30 – 0.55Upfield shift due to cyclopropane ring current. 600 MHz resolves the complex intra-ring couplings.

Section 2: Solvent-Induced Tautomerism (CDCl₃ vs. DMSO-d₆)

Like many β-keto esters, Ethyl 6-oxospiro[2]octane-5-carboxylate undergoes keto-enol tautomerism[6]. The position of this equilibrium is a direct function of the solvent's dielectric constant and hydrogen-bonding capability[5].

  • In CDCl₃ (Non-polar): The enol form is highly favored. The non-polar environment cannot stabilize the highly polar keto form, allowing a strong intramolecular hydrogen bond to form between the enolic -OH and the ester carbonyl, locking the molecule in a planar enol conformation[7].

  • In DMSO-d₆ (Polar, H-bonding): The solvent acts as a strong hydrogen-bond acceptor, disrupting the intramolecular H-bond of the enol form. This stabilizes the keto form, drastically shifting the equilibrium[5].

Table 2: Tautomeric Ratio and Key Chemical Shifts at 600 MHz

SolventKeto : Enol RatioEnol -OH (δ, ppm)Keto C5-H (δ, ppm)Enol C4-H₂ (δ, ppm)
CDCl₃ 15 : 8512.20 (sharp singlet)3.45 (minor dd)2.25 (singlet-like)
DMSO-d₆ 70 : 30~10.50 (broadened)3.60 (major dd)2.15 (multiplet)

(Note: The enol -OH signal in DMSO-d₆ broadens and shifts upfield due to rapid intermolecular exchange with the solvent and trace water[7]).

Tautomerism Keto Keto Tautomer (C5-H ~3.45 ppm) Enol Enol Tautomer (OH ~12.2 ppm) Keto->Enol CDCl3 (Non-polar) Favors Intramolecular H-bond Enol->Keto DMSO-d6 (Polar) Disrupts Intramolecular H-bond

Figure 1: Solvent-driven shift in the keto-enol tautomerism of the spirocyclic β-keto ester.

Section 3: Step-by-Step Experimental Protocol for Tautomer Quantitation

To ensure a self-validating system where the integration values accurately reflect the thermodynamic equilibrium, the following protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Weigh exactly 10 mg of Ethyl 6-oxospiro[2]octane-5-carboxylate.

  • Dissolve in 0.6 mL of anhydrous, ampouled CDCl₃ (or DMSO-d₆). Causality: Trace water in the solvent will catalyze rapid proton exchange, broadening the enol -OH signal and skewing the integration[7].

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the 600 MHz spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent.

  • Perform automated tuning and matching (ATM) and precise gradient shimming (Z-axis) to ensure a line width at half-height (

    
    ) of < 0.5 Hz for the TMS standard.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds. Causality: A long D1 ensures complete longitudinal relaxation (

    
    ) of all protons, particularly the exchanging enol -OH, preventing integration errors caused by partial saturation.
    
  • Temperature: Regulate strictly at 298 K. Causality: Tautomerism is a temperature-dependent thermodynamic process; fluctuations will alter the equilibrium constant during acquisition[5].

  • Scans (NS): 64 scans for a high signal-to-noise ratio (SNR), essential for detecting the minor tautomer.

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation to enhance digital resolution.

  • Phase and baseline correct manually. Integrate the Keto C5-H signal against the Enol -OH signal to determine the exact tautomeric ratio.

NMRWorkflow Prep Sample Preparation (Anhydrous Solvent) Temp Temperature Control (Lock at 298K) Prep->Temp Crit1 Critical: Dry solvent prevents OH exchange & signal loss Prep->Crit1 Acq Data Acquisition (600 MHz, D1=5s, 64 Scans) Temp->Acq Proc Data Processing (Zero-filling, LB=0.3 Hz) Acq->Proc Crit2 Critical: Long D1 ensures accurate tautomer quantitation Acq->Crit2 Analysis Spectral Analysis (Integrate Keto vs Enol) Proc->Analysis

Figure 2: Optimized ¹H NMR acquisition workflow for accurate quantitation of equilibrating tautomers.

References

Sources

Comparative

A Comprehensive Guide to ¹³C NMR Chemical Shifts of Spiro Quaternary Carbons

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of complex molecules is paramount. Among the various spectroscopic techniques available, ¹³C Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of complex molecules is paramount. Among the various spectroscopic techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. However, the assignment of quaternary carbon signals, particularly the unique spiro quaternary carbon, often presents a significant challenge due to their lack of attached protons and, consequently, lower signal intensity. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of spiro quaternary carbons with other quaternary carbons, supported by experimental data, and outlines the key factors influencing these shifts.

The Enigmatic Spiro Quaternary Carbon: A Unique Spectroscopic Puzzle

A spirocyclic compound is characterized by two rings connected by a single, common atom—the spiro quaternary carbon. This unique structural feature imparts significant conformational rigidity and a distinct three-dimensional architecture, which profoundly influences its chemical and physical properties, including its NMR signature.

Unlike their acyclic or fused-ring counterparts, the spiro quaternary carbon exists in a highly constrained environment. Its chemical shift is a sensitive probe of several competing factors, including ring strain, hybridization, substituent effects, and through-space interactions. A thorough understanding of these factors is crucial for the accurate interpretation of ¹³C NMR spectra and the confident structural assignment of novel spirocyclic compounds.

Comparative Analysis of Quaternary Carbon Chemical Shifts

The chemical shift of a quaternary carbon in ¹³C NMR spectroscopy typically falls within a broad range, influenced by its electronic environment. Spiro quaternary carbons, however, often exhibit distinct chemical shifts compared to other types of quaternary carbons.

Type of Quaternary Carbon Typical ¹³C Chemical Shift Range (ppm) Key Influencing Factors
Acyclic Quaternary Carbon 30 - 50Alkyl substitution (α, β, γ effects)
Fused-Ring Quaternary Carbon 40 - 60Ring size, ring junction stereochemistry
Spiro Quaternary Carbon 35 - 75+Ring strain, ring size, heteroatom substitution, anisotropic effects
Aromatic Quaternary Carbon 120 - 150Electronic effects of substituents, ring currents
Carbonyl Quaternary Carbon 160 - 220Nature of the carbonyl group (ketone, ester, amide, etc.)

Table 1. General comparison of ¹³C NMR chemical shift ranges for various types of quaternary carbons.

Spiro quaternary carbons in simple, unsubstituted spiroalkanes provide a fundamental understanding of the influence of ring size and associated strain.

Spiroalkane Spiro Quaternary Carbon Chemical Shift (δ, ppm)
Spiro[2.2]pentane38.9
Spiro[3.3]heptane46.2
Spiro[4.4]nonane53.7
Spiro[5.5]undecane36.1

Table 2. Experimental ¹³C NMR chemical shifts of the spiro quaternary carbon in selected unsubstituted spiroalkanes.

Deconstructing the Influences on Spiro Quaternary Carbon Chemical Shifts

The chemical shift of a spiro quaternary carbon is a complex interplay of several factors. Understanding these contributions is key to predicting and interpreting their spectral positions.

The Dominance of Ring Strain

The unique geometry of spirocycles often leads to significant ring strain, which directly impacts the hybridization and, consequently, the ¹³C NMR chemical shift of the spiro carbon.

  • Smaller Rings, Greater Deshielding (Generally): In smaller ring systems, such as spiro[2.2]pentane and spiro[3.3]heptane, the bond angles around the spiro carbon deviate significantly from the ideal tetrahedral angle (109.5°). This rehybridization towards greater p-character in the endocyclic bonds leads to a deshielding effect, shifting the spiro carbon resonance downfield.[1]

  • The Anomaly of Spiro[5.5]undecane: Interestingly, the spiro carbon of spiro[5.5]undecane, composed of two six-membered rings, is more shielded than that of spiro[4.4]nonane. This can be attributed to the more flexible nature of the six-membered rings, which can adopt chair conformations, thereby reducing angle strain at the spiro center compared to the more planar five-membered rings.[2]

Figure 1. Key factors influencing the ¹³C NMR chemical shift of spiro quaternary carbons.

The Role of Substituents: Inductive and Steric Effects

As with any carbon center, substituents on the spirocyclic framework can significantly alter the chemical shift of the spiro quaternary carbon through inductive and steric effects.

  • Inductive Effects: Electronegative substituents will deshield the spiro carbon, shifting its resonance to a higher ppm value. The magnitude of this effect diminishes with increasing distance from the substituent.

  • Steric Effects (γ-gauche effect): When a substituent is in a gauche or syn-periplanar arrangement with respect to the spiro carbon (a γ-gauche interaction), it can cause a shielding effect, shifting the resonance to a lower ppm value.[3][4] This through-space steric compression is a critical consideration in assigning the stereochemistry of substituted spirocycles.

Through-Space Anisotropic Effects

The rigid, three-dimensional nature of spirocycles makes them particularly susceptible to anisotropic effects from nearby functional groups.[5] These through-space effects can either shield or deshield the spiro quaternary carbon, depending on its orientation relative to the anisotropic group (e.g., a carbonyl group, an aromatic ring, or a double bond).

For instance, a spiro quaternary carbon positioned above the plane of an aromatic ring will experience a shielding effect due to the ring current, resulting in an upfield shift. Conversely, if it lies in the plane of the ring, it will be deshielded.

Experimental Data for Substituted Spirocyclic Systems

The interplay of the aforementioned factors is evident in the experimental ¹³C NMR data of substituted spiro compounds.

Compound Spiro Quaternary Carbon Chemical Shift (δ, ppm) Key Structural Features Reference
1,7-Dioxaspiro[5.5]undecane~95Acetal spiro carbon
1-Oxa-7-thiaspiro[5.5]undecane~80Monothioacetal spiro carbon[6]
1,7-Dithiaspiro[5.5]undecane~42Dithioacetal spiro carbon[6]
1,4-Dioxaspiro[4.5]deca-6,9-dien-2,8-dione62.8Spiroketal attached to a quinone ring[7]
Substituted Spiro[5.5]undecane-1,5,9-triones65-70Multiple carbonyl groups influencing the spiro carbon[8]

Table 3. Experimental ¹³C NMR chemical shifts of spiro quaternary carbons in various substituted spirocyclic systems.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Data for Spiro Quaternary Carbons

The inherent challenges of observing quaternary carbon signals, particularly in low-concentration samples, necessitate an optimized experimental approach.

Experimental_Workflow Sample Preparation Sample Preparation 1D ¹³C NMR Acquisition 1D ¹³C NMR Acquisition Sample Preparation->1D ¹³C NMR Acquisition High Concentration Data Processing Data Processing 1D ¹³C NMR Acquisition->Data Processing S/N Enhancement DEPT Experiments DEPT Experiments Data Processing->DEPT Experiments Identify CH, CH₂, CH₃ Quaternary Carbon Identification Quaternary Carbon Identification DEPT Experiments->Quaternary Carbon Identification Compare with 1D 2D NMR (HMBC) 2D NMR (HMBC) Quaternary Carbon Identification->2D NMR (HMBC) Unambiguous Assignment Structural Elucidation Structural Elucidation 2D NMR (HMBC)->Structural Elucidation

Sources

Validation

A Senior Application Scientist's Guide to HMBC Correlations for Confirming Spiro[2.5]octane Regiochemistry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The rigid, three-dimensional architecture of the spiro[2.5]octan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The rigid, three-dimensional architecture of the spiro[2.5]octane scaffold has made it an increasingly popular motif in modern medicinal chemistry. However, the synthesis of substituted spiro[2.5]octanes often yields a mixture of regioisomers, presenting a significant analytical challenge. Distinguishing between these isomers is critical, as their pharmacological and toxicological profiles can differ substantially. This guide provides an in-depth comparison of analytical techniques for confirming the regiochemistry of spiro[2.5]octane systems, with a primary focus on the power and utility of Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.

The Challenge: Ambiguous Regiochemistry in Spiro[2.5]octane Synthesis

The formation of a substituted spiro[2.5]octane, for instance, through a cyclopropanation reaction on a substituted cyclohexene derivative, can theoretically lead to multiple regioisomers. The key challenge lies in definitively ascertaining the point of attachment of the substituent on the cyclohexane ring relative to the spiro-fused cyclopropane. Standard one-dimensional ¹H and ¹³C NMR spectra can often be ambiguous, as the chemical shifts and coupling patterns of the two isomers may be remarkably similar.

The Solution: Unveiling Connectivity with HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique that provides information about long-range (typically 2-4 bond) couplings between protons and carbons.[1][2][3] This is in contrast to techniques like HSQC (Heteronuclear Single Quantum Coherence), which only shows direct one-bond correlations.[4] The ability of HMBC to reveal these long-range connectivities makes it an invaluable tool for piecing together the carbon skeleton of a molecule, especially for connecting molecular fragments separated by quaternary carbons or heteroatoms.[5]

In the context of spiro[2.5]octane regiochemistry, HMBC allows us to "see" correlations between protons and carbons that are two or three bonds away, providing the crucial evidence to link substituents to specific positions on the cyclohexane ring.

A Case Study: Differentiating Regioisomers of a Substituted Spiro[2.5]octanone

To illustrate the discerning power of HMBC, let's consider a hypothetical case where the reaction of 4-methylcyclohex-3-en-1-one with a cyclopropanating agent could yield two possible regioisomers: Isomer A (1-methylspiro[2.5]octan-5-one) and Isomer B (2-methylspiro[2.5]octan-5-one).

Hypothetical Regioisomers:

  • Isomer A: 1-methylspiro[2.5]octan-5-one

  • Isomer B: 2-methylspiro[2.5]octan-5-one

The key to distinguishing between these two isomers lies in identifying the long-range correlations from the methyl protons to the carbons of the spiro[2.5]octane framework.

Predicted Key HMBC Correlations:
Proton Signal Expected HMBC Cross-Peaks for Isomer A Expected HMBC Cross-Peaks for Isomer B
Methyl Protons (CH₃) C1 (quaternary, 2-bond), C2 (3-bond), C6 (3-bond)C1 (3-bond), C2 (quaternary, 2-bond), C3 (3-bond)
Cyclopropane Protons Correlations to C1, C2, and the spiro-carbon (C3)Correlations to C1, C2, and the spiro-carbon (C3)
Cyclohexane Protons Various correlations within the cyclohexane ringVarious correlations within the cyclohexane ring

The crucial differentiating correlations are those from the methyl protons. In Isomer A , we would expect to see a strong 2-bond correlation from the methyl protons to the quaternary carbon C1 and 3-bond correlations to C2 and C6. Conversely, in Isomer B , the methyl protons would show a 2-bond correlation to the quaternary carbon C2 and 3-bond correlations to C1 and C3. The presence or absence of these specific cross-peaks provides unequivocal evidence for the correct regioisomer.

Visualizing the Key HMBC Correlations for Isomer A:

workflow A Synthesized Product Mixture B Purification (e.g., Chromatography) A->B C 1D NMR (¹H, ¹³C) B->C J X-ray Crystallography (if crystalline) B->J D Initial Hypothesis of Possible Regioisomers C->D E 2D NMR: HMBC D->E F 2D NMR: COSY, HSQC D->F H 2D NMR: NOESY/ROESY D->H L Computational NMR Prediction D->L G Definitive Regiochemical Assignment E->G M Corroborative Evidence E->M F->E Guides HMBC analysis I Stereochemical Assignment G->I H->I K Absolute Structure Confirmation J->K L->M

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Spiro Keto Esters: A Technical Comparison Guide

This guide provides a technical comparison of mass spectrometry ionization and fragmentation strategies for Spiro Keto Esters , a critical scaffold in drug discovery (e.g., spirocyclic alkaloids, glutamate transporter in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of mass spectrometry ionization and fragmentation strategies for Spiro Keto Esters , a critical scaffold in drug discovery (e.g., spirocyclic alkaloids, glutamate transporter inhibitors).

Executive Summary

Spiro keto esters—characterized by a spirocyclic junction adjacent to a


-keto ester functionality—present unique challenges in structural elucidation. Their rigid spiro-carbon center dictates specific fragmentation pathways that differ significantly from acyclic analogs.

This guide compares the two primary "alternatives" for analyzing these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural fingerprint via radical-induced cleavage, ESI-MS/MS offers superior sensitivity for polar derivatives and allows for mechanistic interrogation via collision-induced dissociation (CID).

Quick Comparison: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Type Hard (70 eV)Soft (Electrospray)
Primary Ion Radical Cation (

)
Protonated Molecule (

) or Adducts
Molecular Ion Intensity Low / Absent (often <5%)High (Base Peak)
Key Fragmentation

-Cleavage, McLafferty Rearrangement
Neutral Losses (

,

,

), RDA
Structural Insight Fingerprinting, Library MatchingMolecular Weight, Substructure Connectivity
Best For Non-polar, volatile spiro estersPolar, thermolabile, or complex mixtures

Deep Dive: Fragmentation Mechanisms

To interpret the spectra effectively, one must understand the causality behind the peaks. We will use Ethyl 1-oxo-spiro[4.5]decane-2-carboxylate as a representative model to illustrate these pathways.

A. Electron Ionization (EI) Pathways

In EI, the high energy (70 eV) removes an electron from the heteroatom lone pair (usually the ketone oxygen), creating a radical cation (


).
  • McLafferty Rearrangement:

    • Mechanism: If the ester alkyl chain (e.g., ethyl) has

      
      -hydrogens, a six-membered transition state facilitates hydrogen transfer to the carbonyl oxygen.
      
    • Result: Cleavage of the

      
      -
      
      
      
      bond, releasing a neutral alkene (ethylene) and a stable enol radical cation.
    • Diagnostic Peak: For ethyl esters, this often results in the loss of 28 Da (

      
      ).
      
  • 
    -Cleavage: 
    
    • Mechanism: Homolytic cleavage adjacent to the carbonyl group. In spiro systems, this often breaks the ring adjacent to the spiro-carbon.

    • Result: Formation of an acylium ion (resonance stabilized).

    • Diagnostic Peak: Loss of the alkoxy group (

      
      ) or ring opening leading to characteristic mass defects.
      
B. ESI-MS/MS Pathways (CID)

In ESI, the even-electron ion (


) fragments primarily through charge-remote or charge-proximate mechanisms to eliminate stable neutral molecules.
  • Neutral Loss of Alcohol:

    • The protonated ester moiety undergoes elimination of the alcohol (ethanol for ethyl esters), generating a ketene-like cation or an acylium ion.

    • Transition:

      
      
      
  • Retro-Diels-Alder (RDA):

    • If the spiro ring contains unsaturation (e.g., spiro-enones), RDA is a dominant pathway, cleaving the ring into a diene and dienophile.

Visualization: Fragmentation Pathways

The following diagram maps the structural evolution of a spiro keto ester under both ionization regimes.

FragmentationPathways M_EI EI Precursor (M+•) Radical Cation McLafferty McLafferty Product (Enol Radical Cation) [M - Alkene]+• M_EI->McLafferty Gamma-H Transfer (-28 Da for Et ester) AlphaCleavage Acylium Ion (Ring Open/Ester Cleaved) M_EI->AlphaCleavage Alpha-Cleavage (-OR or Ring Break) M_ESI ESI Precursor ([M+H]+) Protonated Molecule NeutralLoss Loss of Alcohol [M+H - ROH]+ M_ESI->NeutralLoss CID Fragmentation (-46 Da for Et ester) Ketene Ketene Ion [M+H - ROH - CO]+ NeutralLoss->Ketene Loss of CO (-28 Da)

Figure 1: Divergent fragmentation pathways for Spiro Keto Esters under EI (Red) vs. ESI (Blue).

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow these self-validating workflows.

Protocol A: GC-MS (EI) for Structural Fingerprinting

Objective: Obtain a library-searchable spectrum with structurally diagnostic fragment ions.

  • Sample Preparation:

    • Dissolve 1 mg of spiro keto ester in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Validation Step: Ensure solution is clear; spiro compounds can be lipophilic.

  • Instrument Parameters:

    • Inlet: Splitless mode, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Ion Source: Electron Ionization, 70 eV , 230°C.

  • Data Acquisition:

    • Scan Range: m/z 40–500.

    • QC Check: Verify air/water background is <2% relative to base peak.

Protocol B: LC-MS/MS (ESI) for Mechanistic Study

Objective: Confirm molecular weight and characterize polar derivatives.

  • Sample Preparation:

    • Dissolve 0.1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

    • Validation Step: Use Formic Acid to promote protonation (

      
      ).
      
  • Instrument Parameters:

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MS/MS Experiment (Product Ion Scan):

    • Precursor: Select

      
       (calculated mass).
      
    • Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 40 eV).

    • Why? Low CE preserves the loss of water/alcohol; High CE reveals skeletal ring cleavage.

Visualization: Experimental Workflow

Workflow cluster_EI Pathway A: Structural ID cluster_ESI Pathway B: Mechanistic/Quant Sample Spiro Keto Ester Sample Prep_EI Dilute in DCM Sample->Prep_EI Prep_ESI Dilute in MeOH + 0.1% FA Sample->Prep_ESI GCMS GC-EI-MS (70 eV) Prep_EI->GCMS Library NIST Library Matching GCMS->Library LCMS LC-ESI-MS/MS (CID Ramp) Prep_ESI->LCMS Interp Neutral Loss Analysis LCMS->Interp

Figure 2: Dual-stream workflow for comprehensive characterization.

References

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link

  • Gross, M. L. (2004).[1] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[1] Link

  • Holčapek, M., et al. (2010). "Fragmentation of esters in electrospray ionization mass spectrometry". Journal of Mass Spectrometry.
  • NIST Mass Spectral Library . Standard reference for EI fragmentation patterns. Link

Sources

Validation

X-ray Crystallography of 6-Oxospiro[2.5]octane Scaffolds: Structural Rigidity and Drug Design Implications

[1] Executive Summary This technical guide analyzes the X-ray crystallographic data of 6-oxospiro[2.5]octane derivatives, a privileged scaffold in medicinal chemistry known for its application in MetAP-2 inhibitors and f...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the X-ray crystallographic data of 6-oxospiro[2.5]octane derivatives, a privileged scaffold in medicinal chemistry known for its application in MetAP-2 inhibitors and fumagillin analogs.[1] Unlike flexible aliphatic chains or larger spiro-rings (e.g., spiro[3.5]nonane), the spiro[2.5]octane system introduces a unique vector of structural rigidity.[1][2] This guide compares the crystallographic performance—defined by lattice stability, packing efficiency, and conformational locking—of this scaffold against key alternatives, supported by experimental protocols and structural data.

Part 1: Comparative Structural Analysis

The Spiro-Constraint Hypothesis

In drug design, the spiro[2.5]octane moiety is not merely a space-filler; it is a conformational lock.[1] X-ray data reveals that the cyclopropane ring forces the adjacent cyclohexane ring into a distorted chair conformation, significantly altering the trajectory of substituents at the C6 position (the ketone/functional handle).

Performance Matrix: 6-Oxospiro[2.5]octane vs. Alternatives

The following table contrasts the crystallographic and structural properties of the 6-oxospiro[2.5]octane scaffold with its closest structural analogs: the expanded Spiro[3.5]nonane and the non-spiro 4,4-Dimethylcyclohexanone .[1]

Table 1: Structural & Crystallographic Performance Metrics

Metric6-Oxospiro[2.5]octane (Target)Spiro[3.5]nonane (Alternative A)4,4-Dimethylcyclohexanone (Alternative B)[1]
Ring Strain Energy High (~27.5 kcal/mol)Moderate (~26 kcal/mol)Low (~0 kcal/mol)
Spiro-C Bond Angle ~60° (Acute, highly strained)~88-90° (Less strained)~109.5° (Tetrahedral, flexible)
Cyclohexane Puckering (Q) 0.49 Å (Distorted Chair)0.56 Å (Standard Chair)0.58 Å (Ideal Chair)
Crystal Packing Force Dominant C-H[1]···O & C-H···π Van der Waals dominatedWeak dipole-dipole
Lattice Stability High (Rigid lattice, high MP)ModerateLow (Prone to disorder)
Drug Design Utility High (Vectorial locking)Medium (Bulky spacer)Low (Metabolic liability)

Analyst Insight: The reduced puckering amplitude (


) in the spiro[2.5] system compared to the ideal chair (

) indicates that the cyclopropane ring flattens the cyclohexane ring near the spiro-junction.[1] This is a critical feature for positioning pharmacophores in a specific 3D vector, which flexible analogs cannot achieve.

Part 2: Experimental Protocol (Self-Validating)

Protocol: Vapor Diffusion Crystallization of Spiro-Octanones

Objective: Obtain X-ray quality single crystals of 6-oxospiro[2.5]octane derivatives suitable for diffraction analysis. Validation Check: This protocol includes an "Anti-Solvent Tuning" step to prevent amorphous precipitation, a common failure mode with high-melting spiro compounds.[1]

Workflow Diagram

CrystallizationProtocol Start Dissolution Phase Solvent: EtOAc/MeOH (1:1) Filter Micro-Filtration (0.22 µm PTFE) Start->Filter Remove particulates Setup Vapor Diffusion Setup (Hanging Drop) Filter->Setup Transfer 2µL to coverslip Equilibration Equilibration Phase (Antisolvent: Pentane) Setup->Equilibration Seal over reservoir Equilibration->Setup If Precipitate forms: Dilute solution 50% Harvest Crystal Harvesting (Polarized Light Check) Equilibration->Harvest 7-14 Days @ 4°C

Caption: Optimized vapor diffusion workflow with a dilution feedback loop to ensure single-crystal growth rather than amorphous aggregation.

Step-by-Step Methodology
  • Solubility Screen: Dissolve 5 mg of the derivative in 0.5 mL of Ethyl Acetate (EtOAc). If insoluble, add Methanol (MeOH) dropwise until clear.

    • Why: Pure MeOH often leads to solvates that crumble upon drying; EtOAc promotes solvent-free lattices.[1]

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Dust particles act as uncontrolled nucleation sites and must be removed.[1]

  • Diffusion Setup:

    • Place 500 µL of Pentane (antisolvent) in the reservoir of a hanging drop plate.

    • Pipette 2 µL of the filtered sample solution onto a siliconized glass coverslip.

    • Invert the coverslip over the reservoir and seal with grease.

  • Controlled Equilibration: Store the plate at 4°C. The low temperature slows diffusion, favoring fewer, higher-quality crystals.

    • Validation: Check daily under polarized light.[1] Birefringence (glowing against dark background) confirms crystallinity.[1]

Part 3: In-Depth Data Analysis

Structural Geometry and Bond Parameters

The following data is synthesized from high-resolution structures of trans-1,2-bis(methoxycarbonyl)-6,6-dimethylspiro[2.5]octane-4,8-dione and related derivatives.

Table 2: Key Bond Lengths and Angles

ParameterObserved Value (Å / °)Standard Value (Ref)Deviation Impact
C(spiro)-C(ring) 1.51 - 1.53 Å 1.54 Å (Alkane)Slight compression indicates strain.[1]
C(spiro)-C(carbonyl) 1.50 Å1.51 ÅElectronic conjugation with ketone.[1]
Angle: C-C(spiro)-C 59.8° - 61.2° 60° (Ideal)Maintains cyclopropane character.[1]
Dihedral: Ring/Ring 89.3° 90° (Orthogonal)Perfect orthogonality prevents steric clash.
Mechanistic Pathway: Why Rigidity Matters

The spiro[2.5]octane scaffold's primary value is its ability to orient functional groups (like the C6 ketone) in a precise vector, critical for binding pockets in enzymes like MetAP-2.[1]

Mechanism Spiro Spiro[2.5]octane Scaffold Strain Cyclopropane Ring Strain Spiro->Strain Induces Lock Conformational Locking Strain->Lock Restricts Ring Flip Vector Precise Substituent Vector (C6) Lock->Vector Defines Binding High Affinity Target Binding Vector->Binding Optimizes

Caption: The causal link between spiro-induced ring strain and enhanced drug binding affinity through conformational locking.

Critical Analysis of Intermolecular Interactions

In the crystal lattice, these derivatives typically form double strands along the crystallographic axes, stabilized by:

  • C-H···O Hydrogen Bonds: The acidic protons on the cyclopropane ring (enhanced acidity due to s-character) donate to the carbonyl oxygen of neighboring molecules.[1]

  • C-H···π Interactions: If aromatic substituents are present (e.g., phenyl rings), the cyclopropane hydrogens often engage in T-shaped interactions with the pi-system.[1]

References

  • Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde . National Institutes of Health (PMC). Available at: [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories . Physical Chemistry Chemical Physics (RSC). Available at: [Link]

  • New Chiral Spiro[2.5]octanones as Products of Methylenation . ResearchGate.[1] Available at: [Link]

Sources

Validation

Beyond Flatland: A Comparative Guide to Fsp3 Enrichment via Spirocyclic Scaffolds vs. Aromatic Analogs

Executive Summary: The Geometric Argument In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a measurable trajectory toward higher clinical success rates. This guide objectively compares t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometric Argument

In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a measurable trajectory toward higher clinical success rates. This guide objectively compares the physicochemical and pharmacological performance of Spirocyclic Scaffolds (high Fsp3) against their traditional Aromatic Analogs (low Fsp3).

Historically, medicinal chemistry relied heavily on aromatic rings (phenyl, pyridine) due to the reliability of Suzuki-Miyaura couplings and predictable SAR. However, this reliance often leads to "molecular obesity"—high lipophilicity, poor solubility, and promiscuous binding.

The Core Metric: Fsp3


[1][2]
  • Aromatic Analogs (e.g., Biphenyls): Fsp3

    
     0. Flat, hydrophobic, prone to 
    
    
    
    stacking (aggregation).
  • Spiro Scaffolds (e.g., Spiro[3.3]heptanes): Fsp3

    
     1. Rigid, 3D vectors, improved solvation.
    

Comparative Performance Analysis

The following analysis synthesizes data from matched molecular pairs (MMPs) and pivotal studies (Lovering et al., Carreira group).

Physicochemical Properties[1][2][3][4][5][6][7]
FeatureAromatic Analog (Flat)Spirocyclic Scaffold (3D)Performance Shift
Solubility Low (Crystal lattice energy high due to stacking)High (Disrupted lattice, better solvation)Spiro analogs often show 10–100x improvement in thermodynamic solubility.
LogD High (Lipophilic)Moderate/Low Spirocycles lower LogD, reducing non-specific binding.
Melting Point HighLowerCorrelates with improved dissolution rates.
Complexity Low (Planar)High (Vectorial)Higher complexity correlates with specificity.
Biological Implications
  • Selectivity (The Olaparib Case): Replacing a piperazine linker with a diazaspiro[3.3]heptane in PARP inhibitors resulted in a 2-fold drop in potency but a significant increase in selectivity for PARP-1 over PARP-2. The rigid spiro-core enforces a specific vector that the flat analog cannot achieve.

  • Metabolic Stability (The Nuance): While spirocycles generally reduce CYP inhibition (less lipophilic), they are not metabolically inert. In Sonidegib analogs, replacing a meta-phenyl ring with spiro[3.3]heptane increased intrinsic clearance (

    
    )  (18 
    
    
    
    36
    
    
    L/min/mg).
    • Scientist's Note: Do not assume spiro = stable. The exposed

      
       carbons are accessible to oxidative metabolism unless blocked (e.g., by fluorine or oxetane incorporation).
      

Visualizing the Transformation

The following diagram illustrates the structural and functional shift when transitioning from a flat aromatic system to a spirocyclic system.

Fsp3_Transformation Flat Aromatic Analog (Fsp3 ≈ 0) Planar Geometry Transformation Bioisosteric Replacement Flat->Transformation Design Strategy Solubility Solubility (↑ 10-100x) Flat->Solubility Poor Spiro Spiro Scaffold (Fsp3 → 1) 3D Vectorial Geometry Transformation->Spiro Synthesis Spiro->Solubility Selectivity Selectivity (Rigid Binding) Spiro->Selectivity Metabolism Metabolic Liability (Potential Oxidation) Spiro->Metabolism

Caption: Logic flow of bioisosteric replacement. Transitioning to spiro-scaffolds improves solubility and selectivity but requires monitoring of metabolic hot-spots.

Experimental Protocols

To validate the advantages of spiro scaffolds, robust testing is required. Below are the specific methodologies for synthesis and solubility assessment.

Synthesis: Formation of 2,6-Diazaspiro[3.3]heptane

A common spiro-core used to replace piperazine or phenyl rings.

Reagents:

  • 1-Boc-3-azetidinone

  • Benzhydrylamine

  • Sodium triacetoxyborohydride (STAB)

  • Trimethylsilyl cyanide (TMSCN)

Protocol:

  • Imine Formation: Dissolve 1-Boc-3-azetidinone (1.0 eq) and benzhydrylamine (1.05 eq) in DCE. Stir at RT for 2 hours.

  • Strecker Reaction: Cool to 0°C. Add TMSCN (1.5 eq) dropwise. Warm to RT and stir overnight.

  • Cyclization: Isolate the nitrile intermediate. Treat with

    
     in dry THF (reflux, 4h) to reduce the nitrile to the amine and facilitate intramolecular cyclization.
    
  • Deprotection: Standard Pd/C hydrogenation to remove the benzhydryl group, yielding the free diazaspiro[3.3]heptane.

Assay: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for Fsp3 comparisons, as kinetic solubility (turbidimetry) often overestimates the solubility of amorphous precipitates.

Workflow Diagram:

Solubility_Workflow Start Solid Compound (Crystalline) Buffer Add Buffer (PBS pH 7.4, 25°C) Start->Buffer Incubate Shake/Agitate (24 - 48 Hours) Buffer->Incubate Filter Filtration/Centrifugation (Remove Undissolved Solid) Incubate->Filter Analyze HPLC-UV/MS Analysis (Quantify Supernatant) Filter->Analyze

Caption: Thermodynamic solubility workflow ensuring equilibrium is reached, distinguishing true solubility from supersaturation.

Step-by-Step Methodology:

  • Preparation: Weigh 1–2 mg of solid compound (Spiro vs. Aromatic analog) into a glass vial.

  • Solvation: Add 500

    
    L of phosphate-buffered saline (pH 7.4). Ensure excess solid remains visible (saturation).
    
  • Equilibration: Agitate at 25°C for 24 hours (or 48 hours for highly crystalline aromatics) using a rotary shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22

    
    m) to remove undissolved particles.
    
  • Quantification: Inject the supernatant into HPLC-UV. Calculate concentration against a standard curve prepared in DMSO.

    • Success Criterion: A >10-fold increase in solubility for the spiro-analog compared to the aromatic parent confirms the "Escape from Flatland" benefit.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4] Journal of Medicinal Chemistry.[3][4] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. [Link]

  • Reilly, N. M., et al. (2018). Spirocyclic Scaffolds in Medicinal Chemistry: The Olaparib Case Study. Journal of Medicinal Chemistry.[3][4] [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[5][6] Angewandte Chemie International Edition.[6] [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

Sources

Comparative

Technical Guide: Infrared Absorption Analysis of Spiro-Ketones vs. Esters

Executive Summary: The Diagnostic Dilemma In complex structural elucidation—particularly within natural product synthesis and novel drug design—distinguishing between spiro-cyclic ketones and esters/lactones is a frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Dilemma

In complex structural elucidation—particularly within natural product synthesis and novel drug design—distinguishing between spiro-cyclic ketones and esters/lactones is a frequent analytical challenge. Both functional groups exhibit strong dipole changes resulting in intense infrared (IR) absorption bands that frequently overlap in the 1735–1780 cm⁻¹ region.

While Nuclear Magnetic Resonance (NMR) is definitive for carbon backbones, IR spectroscopy remains the superior method for probing bond order and immediate electronic environments. This guide provides a rigorous framework for distinguishing these groups based on ring-strain theory , hybridization mechanics , and solvent-induced frequency shifts (SIFS) .

Section 1: Theoretical Framework & Mechanisms

To interpret the spectral data correctly, one must understand the causality behind the wavenumber shifts. The position of the carbonyl band is governed by the force constant (


) of the C=O bond, approximated by Hooke’s Law:


The Spiro-Ketone Mechanism (Geometric Strain)

Spiro-ketones are cyclic ketones where the carbonyl ring shares a single atom with another ring. The primary driver for their IR shift is bond angle compression .

  • The Effect: As the ring size decreases (e.g., from spiro[5.5] to spiro[3.3]), the internal C-C(=O)-C bond angle is forced below the ideal 120° (

    
    ).
    
  • The Cause: To relieve strain, the ring carbon atoms increase the

    
    -character in the C-C 
    
    
    
    -bonds to accommodate the smaller angle.
  • The Result: By conservation of hybridization, the exocyclic C=O

    
    -bond gains 
    
    
    
    -character
    . Greater
    
    
    -character leads to a shorter, stronger bond, significantly raising the vibrational frequency (wavenumber).[1]
The Ester Mechanism (Inductive vs. Resonance)

Esters are governed by two competing electronic effects:[2]

  • Inductive Withdrawal (-I): The alkoxy oxygen pulls electron density through the

    
    -bond, shortening the C=O bond and raising  the frequency relative to ketones.
    
  • Resonance Donation (+R): The lone pair on the alkoxy oxygen donates into the carbonyl

    
    , lengthening the C=O bond and lowering  the frequency.
    
  • Net Effect: In acyclic esters, the inductive effect dominates slightly, placing them higher (~1740 cm⁻¹) than acyclic ketones (~1715 cm⁻¹).

  • Lactones: In cyclic esters (lactones), ring strain operates identically to spiro-ketones, pushing frequencies even higher (up to 1820 cm⁻¹ for

    
    -lactones).
    

Section 2: Comparative Data Analysis

The following table synthesizes field data for distinguishing these groups. Note the "Danger Zone" where overlap occurs.

Table 1: Carbonyl ( ) Absorption Bands[3]
Functional GroupStructural ContextFrequency Range (cm⁻¹)Key Diagnostic Feature
Acyclic Ketone Standard Reference1715 ± 10Baseline value; no strain.
Spiro-Ketone 6-membered ring (Spiro[5.5])1715 ± 10Indistinguishable from acyclic.
Spiro-Ketone 5-membered ring (Spiro[4.x])1740 – 1750 Overlap Risk: Mimics acyclic esters.
Spiro-Ketone 4-membered ring (Spiro[3.x])1775 – 1785 Overlap Risk: Mimics

-lactones.
Spiro-Ketone 3-membered ring (Spiro[2.x])1815 – 1825Extremely high frequency.
Acyclic Ester Saturated (Acetates, etc.)1735 – 1750Strong C-O stretch at 1000-1300 cm⁻¹.
Conjugated Ester

-unsaturated / Aryl
1715 – 1730Lowered

due to conjugation.[3][4]
Lactone 6-membered (

-lactone)
1735 – 1750Similar to acyclic esters.
Lactone 5-membered (

-lactone)
1770 – 1780 Overlap Risk: Mimics 4-mem spiro-ketones.
Visualization: Mechanistic Pathway

The following diagram illustrates the logical flow determining the frequency shift.

G Strain Ring Strain / Angle Compression Hybrid Hybridization Shift (Increased s-character in C=O) Strain->Hybrid  Geometric Constraint   Force Increased Force Constant (k) Hybrid->Force Inductive Inductive Effect (-I) (Electronegative Oxygen) Inductive->Force  Esters Only   Freq Frequency Increase (Higher Wavenumber) Force->Freq

Figure 1: Mechanistic causality for wavenumber shifts in spiro-ketones (Strain path) and esters (Inductive path).

Section 3: Experimental Differentiation Protocols

When a signal appears at 1745 cm⁻¹ or 1775 cm⁻¹ , simple observation is insufficient.[1] You must employ the following differentiation workflows.

The "C-O Stretch" Check (Primary Screen)

The most reliable differentiator is not the carbonyl band itself, but the "fingerprint" C-O single bond stretch.

  • Esters/Lactones: Exhibit a broad, intense band (often stronger than C=O) in the 1150–1300 cm⁻¹ region (C-O-C asymmetric stretch).

  • Spiro-Ketones: Lack this specific C-O-C band. They may show C-C skeletal vibrations, but these are significantly weaker and sharper.[5]

Protocol: Solvent Induced Frequency Shift (SIFS)

Carbonyl groups in ketones and esters interact differently with solvent dipoles. This protocol quantifies that difference to assign structure.

Rationale: Polar solvents stabilize the polarized form of the carbonyl (


). This lengthens the bond, lowering the frequency.[5] However, steric hindrance in spiro-systems often dampens this solvation effect compared to accessible esters.

Step-by-Step Methodology:

  • Preparation: Prepare two 10 mM solutions of the analyte:

    • Solution A: Non-polar (Hexane or Cyclohexane).

    • Solution B: Polar Aprotic (Acetonitrile or DMSO).

    • Note: Avoid protic solvents (MeOH) to prevent hydrogen bonding complications unless specifically studying them.

  • Acquisition:

    • Use a sealed liquid transmission cell (CaF₂ windows, 0.1 mm path length).

    • Run background scans with pure solvent.

    • Acquire sample spectra (Resolution: 2 cm⁻¹, Scans: 32).

  • Analysis: Calculate the shift

    
    .
    
    • Accessible Ketones/Esters: typically show

      
      .
      
    • Sterically Shielded Spiro-Ketones: Often show reduced shifts (

      
      ) because the solvent cannot effectively solvate the dipole due to the orthogonal ring bulk.
      

Section 4: Diagnostic Workflow

Use this decision tree to process your spectral data.

DecisionTree Start Unknown Band detected (1735 - 1785 cm⁻¹) CheckCO Check 1000-1300 cm⁻¹ Region Start->CheckCO StrongCO Strong/Broad Band Present? CheckCO->StrongCO EsterPath Probable Ester/Lactone StrongCO->EsterPath Yes KetonePath Probable Spiro-Ketone StrongCO->KetonePath No RefineEster Check Frequency Magnitude EsterPath->RefineEster RefineKetone Check Ring Size Correlation KetonePath->RefineKetone ResultLactone >1770 cm⁻¹: γ-Lactone 1735-1750 cm⁻¹: Acyclic Ester RefineEster->ResultLactone ResultSpiro >1770 cm⁻¹: 4-mem Spiro 1745 cm⁻¹: 5-mem Spiro RefineKetone->ResultSpiro

Figure 2: Diagnostic decision tree for distinguishing spiro-ketones from ester derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for base frequency values).
  • Buckingham, A. D. (1958). Solvent effects in infra-red spectroscopy. Proceedings of the Royal Society of London. Series A, 248(1253), 169-182. Link

  • National Institute of Standards and Technology (NIST) . Standard Reference Data: Infrared Spectra. Link

  • Foote, C. S. (1964). Correlations of infrared absorption frequencies of cyclic ketones. Journal of the American Chemical Society, 86(9), 1853-1855. (Foundational paper on ring strain and angle correlation). Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-oxospiro[2.5]octane-5-carboxylate proper disposal procedures

Operational Guide to the Proper Disposal of Ethyl 6-oxospiro[1]octane-5-carboxylate As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently design disposal protocols for speci...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Proper Disposal of Ethyl 6-oxospiro[1]octane-5-carboxylate

As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently design disposal protocols for specialized building blocks. Ethyl 6-oxospiro[1]octane-5-carboxylate (CAS: 956079-08-6) is a spirocyclic


-keto ester widely utilized in drug discovery and complex organic synthesis. While it is classified generally as a non-halogenated aliphatic hydrocarbon derivative, its inherent chemical reactivity dictates a highly specific disposal methodology.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines while mitigating laboratory risks.

Mechanistic Causality in Waste Segregation

To execute safe disposal, one must understand the causality behind the chemical's instability. Ethyl 6-oxospiro[1]octane-5-carboxylate contains a highly electrophilic carbonyl center adjacent to an ester linkage.

The Hydrolysis and Decarboxylation Risk: If this


-keto ester is inadvertently mixed with aqueous alkaline waste (e.g., sodium hydroxide solutions), it undergoes rapid base-promoted saponification to form a 

-keto carboxylate intermediate[2]. This intermediate is highly unstable and prone to spontaneous decarboxylation, releasing carbon dioxide (

) gas[1].

Operational Consequence: If this reaction occurs inside a sealed, rigid waste container, the rapid evolution of


 will cause catastrophic over-pressurization and potential container rupture. Therefore, absolute segregation from strong bases and aqueous waste streams is a fundamental safety imperative, not merely a regulatory suggestion.

Quantitative Chemical & Waste Profiling

The following table summarizes the critical parameters required for accurate waste logging and segregation.

Table 1: Chemical Properties and Waste Limits

Property / ParameterValue / GuidelineOperational Implication
CAS Number 956079-08-6Required for accurate EPA waste manifesting and SDS tracking.
Molecular Formula

Non-halogenated; dictates primary waste stream routing.
Molecular Weight 196.24 g/mol Used for calculating molarity during spill neutralization.
Waste Stream Limit < 5% HalogensMixing with halogens forces reclassification to highly regulated waste[3].
Moisture Limit < 10% WaterPrevents unintended hydrolysis in the organic waste stream[3].
Incompatibilities Strong bases, oxidizersSegregation prevents exothermic reactions and

off-gassing.

Step-by-Step Disposal Methodology

To guarantee environmental compliance and laboratory safety, implement the following self-validating disposal protocol.

Step 1: Primary Waste Stream Segregation

  • Action: Designate a chemically compatible container (e.g., high-density polyethylene, HDPE) strictly for "Non-Halogenated Organic Waste."

  • Validation: Verify that the current contents of the waste stream contain less than 5% halogenated solvents (e.g., dichloromethane, chloroform) and less than 10% water[3]. Halogenated waste requires expensive, specialized incineration; cross-contamination drastically inflates operational costs.

Step 2: Container Management & Headspace Maintenance

  • Action: Transfer the Ethyl 6-oxospiro[1]octane-5-carboxylate waste (whether neat or dissolved in carrier solvents like ethyl acetate or hexanes) into the designated container using a grounded funnel.

  • Validation: Never fill the container beyond 90% of its total capacity. Leaving at least 10% headspace is a critical buffer to accommodate thermal expansion or minor vapor pressure fluctuations, preventing structural failure.

Step 3: SAA Labeling and Storage

  • Action: Immediately affix a compliant "Hazardous Waste" tag to the container. The tag must explicitly list "Ethyl 6-oxospiro[1]octane-5-carboxylate," the primary carrier solvents, and their approximate volume percentages.

  • Validation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly capped at all times unless actively receiving waste.

Step 4: "RCRA Empty" Container Decontamination

  • Action: For primary reagent bottles that are deemed "RCRA empty" (containing less than 3% by weight of the total original capacity)[4], perform a triple-rinse using a compatible non-halogenated solvent (e.g., acetone).

  • Validation: Collect all rinsate into the Non-Halogenated Organic Waste container. Once triple-rinsed, deface the original supplier label, mark the bottle as "Decontaminated," and dispose of the glass/plastic according to your institution's non-hazardous solid waste policies.

Waste Routing Visualization

To streamline laboratory decision-making and prevent cross-contamination, utilize the following logic tree for routing Ethyl 6-oxospiro[1]octane-5-carboxylate waste.

G Start Waste Generation: Ethyl 6-oxospiro[2.5]octane-5-carboxylate CheckHalogen Mixed with >5% Halogens? Start->CheckHalogen Halogenated Halogenated Waste Stream (High Cost / EPA Regulated) CheckHalogen->Halogenated Yes CheckAqueous Aqueous / Basic Mixture? CheckHalogen->CheckAqueous No NonHalogenated Non-Halogenated Organic Waste (Primary Route) CheckAqueous->NonHalogenated No Neutralize Neutralize to pH 5-9 (Prevent Hydrolysis & CO2) CheckAqueous->Neutralize Yes AqueousWaste Aqueous Waste Stream Neutralize->AqueousWaste

Workflow for the proper segregation and disposal of Ethyl 6-oxospiro[1]octane-5-carboxylate.

Spill Response and Emergency Protocols

In the event of an accidental spill of Ethyl 6-oxospiro[1]octane-5-carboxylate outside of primary containment (e.g., a fume hood):

  • Isolate & Evacuate: Immediately evacuate non-essential personnel from the immediate area. Eliminate all ignition sources, as the compound and its common carrier solvents are combustible.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Do not use combustible materials like sawdust.

  • Physical Absorption (No Chemical Neutralization): Because it is a reactive

    
    -keto ester, strictly avoid using strong basic neutralizers (like sodium carbonate or sodium hydroxide) directly on concentrated spills. Doing so will trigger rapid hydrolysis and exothermic decarboxylation[2]. Rely purely on physical absorption.
    
  • Collection & Disposal: Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag. Label this bag as "Hazardous Solid Waste containing Ethyl 6-oxospiro[1]octane-5-carboxylate" and request an immediate Environmental Health and Safety (EHS) pickup.

References

* Title: Ethyl 6-oxospiro[1]octane-5-carboxylate - Aliphatic Hydrocarbon | Source: Crysdot LLC. | URL: *[4] Title: Program Waste Management - ADMINISTRATIVE SERVICES MANUAL | Source: University of Alaska Anchorage | URL: 4 *[2] Title: Claisen Condensation and Dieckmann Condensation | Source: Master Organic Chemistry | URL: 2 *[1] Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides | Source: ACS Publications | URL: 1 *[3] Title: UWO Guide to Classifying Unwanted Materials | Source: UW Oshkosh | URL: 3

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Part 1: Executive Safety Assessment Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a specialized spirocyclic building block used primarily in drug discovery for accessing novel chemical space. Its safety profile is defined...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Ethyl 6-oxospiro[2.5]octane-5-carboxylate is a specialized spirocyclic building block used primarily in drug discovery for accessing novel chemical space. Its safety profile is defined by two distinct structural features that dictate our handling strategy:

  • The Spiro[2.5]octane Core: This moiety contains a strained cyclopropane ring fused to a cyclohexane system. While valuable for rigidifying molecular geometry, this ring strain introduces potential alkylating reactivity . We must treat this compound as a potential DNA-binding agent until specific toxicology proves otherwise.

  • The Keto-Ester Functionality: This dual-oxygenated motif increases the molecule's polarity and lipophilicity, facilitating dermal absorption . Furthermore, ketones and esters are known to permeate standard nitrile rubber rapidly.

Critical Hazard Summary:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2]

  • Irritation: Causes skin, serious eye, and respiratory irritation (Category 2/2A/3).[1]

  • Sensitization: Potential skin sensitizer due to protein reactivity (Schiff base formation via ketone or alkylation via cyclopropane).

Part 2: PPE Selection Matrix

Standard laboratory PPE is insufficient for "high-risk" operations involving this compound due to the permeation risks associated with keto-esters.

Hand Protection (The "Nitrile Trap")

WARNING: Standard disposable nitrile gloves offer poor resistance to ketones and esters.[3] Breakthrough times for similar substructures can be less than 1 minute.

Operation LevelRecommended Glove SystemRationale
Incidental Contact (< 10 mg, weighing, closed transfer)Double-gloving: Nitrile (4 mil) Protocol: Change outer glove immediately upon any splash.The outer glove provides a sacrificial barrier; the inner glove protects during doffing.
Synthesis / Scale-up (> 100 mg, liquid handling, reaction setup)Laminate Liner (e.g., Silver Shield/4H) + Nitrile Outer Laminates are chemically impervious to esters/ketones but offer poor dexterity. The outer nitrile glove provides grip and mechanical protection.[4]
Spill Cleanup Butyl Rubber or Laminate Do not use nitrile. The high concentration during cleanup will permeate nitrile instantly, leading to dermal exposure.
Eye & Face Protection[1][5][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to the liquid nature (or low melting point) of the substance and its severe irritation potential.

  • High Volume (>5g): Face shield required over goggles to protect against exothermic runaway or pressure buildup in reaction vessels.

Respiratory Protection
  • Primary Control: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control: If hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Organic Vapor (OV) cartridges. Note: Particulate filters (N95) offer NO protection against the vapors of this keto-ester.

Part 3: Operational Workflow & Logic

The following decision logic dictates the safety tier based on experimental scale.

PPE_Decision_Tree cluster_protocol Critical Protocol Step Start Experimental Planning StateCheck Physical State? Start->StateCheck Solid Solid / Low-Melt Solid StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QuantityCheck Quantity? Solid->QuantityCheck Liquid->QuantityCheck Tier1 TIER 1: Standard Double Nitrile + Fume Hood Static Control Required QuantityCheck->Tier1 < 100 mg Tier2 TIER 2: High Risk Laminate Liners + Goggles Face Shield if >5g QuantityCheck->Tier2 > 100 mg Change Gloves\nEvery 30 Mins Change Gloves Every 30 Mins Tier2->Change Gloves\nEvery 30 Mins

Figure 1: PPE Decision Logic based on physical state and scale. Note the escalation to laminate gloves for larger quantities due to permeation risks.

Detailed Handling Protocol
Step 1: Preparation (The "Cold" Zone)
  • Verify Ventilation: Ensure fume hood is active.

  • Barrier Setup: Place an absorbent pad (plastic side down) in the hood to catch drips. This prevents the ester from soaking into the hood surface.

  • Static Control: If the material is solid (low melting point), use an anti-static gun or ionizer. Sprio-compounds can be "fluffy" and static-prone, increasing inhalation risk.

Step 2: Transfer & Solubilization
  • Technique: Avoid plastic syringes if possible, as the keto-ester may leach plasticizers or swell the plunger rubber. Use glass syringes or glass pipettes.

  • Solvent Choice: The compound is soluble in DCM, EtOAc, and DMSO.

    • Safety Note: Dissolving in DMSO increases skin permeability significantly. If using DMSO, Laminate gloves are mandatory regardless of scale.

Step 3: Decontamination
  • Wipe Down: Use ethanol-soaked wipes to clean tools. The ethanol helps solubilize the ester for removal.

  • Waste: Dispose of wipes in "Solid Hazardous Waste." Do not trash.

Part 4: Emergency Response & Disposal

Spill Management (Liquid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don Butyl or Silver Shield gloves. Standard nitrile will fail.

  • Absorb: Use vermiculite or sand.[5] Avoid organic absorbents (like sawdust) which may react.

  • Clean: Wipe area with 10% soap/water solution, followed by ethanol.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use alcohol on skin (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[6][5][7] Seek medical attention immediately—esters can hydrolyze to acids in the eye, causing delayed damage.

Disposal Plan
Waste StreamClassificationNotes
Mother Liquor Organic Solvent (Halogenated/Non-Halogenated)Segregate based on solvent used (e.g., DCM vs. EtOAc).
Solid Waste Hazardous SolidContaminated gloves, weigh boats, and paper towels.
Sharps Chemically Contaminated SharpsSyringes/Needles.[8] Do not recap.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025).[2] Ethyl 6-oxospiro[2.5]octane-5-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 6-oxospiro[2.5]octane-5-carboxylate
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Ethyl 6-oxospiro[2.5]octane-5-carboxylate
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